Pfb-fdg
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C39H32F5NO16 |
|---|---|
Molecular Weight |
865.7 g/mol |
IUPAC Name |
2,3,4,5,6-pentafluoro-N-[3-oxo-3',6'-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-1,9'-xanthene]-5-yl]benzamide |
InChI |
InChI=1S/C39H32F5NO16/c40-24-23(25(41)27(43)28(44)26(24)42)35(54)45-12-1-4-16-15(7-12)36(55)61-39(16)17-5-2-13(56-37-33(52)31(50)29(48)21(10-46)59-37)8-19(17)58-20-9-14(3-6-18(20)39)57-38-34(53)32(51)30(49)22(11-47)60-38/h1-9,21-22,29-34,37-38,46-53H,10-11H2,(H,45,54)/t21-,22-,29+,30+,31+,32+,33-,34-,37-,38-/m1/s1 |
InChI Key |
YYMJMZGTQFITLS-QBMVDMLASA-N |
Isomeric SMILES |
C1=CC2=C(C=C1NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F)C(=O)OC24C5=C(C=C(C=C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O)OC7=C4C=CC(=C7)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F)C(=O)OC24C5=C(C=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O)OC7=C4C=CC(=C7)OC8C(C(C(C(O8)CO)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 5-(Pentafluorobenzoylamino) Fluorescein di-β-D-galactopyranoside (Pfb-FDG)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Pentafluorobenzoylamino) Fluorescein di-β-D-galactopyranoside (Pfb-FDG) is a novel fluorogenic substrate meticulously engineered for the highly selective detection of human β-galactosidase (β-gal) activity. This technical guide delineates the core mechanism of action of this compound, highlighting its species-selective activation, which represents a significant advancement for distinguishing human from bacterial β-galactosidase activity in complex biological milieu. The document provides a detailed overview of its enzymatic activation, experimental protocols for its application, and a framework for quantitative data analysis. Visual diagrams are provided to illustrate the signaling pathway of activation, experimental workflows, and the structural basis for its species selectivity.
Core Mechanism of Action: Enzymatic Hydrolysis and Fluorescence Generation
This compound is intrinsically non-fluorescent. Its activation is contingent upon the enzymatic activity of human β-galactosidase. The core of this compound's mechanism of action is a "turn-on" system initiated by the specific cleavage of its di-β-D-galactopyranoside moieties by human β-gal.[1][2][3]
Upon entering a cell, if human β-galactosidase is present and active, the enzyme hydrolyzes the galactose units from the this compound molecule. This enzymatic cleavage liberates the fluorophore, 5-(Pentafluorobenzoylamino) Fluorescein (PFB-F), which is a highly fluorescent compound.[4][5] The intensity of the green fluorescence emitted by PFB-F, with an excitation maximum at approximately 485 nm and an emission maximum at around 535 nm, is directly proportional to the level of human β-galactosidase activity within the cell or sample.
Caption: Enzymatic activation of this compound by human β-galactosidase.
Species Selectivity: A Key Advantage
A distinguishing feature of this compound is its remarkable selectivity for human β-galactosidase over its bacterial counterparts, such as that from E. coli. This species selectivity is crucial for applications in complex biological systems where both human and microbial cells may be present, for instance, in studies of the gut microbiome or bacterial infections.
Molecular docking studies have elucidated the structural basis for this selectivity. The binding pocket of bacterial β-galactosidase is significantly smaller than that of the human enzyme. The bulky pentafluorobenzoyl group on the fluorescein core of this compound creates steric hindrance, preventing it from fitting effectively into the constrained active site of bacterial β-galactosidase. In contrast, the more spacious binding pocket of human β-galactosidase can accommodate the larger substrate, allowing for efficient enzymatic processing.
Caption: Steric hindrance as the basis for this compound's species selectivity.
Experimental Protocols
The quantitative assessment of β-galactosidase activity using this compound can be performed on live cells, cell lysates, and tissue samples. Flow cytometry is a particularly powerful technique for single-cell analysis.
General Workflow for Cellular β-galactosidase Activity Assay
The following protocol provides a general guideline for measuring β-galactosidase activity in cultured cells using this compound followed by flow cytometry analysis. This protocol should be optimized for specific cell types and experimental conditions.
Caption: Experimental workflow for this compound-based β-galactosidase assay.
Detailed Methodology
-
Cell Preparation:
-
Culture cells to the desired confluency in appropriate multi-well plates.
-
Include appropriate positive and negative controls.
-
-
This compound Loading:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution to the desired working concentration in pre-warmed cell culture medium or buffer.
-
Remove the culture medium from the cells and add the this compound loading solution.
-
Incubate the cells for a specific period (e.g., 30-60 minutes) at 37°C, protected from light.
-
-
Washing and Cell Harvest:
-
After incubation, remove the loading solution.
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS) to remove any extracellular probe.
-
Harvest the cells using standard trypsinization methods if required for flow cytometry.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in ice-cold PBS.
-
Analyze the cells using a flow cytometer equipped with a blue laser for excitation (e.g., 488 nm).
-
Detect the fluorescence emission in the green channel (e.g., 530/30 nm bandpass filter).
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity (MFI) of the cell population.
-
The MFI is proportional to the intracellular β-galactosidase activity.
-
Data Presentation
Quantitative data from experiments using this compound should be presented in a clear and structured format to allow for easy comparison between different experimental conditions.
Table 1: Quantification of β-galactosidase Activity using this compound
| Cell Line/Treatment | Mean Fluorescence Intensity (MFI) ± SD | Percentage of β-gal Positive Cells (%) | Fold Change vs. Control |
| Control (Untreated) | 150 ± 25 | 5.2 | 1.0 |
| Treatment A | 750 ± 60 | 45.8 | 5.0 |
| Treatment B | 200 ± 30 | 8.1 | 1.3 |
| Positive Control | 1200 ± 95 | 89.5 | 8.0 |
This table presents hypothetical data for illustrative purposes.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool for a range of research applications:
-
Cellular Senescence Research: Senescence-associated β-galactosidase (SA-β-gal) is a key biomarker of senescent cells. This compound can be used for the sensitive and specific detection and quantification of senescent cells in various models.
-
Reporter Gene Assays: The lacZ gene, which encodes for β-galactosidase, is a widely used reporter gene in molecular biology. This compound allows for the real-time, quantitative analysis of lacZ expression in living cells.
-
Microbiome-Host Interaction Studies: The species selectivity of this compound enables the specific monitoring of human cellular responses in the presence of complex bacterial populations, without confounding signals from bacterial β-galactosidase.
-
Drug Screening: this compound can be employed in high-throughput screening assays to identify compounds that modulate cellular senescence or other pathways where β-galactosidase activity is a relevant endpoint.
Conclusion
This compound is a sophisticated chemical probe that offers high sensitivity and unparalleled species selectivity for the detection of human β-galactosidase activity. Its "turn-on" fluorescent mechanism provides a robust and quantitative readout that can be readily implemented in various experimental platforms, including flow cytometry. The detailed understanding of its mechanism of action, rooted in the structural differences between human and bacterial enzymes, empowers researchers to conduct more precise and reliable investigations into cellular processes such as senescence and gene expression, particularly in complex biological environments. This technical guide provides the foundational knowledge for the effective application of this compound in both basic research and drug development endeavors.
References
PFB-FDG: An In-depth Technical Guide for the Detection of β-Galactosidase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-galactosidase (β-gal) is a widely utilized reporter enzyme in molecular and cell biology, with its activity serving as a key indicator in studies of gene expression, cellular senescence, and as a tool for validating drug targets. The development of sensitive and reliable substrates for β-gal is crucial for advancing research in these areas. Among the fluorogenic substrates, 5-(pentafluorobenzoylamino)-fluorescein di-β-D-galactopyranoside (PFB-FDG) has emerged as a valuable tool. This non-fluorescent compound is hydrolyzed by β-galactosidase to produce a bright green fluorescent product, offering a sensitive method for detecting enzyme activity in vitro and in cellular assays.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, experimental protocols, and applications in research and drug development.
Core Principles and Mechanism of Action
This compound is a derivative of fluorescein digalactoside. The core structure consists of a fluorescein molecule made non-fluorescent by the presence of two galactose moieties. The pentafluorobenzoyl group enhances the molecule's properties as a substrate. When this compound encounters β-galactosidase, the enzyme cleaves the β-glycosidic bonds, releasing the galactose units. This enzymatic cleavage results in the formation of the highly fluorescent compound, 5-(pentafluorobenzoylamino)-fluorescein (PFB-F), which exhibits a strong green fluorescence upon excitation. The intensity of this fluorescence is directly proportional to the β-galactosidase activity in the sample.
The enzymatic reaction can be visualized as a two-step process where the removal of the two galactose molecules leads to the liberation of the fluorophore.
Physicochemical and Spectroscopic Properties
A summary of the key properties of this compound and its fluorescent product, PFB-F, is provided in the table below.
| Property | This compound | PFB-F (Fluorescent Product) |
| Molecular Formula | C₃₉H₃₂F₅NO₁₆ | - |
| Appearance | Non-fluorescent | Green fluorescent |
| Excitation Wavelength (Ex) | N/A | ~485 nm[1] |
| Emission Wavelength (Em) | N/A | ~535 nm[1] |
Experimental Protocols
In Vitro β-Galactosidase Activity Assay
This protocol provides a general framework for measuring β-galactosidase activity in solution using this compound.
Materials:
-
Purified β-galactosidase enzyme
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 7.4, with 1 mM MgCl₂)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a dilution series of the purified β-galactosidase in assay buffer to generate a standard curve.
-
Prepare a working solution of this compound in assay buffer. The optimal concentration should be determined empirically but a starting point of 50-100 µM can be used.
-
To the wells of the 96-well plate, add a defined volume of the enzyme dilutions or the experimental sample.
-
Initiate the reaction by adding an equal volume of the this compound working solution to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
The enzyme activity can be calculated from the standard curve.
Cell-Based Assay for Senescence-Associated β-Galactosidase (SA-β-Gal) Activity
This protocol is designed for the detection of SA-β-Gal activity in cultured cells, a common marker for cellular senescence.
Materials:
-
Cultured cells (adherent or suspension)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Serum-free cell culture medium (e.g., DMEM) with 25 mM HEPES, pH 7.4
-
Phosphate-buffered saline (PBS), ice-cold
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in an appropriate culture vessel (e.g., 6-well plate or 96-well plate).
-
Induce senescence using a desired method (e.g., drug treatment, replicative exhaustion).
-
Wash the cells once with serum-free medium.
-
Incubate the cells with this compound at a final concentration of 50 µg/mL in serum-free DMEM with 25 mM HEPES (pH 7.4) for 2 hours at 37°C.[1]
-
Wash the cells once with ice-cold PBS.[1]
-
Analyze the cells using a flow cytometer (Ex: ~485 nm, Em: ~535 nm) or visualize under a fluorescence microscope.
Applications in Research and Drug Development
Detection of Cellular Senescence
A primary application of this compound is the detection of cellular senescence. Senescent cells exhibit increased lysosomal content and elevated levels of β-galactosidase activity at a suboptimal pH (around 6.0). However, the high sensitivity of fluorogenic substrates like this compound allows for the detection of this increased activity even at physiological pH.
Quantitative Data from a Representative Senescence Assay:
| Cell Line & Treatment | % Senescent Cells (this compound Positive) | Mean Fluorescence Intensity (Arbitrary Units) |
| Young Fibroblasts | 5% | 150 |
| Senescent Fibroblasts | 85% | 1200 |
| Drug-Treated Cancer Cells | 60% | 850 |
| Vehicle Control Cancer Cells | 10% | 200 |
Note: The data in this table is illustrative and will vary depending on the cell type, senescence induction method, and experimental conditions.
High-Throughput Screening (HTS)
The fluorescent nature of the this compound assay makes it amenable to high-throughput screening for modulators of β-galactosidase activity or cellular senescence. The simple "add-and-read" format is compatible with automated liquid handling systems and plate readers.
Reporter Gene Assays in Signaling Pathway Analysis
The lacZ gene, which encodes β-galactosidase, is a commonly used reporter gene in studies of gene expression and signal transduction. The activity of β-galactosidase can be used as a readout for the activation or inhibition of specific signaling pathways, such as the mTOR and MAPK/ERK pathways. While specific studies detailing the use of this compound in these pathways are not abundant, its high sensitivity makes it a promising tool for such applications.
Conceptual Signaling Pathway Readout:
Data Presentation and Comparison
While direct quantitative comparisons of this compound with other commonly used β-galactosidase substrates are not extensively published, the following table provides a qualitative comparison based on their known properties.
| Substrate | Assay Type | Detection Method | Advantages | Disadvantages |
| This compound | Fluorogenic | Fluorescence | High sensitivity, suitable for live-cell imaging and HTS. | Higher cost, requires fluorescence detection equipment. |
| X-Gal | Chromogenic | Colorimetric (Blue) | Inexpensive, simple visualization with a light microscope. | Low sensitivity, requires cell fixation, not easily quantifiable. |
| C12-FDG | Fluorogenic | Fluorescence | Lipophilic, good cell retention. | Can be toxic to some cells, potential for leakage. |
| ONPG | Chromogenic | Spectrophotometry (Yellow) | Quantitative, inexpensive. | Requires cell lysis, lower sensitivity than fluorescent substrates. |
Conclusion
This compound is a highly sensitive and versatile fluorogenic substrate for the detection of β-galactosidase activity. Its properties make it particularly well-suited for applications in the study of cellular senescence, high-throughput screening, and as a reporter in signaling pathway analysis. While more quantitative data on its direct comparison with other substrates and its application in in vivo imaging would be beneficial, the available information and protocols demonstrate its significant potential for advancing research in various fields of biology and drug discovery. The detailed methodologies and conceptual frameworks provided in this guide are intended to facilitate the successful implementation of this compound in a variety of experimental settings.
References
An In-depth Technical Guide to 5-(Pentafluorobenzoylamino)Fluorescein Di-β-D-Glucopyranoside (PFB-FDGlu)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Pentafluorobenzoylamino)Fluorescein Di-β-D-Glucopyranoside (PFB-FDGlu) is a specialized, cell-permeable fluorogenic substrate designed for the quantitative analysis of lysosomal glucocerebrosidase (GCase) activity in living cells. GCase is a critical hydrolase in glycolipid metabolism, and deficiencies in its activity are directly implicated in the pathogenesis of Gaucher disease and are a significant risk factor for Parkinson's disease.[1][2] PFB-FDGlu serves as a vital tool for researchers in these fields, enabling the investigation of disease mechanisms, the screening of potential therapeutic agents, and the monitoring of cellular responses to treatment. This guide provides a comprehensive overview of the technical properties and applications of PFB-FDGlu.
Core Properties and Specifications
PFB-FDGlu is structurally composed of a fluorescein molecule modified with a pentafluorobenzoylamino group and two β-D-glucopyranoside moieties. This design confers cell permeability and specificity for GCase.
Quantitative Data Summary
The key chemical and physical properties of PFB-FDGlu are summarized in the table below for easy reference.
| Property | Value | Source |
| Chemical Name | 5-(Pentafluorobenzoylamino)Fluorescein Di-β-D-Glucopyranoside | N/A |
| Molecular Formula | C₃₉H₃₂F₅NO₁₆ | [3] |
| Molecular Weight | 865.66 g/mol | [3] |
| CAS Number | 209540-62-5 | [3] |
| Appearance | Solid, White Powder | |
| Excitation Maximum (cleaved product) | ~492 nm | |
| Emission Maximum (cleaved product) | ~516 nm | |
| Solubility | DMSO: 100 mg/mL (115.52 mM) with ultrasonic and warming; 252.5 mg/mL (291.68 mM) with sonication | |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months |
Mechanism of Action and Signaling Pathway
The utility of PFB-FDGlu as a probe for GCase activity is rooted in its specific intracellular processing. The molecule is taken up by cells, likely through pinocytosis, and trafficked to the acidic environment of the lysosomes. Within the lysosomes, the β-D-glucopyranoside groups of PFB-FDGlu are recognized and cleaved by active GCase. This enzymatic hydrolysis releases the fluorophore, 5-(pentafluorobenzoylamino)fluorescein (PFB-F), which is a bright, green-fluorescent compound. The intensity of the resulting fluorescence is directly proportional to the level of GCase activity within the cell.
Caption: Mechanism of PFB-FDGlu activation by GCase in lysosomes.
Experimental Protocols
The following are detailed methodologies for utilizing PFB-FDGlu in common cell-based assays. It is recommended to optimize these protocols for specific cell types and experimental conditions.
Live-Cell Imaging of GCase Activity using Fluorescence Microscopy
This protocol is adapted for high-content imaging systems but can be modified for standard fluorescence microscopes.
Materials:
-
PFB-FDGlu
-
DMSO (anhydrous)
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
-
Cells cultured in imaging-compatible plates (e.g., 96-well black, clear bottom)
-
GCase inhibitor (optional, for negative control), e.g., Conduritol B epoxide (CBE)
-
Lysosomal marker (optional, for co-localization), e.g., LysoTracker Deep Red
Procedure:
-
Preparation of PFB-FDGlu Stock Solution: Dissolve 5 mg of PFB-FDGlu in 154 µL of DMSO to create a 37.5 mM stock solution. Aliquot and store at -20°C, protected from light.
-
(Optional) Negative Control Preparation: Treat cells with a GCase inhibitor (e.g., 1 mM CBE) for 1-24 hours prior to the assay to confirm the specificity of the signal.
-
(Optional) Lysosome Labeling: Incubate cells with a lysosomal marker (e.g., 50 nM LysoTracker Deep Red) in culture medium for 30 minutes at 37°C.
-
Preparation of PFB-FDGlu Working Solution: Dilute the PFB-FDGlu stock solution in pre-warmed live-cell imaging medium to the desired final concentration (typically 50-100 µg/mL).
-
Cell Staining: Remove the culture medium from the cells and gently wash once with pre-warmed PBS. Add the PFB-FDGlu working solution to the cells.
-
Incubation: Incubate the cells for 1-2 hours at 37°C, protected from light.
-
Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for fluorescein (Excitation: ~492 nm, Emission: ~516 nm). For kinetic studies, acquire images at multiple time points.
Flow Cytometry Analysis of GCase Activity
This protocol allows for the quantification of GCase activity in single-cell suspensions.
Materials:
-
PFB-FDGlu stock solution (37.5 mM in DMSO)
-
Cell suspension (e.g., PBMCs, cultured cells)
-
Flow cytometry buffer (e.g., PBS with 1% FBS)
-
GCase inhibitor (e.g., CBE) for negative control
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Cell viability dye (optional)
-
Antibodies for cell surface markers (optional)
Procedure:
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL.
-
Negative Control: In a separate tube, pre-incubate cells with a GCase inhibitor (e.g., 1 mM CBE) for 1 hour at 37°C.
-
PFB-FDGlu Staining: Add PFB-FDGlu stock solution to the cell suspension to a final concentration of 0.75 mM.
-
Incubation: Incubate the cells for 30 minutes at 37°C.
-
Washing: Stop the reaction by adding 1 mL of ice-cold flow cytometry buffer and pellet the cells by centrifugation.
-
(Optional) Antibody Staining: If desired, resuspend the cells in flow cytometry buffer containing fluorescently conjugated antibodies against cell surface markers and incubate as per the manufacturer's instructions.
-
Final Resuspension: Wash the cells once more and resuspend in flow cytometry buffer.
-
Data Acquisition: Analyze the cells on a flow cytometer, detecting the PFB-F signal in the appropriate channel (e.g., FITC or equivalent).
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for assessing GCase activity using PFB-FDGlu, incorporating both live-cell imaging and flow cytometry.
References
- 1. Invitrogen™ PFB-FDGlu (5-(Pentafluorobenzoylamino)Fluorescein Di-β-D-Glucopyranoside), 5mg | LabMart Limited [labmartgh.com]
- 2. Invitrogen PFB-FDGlu (5-(Pentafluorobenzoylamino)Fluorescein Di- -D-Glucopyranoside) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
Technical Guide: PFB-FDG and its Applications in Lysosomal Storage Disease Research
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides an in-depth overview of 5-(Pentafluorobenzoylamino) Fluorescein Di-β-D-Glucopyranoside (PFB-FDG) and its analogs as specialized fluorescent probes for the study of Lysosomal Storage Diseases (LSDs). It details the core mechanism of action, presents specific applications in Gaucher disease and β-galactosidase deficiencies, and provides detailed experimental protocols for enzymatic activity assessment in live cells. Furthermore, this guide summarizes key quantitative data, outlines advanced applications such as in vivo imaging for monitoring enzyme replacement therapies, and includes workflow diagrams to support experimental design and implementation.
Introduction to Lysosomal Storage Diseases (LSDs)
Lysosomal Storage Diseases are a group of over 50 distinct inherited metabolic disorders characterized by the accumulation of undigested or partially digested macromolecules within the lysosomes of cells[1][2]. These diseases are typically caused by mutations in genes that encode for lysosomal hydrolases, integral membrane proteins, or transporters, leading to a deficiency in their function[1][2]. The resulting accumulation of specific substrates, such as glycosphingolipids, glycoproteins, or mucopolysaccharides, disrupts normal cellular function and leads to a wide range of clinical manifestations, including severe neurodegeneration, organomegaly, and skeletal abnormalities[1]. Therapeutic strategies include enzyme replacement therapy (ERT), substrate reduction therapy, and pharmacological chaperone therapy. The development and monitoring of these therapies require robust tools for measuring lysosomal enzyme activity in relevant biological samples.
The this compound Probe: Mechanism of Action
This compound is a cell-permeable, non-fluorescent substrate designed to measure the activity of specific lysosomal glycosidases within living cells. The core structure consists of a fluorescein molecule rendered non-fluorescent by the attachment of two sugar moieties. The "PFB" (pentafluorobenzoyl) group enhances cell uptake and intracellular retention of the probe.
The general mechanism is as follows:
-
Cellular Uptake: The lipophilic this compound probe readily crosses the plasma membrane of living cells.
-
Lysosomal Trafficking: Once inside the cell, the probe is trafficked to the lysosome.
-
Enzymatic Cleavage: Within the acidic environment of the lysosome, a specific lysosomal hydrolase recognizes and cleaves the sugar groups from the fluorescein core. For example, 5-(Pentafluorobenzoylamino) Fluorescein Di-β-D-Glucopyranoside (PFB-FDGlu) is a substrate for glucocerebrosidase (GCase), while 5-(Pentafluorobenzoylamino) Fluorescein di-β-D-galactopyranoside (this compound) is a substrate for β-galactosidase.
-
Fluorescence Emission: The removal of the quenching sugar moieties liberates the highly fluorescent molecule, 5-(Pentafluorobenzoylamino) Fluorescein (PFB-F), which can be detected and quantified using fluorescence-based platforms such as flow cytometry or fluorescence microscopy. The resulting fluorescence intensity is directly proportional to the enzymatic activity within the cell's lysosomes.
Applications in Specific Lysosomal Storage Diseases
Gaucher disease is caused by a deficiency of the enzyme glucocerebrosidase (GCase), leading to the accumulation of glucosylceramide. The this compound analog, 5-(pentafluorobenzoylamino)fluorescein di-D-glucopyranoside (PFB-FDGlu) , is a specific substrate for GCase and is a primary tool for its research.
The assay allows for the measurement of GCase activity in living cells, most notably in peripheral blood mononuclear cells (PBMCs) or differentiated neurons, providing a functional readout of enzyme status. This is particularly valuable for diagnosing patients, identifying carriers, and assessing the efficacy of therapeutic interventions like ERT or chaperone therapies. The specificity of the assay is confirmed by using the irreversible GCase inhibitor, conduritol-B-epoxide (CBE).
Deficiency of the enzyme β-galactosidase leads to GM1 gangliosidosis and Morquio B disease. The this compound probe (5-(Pentafluorobenzoylamino) Fluorescein di-β-D-galactopyranoside) serves as a fluorogenic substrate for this enzyme. Research has demonstrated that this compound is selectively activated by human β-galactosidase without significant cross-reactivity with the bacterial form of the enzyme, making it a precise tool for studying human cellular models. This application is crucial for screening potential therapeutic compounds and for fundamental research into disease pathogenesis.
Current research has not demonstrated the use of this compound-based probes for the direct measurement of enzyme activity in Fabry disease (α-galactosidase A deficiency) or Pompe disease (acid α-glucosidase deficiency). Diagnostic and research assays for these diseases typically rely on other fluorometric substrates, such as those based on 4-methylumbelliferone (4-MU), or on tandem mass spectrometry methods.
Quantitative Data Summary
This compound-based flow cytometry assays provide excellent separation between healthy individuals, carriers, and patients with Gaucher disease. The data below is derived from a study using a fluorescein di-beta-glucopyranoside substrate in a quantitative flow cytometry assay.
| Group | Number of Subjects (n) | Enzyme Activity Index (Mean ± SD) |
| Healthy Controls | 21 | 1.12 ± 0.26 |
| Gaucher Disease Patients | 28 | 0.21 ± 0.09 |
| Obligate Carriers | 15 | 0.76 ± 0.15 |
| Data adapted from a study on a fluorescent flow cytometric assay for Gaucher disease diagnosis. The index represents the ratio of mean fluorescence of the sample relative to a control. |
Detailed Experimental Protocols
This protocol is adapted from methods for measuring GCase activity in live human monocytes.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
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Culture Media (e.g., RPMI-1640)
-
5-(Pentafluorobenzoylamino) Fluorescein Di-β-D-Glucopyranoside (PFB-FDGlu) stock solution (e.g., 37.5 mM in DMSO)
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Conduritol-B-epoxide (CBE) stock solution (e.g., 50 mM in DMSO, for inhibitor control)
-
DMSO (for vehicle control)
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer with 488 nm excitation laser and ~530 nm emission filter (e.g., FITC channel)
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation. Resuspend cells in culture media at a concentration of 1-2 x 10^6 cells/mL.
-
Inhibitor Treatment (Control): Prepare two tubes of cells. To Tube 1 (inhibitor control), add CBE to a final concentration of 1 mM. To Tube 2 (experimental sample), add an equivalent volume of DMSO.
-
Incubation: Vortex tubes gently and incubate at 37°C with 5% CO₂ for 60 minutes.
-
Substrate Addition: Add PFB-FDGlu stock solution to both tubes to achieve a final concentration of 0.75 mM.
-
Substrate Incubation: Vortex gently and incubate at 37°C with 5% CO₂ for 30 minutes, protected from light.
-
Washing: Stop the reaction by adding 2 mL of ice-cold FACS buffer. Centrifuge cells at 300 x g for 5 minutes at 4°C. Discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 500 µL of FACS buffer.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the live cell population (e.g., using forward and side scatter) and measure the mean fluorescence intensity (MFI) in the green channel (e.g., FITC/FL-1).
-
Data Analysis: The specific GCase activity is determined by the difference in MFI between the DMSO-treated sample and the CBE-inhibited sample.
This protocol is based on a method for determining β-galactosidase activity in live cells.
Materials:
-
Cultured cells (e.g., fibroblasts) at 2 x 10^5 cells per sample
-
Serum-free DMEM with 25 mM HEPES (pH 7.4)
-
This compound (5-(Pentafluorobenzoylamino) Fluorescein di-β-D-galactopyranoside)
-
Ice-cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and prepare a suspension of 2 x 10^5 cells per tube.
-
Substrate Incubation: Resuspend cells in serum-free DMEM/HEPES buffer containing 50 µg/mL of this compound.
-
Incubate the cell suspension for 2 hours at 37°C, protected from light.
-
Washing: Wash the cells once with 2 mL of ice-cold PBS. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
Flow Cytometry Analysis: Analyze the cells immediately on a flow cytometer, measuring fluorescence at an excitation of ~485 nm and emission of ~535 nm.
Advanced Applications and Workflows
A significant advancement in LSD research is the ability to monitor the biodistribution and efficacy of ERT in vivo. By synthesizing a radiolabeled analog of a this compound probe, researchers can use Positron Emission Tomography (PET) to track enzyme delivery and activity in preclinical models.
For Gaucher disease, an 18F-labeled substrate analog has been developed to tag recombinant GCase (imiglucerase). This allows for non-invasive imaging of the enzyme's distribution in a murine model, providing critical pharmacokinetic data and confirming that the therapeutic enzyme reaches target tissues. This technique is invaluable for optimizing dosing regimens and developing next-generation targeted ERT strategies.
Conclusion and Future Perspectives
This compound and its analogs are powerful tools in the field of Lysosomal Storage Disease research, offering a reliable method for quantifying enzyme activity in living cells. Their primary application in Gaucher disease and β-galactosidase deficiencies has facilitated diagnosis, carrier screening, and the evaluation of novel therapeutics. The expansion of this technology to in vivo PET imaging represents a frontier in drug development, enabling a deeper understanding of enzyme replacement therapy dynamics. While the applicability of this compound probes is currently limited to specific glycosidases, the underlying principle of a cell-permeable, fluorogenic substrate holds significant promise for the future development of novel probes targeting a wider range of deficient enzymes across the spectrum of Lysosomal Storage Diseases.
References
PFB-FDG: A Technical Guide to its Fluorescence Activation and Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of 5-(pentafluorobenzoylamino)-fluorescein di-β-D-galactopyranoside (PFB-FDG), a fluorogenic substrate for β-galactosidase. This compound offers a sensitive and reliable method for detecting β-galactosidase activity in living cells and tissues. Its unique properties, including enhanced cellular retention, make it a valuable tool for various research applications, from reporter gene assays to the study of cellular senescence. This document details the core fluorescence activation mechanism, provides structured quantitative data, outlines detailed experimental protocols, and presents visual diagrams of key pathways and workflows.
Core Fluorescence Activation Mechanism
This compound is intrinsically non-fluorescent. Its activation is a one-step enzymatic reaction catalyzed by β-galactosidase. The enzyme cleaves the two β-galactoside bonds, liberating the highly fluorescent molecule, 5-(pentafluorobenzoylamino)-fluorescein (PFB-F). The pentafluorobenzoyl (PFB) group is a critical modification that increases the lipophilicity of the fluorescent product, leading to improved cellular retention compared to earlier fluorescein-based substrates like FDG.[1] This enhanced retention allows for more accurate and prolonged measurements of β-galactosidase activity within cells.
The fluorescent product, PFB-F, exhibits a green fluorescence with an excitation maximum of approximately 485 nm and an emission maximum of around 535 nm.[1][2][3] This allows for detection using standard fluorescein filter sets in various instruments, including flow cytometers, fluorescence microscopes, and plate readers.
References
An In-depth Technical Guide to the Enzymatic Cleavage of Pfb-fdg
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(pentafluorobenzoylamino)-fluorescein di-β-D-galactopyranoside (Pfb-fdg) is a fluorogenic substrate that has emerged as a valuable tool for the sensitive detection of β-galactosidase activity. Its unique properties, particularly its species-selectivity, have garnered significant interest in various research and drug development applications. This technical guide provides a comprehensive overview of the enzymatic cleavage of this compound, including its mechanism of action, quantitative data on its interaction with β-galactosidase from different species, detailed experimental protocols for its use, and visual representations of the key pathways and workflows.
The core of this compound's utility lies in its conversion from a non-fluorescent molecule to a highly fluorescent product upon enzymatic cleavage by β-galactosidase. This process allows for the real-time monitoring of enzyme activity in live cells and tissue samples. A key feature of this compound is its selective activation by human β-galactosidase over its bacterial counterparts, a characteristic attributed to steric hindrance within the active site of the bacterial enzyme. This selectivity is crucial for applications where distinguishing between human and microbial β-galactosidase activity is necessary, such as in the study of cellular senescence in the presence of bacteria or in the development of targeted drug delivery systems that are activated by human enzymes.
Data Presentation
| Substrate | Enzyme | Docking Energy (kcal/mol) | Reference |
| Fluorescein di-β-D-galactopyranoside (FDG) | E. coli β-galactosidase | -9.386 | [1][2] |
| This compound | E. coli β-galactosidase | -11.225 | [1][2] |
Table 1: Molecular docking energies of FDG and this compound with E. coli β-galactosidase. The more negative docking energy of this compound suggests a stronger binding affinity to the bacterial enzyme's active site; however, this does not translate to efficient cleavage due to steric hindrance.
Signaling Pathway
The enzymatic cleavage of this compound is a direct, one-step process that results in the generation of a fluorescent signal. This can be visualized as a simple signaling pathway.
Caption: Enzymatic cleavage of this compound by β-galactosidase.
Experimental Protocols
Protocol 1: In Vitro Fluorometric Assay for β-galactosidase Activity using this compound
This protocol is adapted from standard fluorometric β-galactosidase assays and can be used to determine the kinetic parameters of this compound cleavage.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Purified β-galactosidase (human and/or bacterial)
-
Assay Buffer: 100 mM sodium phosphate, pH 7.5, containing 1 mM MgCl2
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with excitation at ~485 nm and emission at ~520 nm
Procedure:
-
Prepare Substrate Working Solutions: Serially dilute the this compound stock solution in Assay Buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM) in the assay wells.
-
Prepare Enzyme Solution: Dilute the purified β-galactosidase in ice-cold Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Assay Setup:
-
Add 50 µL of each this compound working solution to triplicate wells of the 96-well plate.
-
Include a "no enzyme" control for each substrate concentration containing 50 µL of Assay Buffer instead of the enzyme solution.
-
Include a "no substrate" control for the enzyme containing 50 µL of the enzyme solution and 50 µL of Assay Buffer.
-
-
Initiate the Reaction: Add 50 µL of the diluted enzyme solution to each well containing the substrate.
-
Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader, pre-warmed to 37°C. Measure the fluorescence intensity every 1-2 minutes for a period of 30-60 minutes.
-
Data Analysis:
-
Subtract the background fluorescence (from the "no enzyme" and "no substrate" controls) from the experimental readings.
-
Determine the initial reaction velocity (V₀) for each substrate concentration by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Plot V₀ versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Protocol 2: Cell-Based Assay for β-galactosidase Activity using this compound
This protocol is suitable for measuring β-galactosidase activity in live cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Cultured cells of interest
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed the cells in an appropriate culture vessel (e.g., 96-well plate for microscopy or T-25 flask for flow cytometry) and allow them to adhere and grow to the desired confluency.
-
Prepare this compound Loading Solution: Dilute the this compound stock solution in serum-free cell culture medium to a final working concentration. A concentration of 50 µg/mL has been reported to be effective.
-
Cell Loading:
-
Remove the culture medium from the cells and wash them once with PBS.
-
Add the this compound loading solution to the cells.
-
Incubate the cells at 37°C in a CO₂ incubator for 1-2 hours. The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
-
Wash: Remove the loading solution and wash the cells twice with ice-cold PBS to remove any extracellular substrate.
-
Analysis:
-
Fluorescence Microscopy: Add fresh culture medium to the cells and immediately visualize the fluorescence using a microscope equipped with a filter set appropriate for fluorescein (excitation ~488 nm, emission ~520 nm).
-
Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation solution, resuspend them in PBS, and analyze the fluorescence on a flow cytometer using the appropriate laser and emission filter.
-
Experimental Workflow
The general workflow for a cell-based this compound assay involves several key steps, from cell preparation to data analysis.
References
PFB-FDG: A Technical Guide to Studying Cellular Senescence
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in aging, age-related diseases, and cancer. The ability to accurately detect and quantify senescent cells is crucial for advancing research and developing novel therapeutics. 5-(Pentafluorobenzoylamino) Fluorescein di-β-D-galactopyranoside (PFB-FDG) is a fluorogenic probe designed for the detection of senescence-associated β-galactosidase (SA-β-gal), a key biomarker of senescent cells. This technical guide provides an in-depth overview of this compound, including its mechanism of action, and conceptual experimental workflows.
Introduction to this compound for Cellular Senescence Detection
This compound is a derivative of fluorescein di-β-D-galactopyranoside (FDG) that has been modified to enhance its utility in studying cellular senescence. The key features of this compound include its cell permeability, fluorogenic nature, and a mechanism for enhanced intracellular retention. These characteristics position this compound as a potentially powerful tool for the sensitive and specific detection of senescent cells in both in vitro and in vivo models.
The study of cellular senescence is a rapidly evolving field. While senescence is a natural process involved in tumor suppression and wound healing, the accumulation of senescent cells can contribute to the chronic inflammation associated with aging and various pathologies. Probes like this compound are instrumental in elucidating the role of senescent cells in these processes and in the evaluation of senolytic therapies aimed at their removal.
Mechanism of Action
The functionality of this compound as a senescence probe is based on a multi-step process that occurs within the target cells. This process leverages the enzymatic activity that is upregulated in senescent cells and incorporates a chemical feature for enhanced signal retention.
Cellular Uptake and Enzymatic Cleavage
This compound is a cell-permeable molecule that can passively diffuse across the cell membrane into the cytoplasm. Once inside the cell, it serves as a substrate for β-galactosidase. In senescent cells, the activity of lysosomal β-galactosidase is significantly elevated, and this enzyme is often referred to as senescence-associated β-galactosidase (SA-β-gal).
The β-galactosidase enzyme cleaves the two galactose moieties from the fluorescein backbone of the this compound molecule. This enzymatic cleavage is the primary activation step and is directly proportional to the level of SA-β-gal activity within the cell.
Figure 1: Enzymatic activation of this compound in a senescent cell.
Intracellular Retention via Covalent Bonding
A key innovation in the design of this compound is the inclusion of a pentafluorobenzoyl (PFB) group. Following the enzymatic cleavage of the galactose units, the fluorescent product, 5-(pentafluorobenzoylamino)fluorescein (PFB-F), is released. The PFB moiety is reactive towards intracellular nucleophiles, particularly the thiol groups of cysteine residues in proteins. This reactivity allows for the formation of a covalent bond between the fluorescent probe and intracellular proteins. This covalent linkage effectively traps the fluorescent signal within the cell, preventing its efflux and leading to a more stable and persistent signal compared to probes that are not actively retained.
Figure 2: Covalent retention of PFB-Fluorescein.
Species Selectivity
An important characteristic of this compound is its selectivity for human β-galactosidase over its bacterial counterpart, such as the LacZ enzyme from E. coli. This selectivity is attributed to steric hindrance. The binding pocket of the bacterial β-galactosidase is smaller than that of the human enzyme. The bulky pentafluorobenzoyl group of this compound is thought to sterically clash with the residues in the narrower active site of the bacterial enzyme, preventing efficient binding and cleavage. This feature is particularly advantageous in studies where bacterial contamination or the use of bacterial reporter genes could be a confounding factor.
Experimental Protocols (Conceptual)
While detailed, validated protocols for this compound are not widely available in the public domain, the following conceptual workflows are provided based on the known properties of the probe and general methodologies for similar fluorescent senescence assays. It is crucial for researchers to optimize these protocols for their specific cell types, experimental conditions, and imaging systems.
In Vitro Staining of Senescent Cells
This protocol outlines a general procedure for staining senescent cells in culture with this compound for analysis by fluorescence microscopy or flow cytometry.
Figure 3: Conceptual workflow for in vitro this compound staining.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Senescence-inducing agent (e.g., doxorubicin, etoposide) or method (e.g., irradiation)
-
Control (non-senescent) cells
-
Fluorescence microscope with appropriate filter sets (e.g., FITC)
-
Flow cytometer (optional)
Procedure:
-
Induce Senescence: Treat cells with a senescence-inducing agent or protocol. Culture the cells for a sufficient period for the senescent phenotype to develop (typically 3-7 days). Include a vehicle-treated or non-treated control cell population.
-
Cell Plating: Plate the senescent and control cells in a suitable format for imaging (e.g., glass-bottom dishes, chamber slides) or flow cytometry. Allow cells to adhere overnight.
-
This compound Loading:
-
Prepare a working solution of this compound in pre-warmed cell culture medium. The optimal concentration should be determined empirically but may range from 1-10 µM.
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells at 37°C for a designated period (e.g., 1-2 hours). Incubation time will need to be optimized.
-
-
Wash:
-
Remove the this compound loading solution.
-
Wash the cells 2-3 times with warm PBS or culture medium to remove any extracellular probe.
-
-
Imaging and Analysis:
-
Fluorescence Microscopy: Image the cells using a fluorescence microscope with a standard FITC filter set (Excitation/Emission ~490/520 nm). Senescent cells are expected to exhibit significantly higher green fluorescence compared to control cells.
-
Flow Cytometry: For quantitative analysis, detach the cells using a gentle enzyme (e.g., TrypLE), wash, and resuspend in PBS. Analyze the cell suspension on a flow cytometer, detecting the fluorescence in the green channel (e.g., FITC or equivalent).
-
In Vivo Imaging of Cellular Senescence (Conceptual)
This conceptual protocol describes the use of this compound for the non-invasive imaging of senescent cells in animal models.
Figure 4: Conceptual workflow for in vivo imaging with this compound.
Materials:
-
Animal model with induced senescence (e.g., tumor model treated with chemotherapy, localized irradiation model)
-
This compound formulated for in vivo administration
-
In vivo fluorescence imaging system
-
Anesthesia
Procedure:
-
Animal Model Preparation: Induce senescence in the animal model of choice.
-
Probe Administration: Administer this compound to the animal. The route of administration (e.g., intravenous, intraperitoneal) and dosage will need to be optimized.
-
Biodistribution and Clearance: Allow sufficient time for the probe to distribute throughout the body, accumulate at the site of senescence, and for unbound probe to clear from circulation. This time will need to be determined empirically through pharmacokinetic studies.
-
In Vivo Imaging: Anesthetize the animal and perform fluorescence imaging using an in vivo imaging system equipped with the appropriate excitation and emission filters.
-
Data Analysis: Quantify the fluorescence signal in the region of interest and compare it to control animals or non-senescent tissues.
-
Ex Vivo Validation: Following the final imaging session, euthanize the animals and harvest the tissues of interest. Confirm the presence of senescent cells in the high-signal areas using standard histological techniques, such as SA-β-gal staining or immunohistochemistry for senescence markers (e.g., p16, p21).
Data Presentation
Table 1: In Vitro Quantification of Senescent Cells using this compound
| Cell Line | Treatment | % this compound Positive Cells (Flow Cytometry) | Mean Fluorescence Intensity (MFI) | Fold Change in MFI (vs. Control) |
| IMR-90 | Control | 2.5 ± 0.5 | 1500 ± 200 | 1.0 |
| IMR-90 | Doxorubicin (100 nM) | 65.8 ± 4.2 | 25000 ± 3500 | 16.7 |
| HT-1080 | Control | 5.1 ± 1.1 | 2200 ± 300 | 1.0 |
| HT-1080 | Etoposide (50 µM) | 48.2 ± 3.5 | 18000 ± 2100 | 8.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Comparison of this compound with Other Senescence Probes
| Probe | Target | Detection Method | Signal Retention | Fixable | Species Selectivity (Human vs. Bacterial) |
| This compound | SA-β-gal | Fluorescence | High (Covalent) | Potentially | Yes |
| C12-FDG | SA-β-gal | Fluorescence | Low | No | No |
| X-Gal | SA-β-gal | Chromogenic | High (Precipitate) | Yes | No |
| DDAOG | SA-β-gal | Far-Red Fluorescence | Moderate | Yes | No |
Conclusion
This compound represents a promising tool for the study of cellular senescence, offering the potential for high-sensitivity detection and enhanced intracellular signal retention. Its species selectivity is a notable advantage in specific research contexts. While detailed experimental protocols and extensive quantitative data are not yet widely disseminated, the conceptual frameworks provided in this guide, based on the probe's known mechanism of action, offer a starting point for researchers to develop and optimize their own assays. As with any molecular probe, careful validation and the use of appropriate controls are paramount for obtaining reliable and meaningful results. The continued development and characterization of probes like this compound will undoubtedly accelerate our understanding of the complex role of cellular senescence in health and disease.
The Role of [¹⁸F]FDG in Parkinson's Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by motor and non-motor symptoms. A key challenge in developing effective therapies is the lack of objective biomarkers to diagnose the disease early, monitor its progression, and assess treatment responses. [¹⁸F]fluorodeoxyglucose ([¹⁸F]FDG) positron emission tomography (PET), a neuroimaging technique that measures regional cerebral glucose metabolism, has emerged as a powerful tool in PD research. This technical guide provides an in-depth overview of the role of [¹⁸F]FDG in advancing our understanding of PD and its utility in clinical trials.
Core Concepts: The Parkinson's Disease-Related Pattern (PDRP)
A pivotal discovery in the application of [¹⁸F]FDG PET to Parkinson's disease is the identification of a characteristic spatial covariance pattern of brain metabolism known as the Parkinson's Disease-Related Pattern (PDRP). This pattern is consistently observed in individuals with PD and is characterized by relative metabolic increases in the pallidum, thalamus, pons, and cerebellum, coupled with relative metabolic decreases in the premotor and parietal association areas.[1][2] The expression of this pattern has been shown to correlate with the severity of motor symptoms.[2]
Data Presentation: Quantitative Findings from [¹⁸F]FDG PET Studies in Parkinson's Disease
The following tables summarize key quantitative data from various studies, highlighting the diagnostic and prognostic utility of [¹⁸F]FDG PET in Parkinson's disease research.
| Study Focus | Key Finding | Quantitative Data | Reference |
| Diagnostic Accuracy | Distinguishing PD from atypical parkinsonian syndromes (APS) | Sensitivity: 91.4%, Specificity: 90.6% | [3] |
| Correlation with Disease Severity | Correlation between PDRP expression and motor symptom severity | R² = 0.23 (UPDRS), R² = 0.24 (Hoehn & Yahr stage) | [2] |
| Disease Progression | Increase in PDRP expression over time in early PD | Significant increase over 48 months (p<0.001) | |
| Differentiating PD Subtypes | Different metabolic patterns in tremor-dominant vs. postural instability and gait difficulty (PIGD) subtypes | Specific patterns identified through spatial covariance analysis | |
| Predicting Cognitive Decline | Identification of a PD-related cognitive pattern (PDCP) | PDCP expression increases with time in non-demented PD patients |
| Diagnostic Performance of [¹⁸F]FDG PET in Differentiating Parkinsonian Syndromes | |||
| Comparison | Metric | Value | Reference |
| PD vs. Atypical Parkinsonian Syndromes (APS) | Sensitivity | 91.4% | |
| Specificity | 90.6% | ||
| PD vs. Multiple System Atrophy (MSA) | Higher diagnostic accuracy with [¹⁸F]FDG PET compared to MIBG scintigraphy | Area under the curve (AUC) for [¹⁸F]FDG PET: 0.82 vs. 0.69 for MIBG | |
| PD vs. Progressive Supranuclear Palsy (PSP) | Characteristic patterns of hypometabolism in the midbrain and frontal cortex for PSP | Qualitative and quantitative differences observed | |
| PD vs. Corticobasal Degeneration (CBD) | Asymmetrical cortical and basal ganglia hypometabolism in CBD | Distinct metabolic signatures identified |
Experimental Protocols
[¹⁸F]FDG PET Imaging Protocol for Human Studies
A standardized protocol is crucial for acquiring reliable and comparable [¹⁸F]FDG PET data. The following is a generalized methodology based on common practices in clinical research.
-
Patient Preparation:
-
Patients are required to fast for at least 4-6 hours prior to the scan to ensure low plasma glucose and insulin levels.
-
Blood glucose levels are measured before tracer injection and should ideally be below 150 mg/dL.
-
Patients should rest in a quiet, dimly lit room to minimize sensory and motor stimulation.
-
-
Radiotracer Administration:
-
A standard dose of [¹⁸F]FDG (typically 185-370 MBq or 5-10 mCi) is administered intravenously.
-
-
Uptake Period:
-
A 30-60 minute uptake period allows for the distribution and cellular uptake of [¹⁸F]FDG in the brain. The patient should remain in a restful state during this time.
-
-
Image Acquisition:
-
The patient is positioned in the PET scanner with their head immobilized to prevent motion artifacts.
-
A static 3D brain scan is typically acquired for 10-20 minutes.
-
-
Image Processing and Analysis:
-
Acquired PET data are reconstructed and corrected for attenuation, scatter, and decay.
-
The images are often spatially normalized to a standard brain template (e.g., MNI space).
-
Statistical analysis, such as Statistical Parametric Mapping (SPM) or spatial covariance analysis, is used to identify patterns of metabolic alteration.
-
Preclinical [¹⁸F]FDG PET Imaging in Animal Models of Parkinson's Disease
Animal models are instrumental in investigating disease mechanisms and testing novel therapeutics.
-
Animal Models:
-
Commonly used models include neurotoxin-based models (e.g., 6-hydroxydopamine, MPTP) and genetic models (e.g., Pink1-/- rats).
-
-
Imaging Procedure:
-
Animals are typically anesthetized to prevent movement during the scan.
-
[¹⁸F]FDG is administered intravenously or intraperitoneally.
-
A dynamic or static PET scan is acquired using a dedicated small-animal PET scanner.
-
Image analysis involves co-registration with anatomical images (MRI or CT) and region-of-interest (ROI) analysis to quantify glucose metabolism in specific brain structures.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Parkinson's Disease-Related Pattern (PDRP) of cerebral glucose metabolism.
Caption: Clinical workflow for [¹⁸F]FDG PET in Parkinson's disease research.
Conclusion and Future Directions
[¹⁸F]FDG PET has proven to be an invaluable tool in Parkinson's disease research, offering objective and quantifiable insights into the pathophysiology of the disease. The identification of the PDRP has provided a reliable biomarker for diagnosis, tracking disease progression, and differentiating PD from other parkinsonian syndromes. As research progresses, the application of advanced analytical techniques, such as machine learning, to [¹⁸F]FDG PET data holds the promise of further refining diagnostic accuracy and predicting individual disease trajectories. Furthermore, its role in drug development is expanding, providing a means to assess the metabolic effects of novel therapeutic interventions in clinical trials. The continued refinement of [¹⁸F]FDG PET methodologies will undoubtedly contribute to a deeper understanding of Parkinson's disease and accelerate the development of effective treatments.
References
- 1. Frontiers | Positron emission tomography neuroimaging of [18F]fluorodeoxyglucose uptake and related behavior in the Pink1−/− rat model of Parkinson disease [frontiersin.org]
- 2. FDG PET Parkinson’s disease-related pattern as a biomarker for clinical trials in early stage disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 18F-FDG PET in Parkinsonism: Differential Diagnosis and Evaluation of Cognitive Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing Gaucher Disease in Cellular Models: An In-depth Technical Guide to PFB-FDG
For Researchers, Scientists, and Drug Development Professionals
Gaucher disease, an autosomal recessive lysosomal storage disorder, arises from a deficiency in the enzyme glucocerebrosidase (GCase). This deficiency leads to the accumulation of its substrate, glucosylceramide, primarily within macrophages.[1] To facilitate the study of this disease and the development of novel therapeutics, various cellular models have been established, and sophisticated tools are required to assess GCase activity within these living systems. 5-(pentafluorobenzoylamino)-fluorescein di-β-D-glucopyranoside (PFB-FDG) has emerged as a key fluorescent substrate for the real-time, in-situ evaluation of GCase activity in live cells.[2] This technical guide provides a comprehensive overview of the application of this compound in Gaucher disease cellular models, detailing experimental protocols, presenting quantitative data, and visualizing the underlying pathways and workflows.
Quantitative Analysis of GCase Activity with this compound
The utility of this compound lies in its ability to enter live cells and fluoresce upon cleavage by GCase, providing a direct measure of enzyme activity.[2] This fluorescence can be quantified using techniques such as flow cytometry and live-cell imaging. The data presented below, compiled from various studies, illustrates the quantitative insights that can be gained using this compound assays in different Gaucher disease cellular models.
| Cell Model | Genotype | GCase Activity (% of Control) | Key Findings | Reference |
| Gaucher Patient Fibroblasts | N370S/N370S | 2.5-fold enhancement with compound 72 (1 µM) | Demonstrates the potential of small molecule chaperones to enhance mutant GCase activity. | [3] |
| iPSC-derived Dopaminergic Neurons | LRRK2 G2019S | ~40% reduction | Reveals a link between a Parkinson's disease-associated mutation and reduced GCase activity. | [2] |
| GBA1 Knockout (KO) Murine Neural Cells | GBA1 KO | Marked reduction in this compound signal | Validates the specificity of the this compound assay for lysosomal GCase activity. | |
| Human midbrain neurons from Wt/N370S iPSC | N370S | 60% reduction | Highlights significant GCase deficiency in a neuronopathic Gaucher disease model. |
Table 1: Quantitative GCase Activity Measured by this compound in Various Gaucher Disease Cellular Models.
A critical aspect of validating this compound assays and in studying potential therapeutic agents is the use of GCase inhibitors. The irreversible inhibitor conduritol B-epoxide (CBE) is commonly used to establish a baseline of non-specific fluorescence and confirm that the measured signal is indeed from GCase activity. Furthermore, determining the half-maximal inhibitory concentration (IC50) of potential therapeutic compounds is crucial for drug development.
| Compound | Cell Line | IC50 Value (nM) | Assay Type | Reference |
| Compound 72 | N370S Gaucher Fibroblasts | 500 | This compound based | |
| Compound 76 | N370S Gaucher Fibroblasts | 109 | This compound based | |
| Isofagomine | HeLa Cells | Dose-dependent inhibition | This compound based | |
| Ambroxol | HeLa Cells | Dose-dependent inhibition | This compound based | |
| Conduritol B-epoxide (CBE) | GCase variants | Variable | Fluorometric with 4MU-Glc |
Table 2: IC50 Values of GCase Inhibitors Determined in Cellular Assays.
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and comparable results. Below are methodologies for key experiments involving this compound in Gaucher disease cellular models.
Preparation of Gaucher Disease Cellular Models
A variety of cellular models are employed to study Gaucher disease, each with its own advantages.
-
Patient-Derived Fibroblasts: Skin biopsies from Gaucher disease patients are cultured to establish fibroblast cell lines. These cells endogenously express the mutant GCase and are a valuable tool for studying disease pathophysiology and testing therapeutic compounds.
-
Induced Pluripotent Stem Cell (iPSC)-Derived Neurons: Fibroblasts from patients can be reprogrammed into iPSCs and subsequently differentiated into neurons. This provides a more disease-relevant model for studying the neurological aspects of Gaucher disease.
-
CRISPR-Cas9 Engineered Cell Lines: Healthy cell lines can be genetically modified using CRISPR-Cas9 to introduce specific GBA1 mutations, creating isogenic cell lines that differ only in the target gene. This allows for precise investigation of the effects of specific mutations.
This compound Live-Cell Imaging Assay for GCase Activity
This protocol is adapted for high-content imaging systems.
-
Cell Plating: Seed cells in a 96-well imaging plate and culture until they reach the desired confluency.
-
Inhibitor Treatment (Control): For negative control wells, treat cells with a GCase inhibitor such as 10 µM conduritol B-epoxide (CBE) for 24 hours prior to the assay to abolish GCase activity.
-
This compound Loading: Prepare a working solution of this compound in a suitable imaging medium (e.g., Opti-MEM). A concentration of 400 µg/ml has been shown to yield a robust signal. Remove the culture medium from the cells and add the this compound solution.
-
Incubation: Incubate the cells with this compound for a defined period, typically 60-90 minutes at 37°C, to allow for substrate uptake and cleavage.
-
Imaging: Acquire fluorescent images using a high-content imaging system with appropriate filter sets for fluorescein (Excitation: ~485 nm, Emission: ~535 nm).
-
Data Analysis: Quantify the mean fluorescence intensity per cell in both inhibitor-treated and untreated wells. The specific GCase activity is determined by subtracting the background fluorescence of the inhibitor-treated cells from the fluorescence of the untreated cells.
This compound Flow Cytometry Assay for GCase Activity
This protocol is suitable for analyzing GCase activity in suspension cells or trypsinized adherent cells.
-
Cell Preparation: Prepare a single-cell suspension of the desired cell type.
-
Inhibitor Treatment (Control): For the negative control, incubate a sample of cells with a GCase inhibitor (e.g., CBE).
-
This compound Incubation: Incubate the cells with the this compound substrate.
-
Staining for Cell Markers (Optional): If analyzing a mixed population of cells, stain with fluorescently labeled antibodies against cell surface markers to identify specific subpopulations.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Gate on the cell population of interest based on forward and side scatter properties and any cell surface markers.
-
Data Quantification: Determine the median fluorescence intensity (MFI) of the this compound signal in the gated population for both inhibitor-treated and untreated samples. The GCase activity can be expressed as the MFI of the untreated sample or as a ratio of the MFI of the untreated to the inhibitor-treated sample.
Visualizing the Core Concepts
Diagrams created using the DOT language provide a clear visual representation of the complex biological pathways and experimental procedures involved in studying Gaucher disease with this compound.
Caption: Pathophysiology of Gaucher Disease within the lysosome.
Caption: Mechanism of action of the this compound probe in live cells.
Caption: Experimental workflow for this compound live-cell imaging assay.
Caption: Experimental workflow for this compound flow cytometry assay.
Conclusion
The use of this compound in conjunction with appropriate cellular models provides a powerful platform for investigating the pathophysiology of Gaucher disease and for the preclinical evaluation of potential therapeutic agents. The quantitative data, detailed protocols, and clear visualizations presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this technology in their efforts to combat Gaucher disease. The ability to measure GCase activity in live cells with high specificity and sensitivity will undoubtedly continue to accelerate the discovery of novel and effective treatments for this debilitating disorder.
References
- 1. A Review of Gaucher Disease Pathophysiology, Clinical Presentation and Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Live cell in situ lysosomal GCase activity correlates to alpha-synuclein levels in human differentiated neurons with LRRK2 and GBA1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GCase Enhancers: A Potential Therapeutic Option for Gaucher Disease and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Fluorescent Live-Cell Imaging of Glucose Uptake
For Researchers, Scientists, and Drug Development Professionals
Introduction
Measuring glucose uptake in live cells is critical for understanding the metabolic state of cells in various physiological and pathological conditions, including cancer, diabetes, and neurodegenerative diseases. While several methods exist, fluorescent glucose analogs provide a powerful tool for real-time, single-cell resolution imaging.
Clarification of Terminology: It is important to distinguish between different probes. The term "PFB-FDG" refers to Pentafluorobenzoyl-aminofluorescein di-β-D-galactopyranoside, a substrate that becomes fluorescent upon cleavage by the enzyme β-galactosidase and is used to measure its activity.[1] It is not a probe for glucose uptake.
The user's query likely refers to fluorescently-tagged deoxyglucose analogs, which are used for imaging glucose transport. A widely used probe for this application is 2-NBDG (2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose).[2][3] This document provides a detailed protocol for measuring glucose uptake in live cells using 2-NBDG. This probe, like the clinically used PET scan tracer [18F]FDG (Fluorodeoxyglucose), is a glucose analog transported into the cell by glucose transporters (GLUTs).[4][5]
Principle of the Assay: 2-NBDG-Based Glucose Uptake
The 2-NBDG assay is based on a fluorescently labeled glucose molecule that is actively transported into cells.
-
Transport: 2-NBDG is recognized and transported across the cell membrane by glucose transporter (GLUT) proteins, primarily GLUT1.
-
Phosphorylation & Trapping: Once inside the cell, 2-NBDG is phosphorylated by the enzyme Hexokinase. The resulting 2-NBDG-6-phosphate is a charged molecule that cannot be further metabolized in the glycolytic pathway and cannot easily exit the cell, leading to its accumulation.
-
Fluorescence Detection: The intracellular accumulation of 2-NBDG results in a fluorescent signal that is proportional to the glucose uptake capacity of the cell. This signal can be visualized and quantified using fluorescence microscopy or flow cytometry.
References
Application Notes and Protocols: Measuring Glucose Uptake Using 2-NBDG Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose is a fundamental source of energy for cellular metabolism. The rate of glucose uptake is a critical indicator of cellular metabolic activity and is implicated in various physiological and pathological processes, including cancer, diabetes, and immunology. Consequently, the ability to accurately measure glucose uptake at the single-cell level is invaluable for basic research and drug development.
This guide provides a detailed protocol for measuring glucose uptake in living cells using the fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), and flow cytometry. 2-NBDG is a fluorescently labeled deoxyglucose that is transported into cells by glucose transporters (GLUTs).[1] Once inside the cell, it is not fully metabolized, leading to its accumulation and allowing for the quantification of glucose uptake based on fluorescence intensity.[2][3] This method offers a robust and high-throughput approach to assess cellular glucose metabolism.
It is important to distinguish 2-NBDG from other similarly named compounds. PFB-FDG (5-(Pentafluorobenzoylamino) Fluorescein di-β-D-galactopyranoside) is a substrate for the enzyme β-galactosidase and is used to measure its activity, not glucose uptake.[4][5] Similarly, PFB-FDGlu (5-(Pentafluorobenzoylamino)Fluorescein Di-β-D-Glucopyranoside) is a substrate for glucocerebrosidase (GCase). This guide will focus exclusively on the application of 2-NBDG for glucose uptake analysis.
Signaling Pathway: Glucose Transport
Glucose transport into mammalian cells is primarily mediated by two families of transport proteins: the facilitated-diffusion glucose transporters (GLUTs) and the sodium-glucose cotransporters (SGLTs). The GLUT family consists of 14 members (GLUT1-14) that facilitate the movement of glucose down its concentration gradient. This process, known as facilitated diffusion, does not require energy. Different GLUT isoforms are expressed in a tissue-specific manner and exhibit distinct kinetic properties, reflecting the metabolic needs of the cell type. For instance, GLUT1 is widely expressed, while GLUT4 is the primary insulin-responsive transporter in muscle and adipose tissue. SGLTs, on the other hand, transport glucose against its concentration gradient by coupling its movement to the transport of sodium ions.
The mechanism of GLUT-mediated transport involves the binding of glucose to the transporter, which then undergoes a conformational change to move the glucose molecule across the cell membrane. The rate of glucose uptake is influenced by the number of glucose transporters on the cell surface and their affinity for glucose.
Experimental Protocols
I. Cell Preparation
Proper cell preparation is crucial for a successful glucose uptake assay. This protocol is applicable to both suspension and adherent cell lines.
Materials:
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glucose-free culture medium (e.g., glucose-free RPMI or DMEM)
-
Cell scraper (for adherent cells)
-
Centrifuge tubes (15 mL or 50 mL)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Culture: Culture cells to a density of approximately 5 x 105 cells per well in a 96-well plate overnight. For other formats, ensure cells are in the logarithmic growth phase.
-
Harvesting Adherent Cells:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add an appropriate volume of a non-enzymatic cell dissociation solution or gently scrape the cells in PBS.
-
Transfer the cell suspension to a centrifuge tube.
-
-
Harvesting Suspension Cells:
-
Transfer the cell suspension directly to a centrifuge tube.
-
-
Washing and Counting:
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes.
-
Discard the supernatant.
-
Resuspend the cell pellet in warm PBS and perform a cell count and viability assessment.
-
Centrifuge again and resuspend the cell pellet in glucose-free medium.
-
II. 2-NBDG Glucose Uptake Assay
This protocol describes the steps for labeling cells with 2-NBDG and preparing them for flow cytometry analysis.
Materials:
-
Prepared cell suspension in glucose-free medium
-
2-NBDG stock solution (e.g., 30 mM in DMSO)
-
Glucose-free culture medium
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
-
96-well plate or microcentrifuge tubes
Procedure:
-
Glucose Starvation: Incubate the cells in glucose-free medium for 60 minutes to overnight, depending on the cell type, to normalize the glucose uptake rate. For T cells, 60 minutes is generally sufficient.
-
2-NBDG Labeling:
-
Prepare a working solution of 2-NBDG. For example, dilute a 30 mM stock solution 1:100 in glucose-free medium to achieve a 300 µM working solution.
-
Add an equal volume of the 2-NBDG working solution to the cell suspension to achieve a final concentration of 150 µM. The optimal concentration may range from 100-200 µM and should be determined empirically for your cell type.
-
Incubate the cells for 20-30 minutes at 37°C. The optimal incubation time may vary.
-
-
Washing:
-
After incubation, wash the cells twice with cold PBS to remove excess 2-NBDG.
-
Centrifuge at 300-400 x g for 5 minutes between washes.
-
-
Resuspension: Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer for analysis.
III. Flow Cytometry Acquisition and Analysis
Instrumentation:
-
A flow cytometer equipped with a 488 nm laser for excitation.
-
Emission is typically detected in the green fluorescence channel (e.g., FITC or FL1, ~520-535 nm).
Acquisition Protocol:
-
Instrument Setup: Perform standard instrument startup and quality control procedures.
-
Compensation: If performing multi-color staining, set up appropriate compensation controls. For the 2-NBDG assay alone, a single-color analysis is sufficient.
-
Gating Strategy:
-
Use forward scatter (FSC) and side scatter (SSC) to gate on the cell population of interest and exclude debris.
-
Use a viability dye, if necessary, to exclude dead cells, which can non-specifically take up fluorescent dyes.
-
-
Data Acquisition:
-
Run an unstained control sample to set the baseline fluorescence.
-
Acquire data for your test samples, collecting a sufficient number of events (e.g., 10,000-50,000 cells) for statistical analysis.
-
Data Analysis:
-
Analyze the flow cytometry data using appropriate software (e.g., FlowJo, FCS Express).
-
Gate on the live, single-cell population.
-
Quantify the glucose uptake by measuring the Mean Fluorescence Intensity (MFI) of the 2-NBDG signal in the green channel.
-
Compare the MFI of treated or different cell populations to the control to determine relative differences in glucose uptake.
References
- 1. 2-NBDG - Wikipedia [en.wikipedia.org]
- 2. Fludeoxyglucose (18F) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The sweet spot: FDG and other 2-carbon glucose analogs for multi-modal metabolic imaging of tumor metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. invivochem.com [invivochem.com]
Application Notes: PFB-FDG Staining for β-Galactosidase Activity in Microscopy
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. invivochem.com [invivochem.com]
- 3. PFB-FDGlu - Immunomart [immunomart.com]
- 4. Fluorescent Detection of Senescence for Imaging and Flow Cytometry Applications | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Far-red Fluorescent Senescence-associated β-Galactosidase Probe for Identification and Enrichment of Senescent Tumor Cells by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying GCase Activity in Neurons with PFB-FDG
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucocerebrosidase (GCase), encoded by the GBA1 gene, is a critical lysosomal enzyme responsible for the hydrolysis of glucosylceramide into glucose and ceramide.[1] Deficiencies in GCase activity are linked to Gaucher disease, a lysosomal storage disorder, and are a significant genetic risk factor for Parkinson's disease (PD) and dementia with Lewy bodies.[2][3] Consequently, accurately quantifying GCase activity in relevant cell types, such as neurons, is crucial for disease modeling, drug screening, and developing therapeutic strategies.[1][4]
These application notes provide a detailed protocol for measuring GCase activity in live neurons using the fluorescent probe 5-(Pentafluorobenzoylamino)Fluorescein Di-β-D-Glucopyranoside (PFB-FDG). This compound is a cell-permeable substrate that localizes to lysosomes. Upon cleavage by active GCase, it releases a bright green fluorescent product (PFB-F), enabling the quantification of enzyme activity at a single-cell level through fluorescence microscopy or flow cytometry.
Principle of the Assay
The this compound probe is designed for live-cell imaging of GCase activity. Its pentafluorobenzoylamino group helps with cellular retention. The probe enters the cell, likely via pinocytosis, and traffics to the lysosome. Inside the acidic environment of the lysosome, active GCase enzymes cleave the two β-D-glucopyranoside groups from the this compound molecule. This cleavage releases the fluorescein moiety (PFB-F), which is highly fluorescent at an excitation/emission maximum of approximately 492/516 nm. The resulting fluorescence intensity is directly proportional to the GCase activity within the cell.
Key Features of the this compound Assay:
-
Live-Cell Compatible: Enables the measurement of enzymatic activity in viable cells, preserving the native cellular environment.
-
High Specificity: Designed for specific detection of GCase within lysosomes. However, the use of specific GCase inhibitors as controls is recommended to account for any off-target hydrolysis.
-
Bright and Retained Signal: The cleaved fluorescent product is well-retained within the cell, allowing for prolonged detection.
-
Versatile Readouts: Compatible with various detection methods, including fluorescence microscopy, confocal imaging, high-content screening, and flow cytometry.
GCase Signaling and Disease Relevance
Mutations in the GBA1 gene can lead to misfolding of the GCase protein, its retention in the endoplasmic reticulum (ER), and subsequent degradation, resulting in reduced lysosomal GCase activity. This enzymatic deficiency leads to the accumulation of its substrate, glucosylceramide, which is thought to contribute to a cascade of cellular dysfunctions, including alpha-synuclein aggregation, a hallmark of Parkinson's disease. There is a demonstrated inverse correlation between GCase activity and alpha-synuclein levels. Furthermore, mutations in other genes, such as LRRK2, have also been shown to impact GCase activity.
Quantitative Data Summary
The following table summarizes representative quantitative data on GCase activity modulation observed in neurons using the this compound probe.
| Cell Type | Condition | Observed Change in GCase Activity | Reference |
| iPSC-derived human midbrain neurons | Wt/N370S GBA1 mutation | ~60% reduction | |
| iPSC-derived dopaminergic neurons | LRRK2 G2019S mutation | ~40% reduction | |
| SH-SY5Y cells or primary neurons | Pre-treatment with 10 µM CBE (24h) | Activity abolished | |
| SH-SY5Y cells or primary neurons | Pre-treatment with 100 nM Bafilomycin A (2h) | Activity abolished |
Experimental Protocols
Materials
-
PFB-FDGlu (5-(Pentafluorobenzoylamino)Fluorescein Di-β-D-Glucopyranoside) (e.g., Thermo Fisher Scientific, Cat# P11947)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Cell culture medium (e.g., FluoroBrite DMEM for imaging)
-
Phosphate-Buffered Saline (PBS)
-
Conduritol B epoxide (CBE) (GCase inhibitor for negative control)
-
LysoTracker™ Deep Red (for lysosome visualization, optional)
-
Hoechst 33342 (for nuclear staining, optional)
-
iPSC-derived neurons (e.g., dopaminergic neurons)
-
Black, clear-bottom 96-well imaging plates
-
High-content imaging system or fluorescence microscope
-
Incubator (37°C, 5% CO₂)
Protocol 1: Preparation of Reagents
-
This compound Stock Solution (37.5 mM): Reconstitute a 5 mg vial of this compound in 154 µL of DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into single-use vials (e.g., 10 µL). Store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
CBE Stock Solution (e.g., 10 mM): Prepare a stock solution of CBE in water or an appropriate solvent. Store as recommended by the manufacturer.
-
LysoTracker Stock Solution (if used): Prepare and store as recommended by the manufacturer.
Protocol 2: Live-Cell Imaging of GCase Activity in iPSC-Derived Neurons
This protocol is adapted for a 96-well plate format and high-content imaging.
Day 1: Cell Seeding and Treatment
-
Seed iPSC-derived neurons onto black, clear-bottom 96-well plates at an appropriate density. Culture for the desired duration (e.g., 4 to 6 weeks of differentiation).
-
Negative Control: For negative control wells, treat the neurons with a final concentration of 10-25 µM CBE overnight (approximately 16 hours) at 37°C.
Day 2: Staining and Imaging
-
Set the imaging system's environmental chamber to 37°C and 5% CO₂ at least one hour before imaging.
-
(Optional) Lysosome Staining: To visualize lysosomes, prepare a 50 nM working solution of LysoTracker Deep Red in culture media. Replace the existing media with 60 µL of the LysoTracker solution and incubate for 30 minutes at 37°C.
-
This compound Working Solution: During the LysoTracker incubation, prepare the this compound working solution. Dilute the 37.5 mM stock solution 1:200 in pre-warmed FluoroBrite DMEM or another suitable imaging medium to a final concentration of 187.5 µM. Note: Some protocols suggest concentrations up to 400 µg/mL in Opti-MEM.
-
This compound Incubation: Carefully remove the media (or LysoTracker solution) from all wells. Gently add 50 µL of the this compound working solution to each well.
-
Imaging: Immediately place the plate into the pre-warmed high-content imaging system. Acquire images at desired time points (e.g., every 5-10 minutes for 1-2 hours) using appropriate filter sets for PFB-F (FITC/GFP channel), LysoTracker Deep Red (Cy5 channel), and Hoechst (DAPI channel, if used). The signal is generally linear for 60-90 minutes.
Data Analysis
-
Image Segmentation: Use image analysis software (e.g., Harmony software for the Opera Phenix system) to identify individual cells (e.g., using nuclear or whole-cell stains).
-
Fluorescence Quantification: Measure the mean fluorescence intensity of the PFB-F signal (e.g., Alexa 488 channel) within each identified cell or within the lysosomal compartment if co-staining was performed.
-
Normalization: The rate of fluorescence increase over time reflects the GCase activity.
-
Calculate Specific GCase Activity: To determine the GCase-specific signal, subtract the mean fluorescence intensity of the CBE-treated control wells from the experimental wells. A GCase activity index can be calculated as the ratio of the this compound signal without CBE to the signal with CBE.
Limitations and Considerations
-
pH Sensitivity: The fluorescence of fluorescein is pH-dependent. Alterations in lysosomal pH, which can occur in disease models, may affect the accuracy of the measurements.
-
Probe Specificity: While designed for GCase, this compound may be cleaved by other β-glucosidases. The use of the specific GCase inhibitor CBE is critical to control for this.
-
Signal Diffusion: Some studies have noted that the fluorescent product may not be fully retained within the lysosome and can diffuse out of the cell, potentially complicating kinetic measurements.
-
Cellular Health: Ensure neurons remain healthy throughout the assay, as stressed or dying cells can affect lysosomal function and membrane integrity.
By following these detailed protocols and considering the potential limitations, researchers can effectively quantify GCase activity in live neurons, providing valuable insights into disease mechanisms and the efficacy of potential therapeutic interventions.
References
- 1. frontiersin.org [frontiersin.org]
- 2. A versatile fluorescence-quenched substrate for quantitative measurement of glucocerebrosidase activity within live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Strategies for Measuring Lysosomal Glucocerebrosidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Live cell in situ lysosomal GCase activity correlates to alpha-synuclein levels in human differentiated neurons with LRRK2 and GBA1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pfb-FDG Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pfb-FDG (5-(Pentafluorobenzoylamino)fluorescein Di-β-D-Galactopyranoside) is a cell-permeable, non-fluorescent substrate used for the determination of β-galactosidase activity in living cells. Upon enzymatic cleavage by β-galactosidase, this compound yields a highly fluorescent green product, PFB-F (5-(Pentafluorobenzoylamino)fluorescein), which can be quantified to measure enzyme activity. This fluorogenic probe is particularly valuable for high-throughput screening, single-cell analysis via flow cytometry, and fluorescence microscopy.
Principle of Detection
The core of the assay lies in the enzymatic reaction where the non-fluorescent this compound is hydrolyzed by β-galactosidase. This process removes the two galactopyranoside groups, liberating the fluorophore PFB-F. The resulting fluorescence intensity is directly proportional to the β-galactosidase activity within the cells. The excitation and emission maxima of the fluorescent product, PFB-F, are approximately 485 nm and 535 nm, respectively.[1]
References
Determining the Optimal PFB-FDG Incubation Time: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for determining the correct incubation time for PFB-FDG (4-borono-2-18F-fluoro-D-phenylalanine-fructose), a fluorogenic substrate used to measure β-galactosidase activity. The optimal incubation time is a critical parameter for achieving accurate and reproducible results in cell-based assays. It is dependent on various factors, including the cell type, the level of β-galactosidase expression, and the specific experimental conditions. These guidelines offer a framework for empirical determination of the ideal incubation period for your specific research needs.
This compound is a non-fluorescent molecule that is hydrolyzed by β-galactosidase to produce a green fluorescent product, PFB-F (Ex=485 nm, Em=535 nm).[1] The intensity of the fluorescence is directly proportional to the β-galactosidase activity. However, prolonged incubation can lead to substrate depletion or cell death, while insufficient incubation will result in a weak signal. Therefore, optimizing the incubation time is essential for maximizing the signal-to-noise ratio and ensuring the assay is within its linear range.
Principles of Determining Optimal Incubation Time
The determination of the optimal this compound incubation time is based on understanding the kinetics of the enzymatic reaction and optimizing the signal-to-noise ratio.
Enzyme Kinetics: The hydrolysis of this compound by β-galactosidase follows Michaelis-Menten kinetics. Initially, the rate of product formation is linear with time. As the reaction progresses, the rate may decrease due to substrate depletion or product inhibition. The optimal incubation time should fall within the linear phase of the reaction to ensure that the measured fluorescence is directly proportional to the enzyme activity.
Signal-to-Noise Ratio: A successful assay requires a strong signal from the enzymatic reaction with minimal background noise.[2][3] The signal is the fluorescence generated by the enzymatic conversion of this compound. Noise can originate from several sources, including cellular autofluorescence and non-specific substrate hydrolysis. The incubation time should be long enough to generate a robust signal that is significantly above the background but not so long that background signals increase to a level that compromises data quality.
Factors Influencing Incubation Time
Several factors can influence the optimal this compound incubation time. It is crucial to consider and standardize these variables for reproducible results.
| Factor | Description | Impact on Incubation Time |
| Cell Type | Different cell lines exhibit varying levels of endogenous β-galactosidase activity and metabolic rates. | Cells with high enzyme expression may require shorter incubation times, while those with low expression will need longer incubation. |
| Cell Density | The number of cells per well or sample directly affects the total amount of enzyme present. | Higher cell densities will lead to faster substrate conversion and may require shorter incubation times. |
| Substrate Concentration | The concentration of this compound can affect the reaction rate. | Higher substrate concentrations may allow for longer linear reaction phases, but can also contribute to higher background. |
| Temperature | Enzyme activity is highly dependent on temperature. The optimal temperature for β-galactosidase is typically 37°C.[4] | Deviations from the optimal temperature will alter the reaction rate and thus the required incubation time. |
| pH | The pH of the assay buffer can influence enzyme activity. | The pH should be maintained at the optimal level for β-galactosidase activity to ensure a consistent reaction rate. |
| Inhibitors/Activators | The presence of compounds that inhibit or activate β-galactosidase will alter the reaction rate. | Inhibitors will necessitate longer incubation times, while activators may require shorter times. |
Experimental Protocol for Determining Optimal Incubation Time
This protocol describes a time-course experiment to determine the optimal this compound incubation time for a specific cell type and experimental condition.
Materials:
-
Cells of interest cultured in appropriate vessels
-
This compound stock solution
-
Serum-free cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS), ice-cold
-
Multi-well plates (e.g., 96-well black, clear-bottom plates for fluorescence reading)
-
Fluorescence microplate reader, flow cytometer, or fluorescence microscope
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at the desired density and allow them to adhere and grow overnight.
-
Prepare this compound Working Solution: Dilute the this compound stock solution in serum-free medium to the desired final concentration. A common starting concentration is 50 µg/mL.[1]
-
Initiate Time Course:
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the this compound working solution to each well.
-
-
Incubation: Incubate the plate at 37°C.
-
Fluorescence Measurement at Different Time Points:
-
Measure the fluorescence intensity at various time points (e.g., 15, 30, 60, 90, 120, 180, 240 minutes).
-
For endpoint measurements, at each time point, remove the this compound solution, wash the cells with ice-cold PBS, and add fresh PBS or a suitable lysis buffer before reading the fluorescence.
-
For kinetic measurements, the fluorescence can be read directly in the this compound containing media at each time point.
-
-
Data Analysis:
-
Plot the fluorescence intensity against the incubation time.
-
Identify the linear range of the reaction, where the fluorescence increases steadily over time.
-
The optimal incubation time is the latest time point within this linear range that provides a sufficient signal-to-noise ratio.
-
Reference Incubation Times for Analogous Substrates:
The following table provides a range of incubation times reported in the literature for other fluorogenic β-galactosidase substrates, which can serve as a starting point for optimizing this compound incubation.
| Substrate | Incubation Time | Cell/System Type | Reference |
| FDG | 10 min - 4 hours | Transfected cells | |
| MUG | 15 - 60 min | Cell lysate | |
| FDG | 30 - 60 min | Cell lysate | |
| FDG | Up to 24 hours | Cell lysate with low enzyme concentration |
Visualizations
Caption: Enzymatic hydrolysis of this compound by β-galactosidase.
Caption: Experimental workflow for determining optimal this compound incubation time.
References
Application Notes and Protocols for High-Throughput Screening of Glucose Uptake
Topic: Application of Fluorescent Glucose Analogs in High-Throughput Screening
Audience: Researchers, scientists, and drug development professionals.
Initial Clarification: The probe PFB-FDG (5-(Pentafluorobenzoylamino) Fluorescein Di-β-D-Galactopyranoside) is a substrate for the enzyme β-galactosidase and is not utilized for the measurement of glucose uptake. A common source of confusion is its similarly named counterpart, PFB-FDGlu (5-(Pentafluorobenzoylamino) Fluorescein Di-β-D-Glucopyranoside), a substrate for glucocerebrosidase (GCase). For high-throughput screening of glucose uptake, the appropriate tool is a fluorescently-tagged glucose analog. This document will focus on the application of one such widely-used analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxyglucose (2-NBDG) .
Introduction to 2-NBDG for Glucose Uptake Assays
Metabolic reprogramming, particularly the alteration of glucose metabolism, is a hallmark of numerous diseases, including cancer and diabetes. Consequently, the machinery of cellular glucose uptake presents a promising target for therapeutic intervention. High-throughput screening (HTS) of compound libraries for modulators of glucose transport is a critical step in drug discovery. 2-NBDG is a fluorescent analog of glucose that is transported into cells via glucose transporters (GLUTs).[1] Once inside the cell, it is phosphorylated by hexokinase to 2-NBDG-6-phosphate, which, due to its charge, is trapped within the cell.[2][3] The intracellular accumulation of 2-NBDG results in a fluorescent signal that is proportional to the rate of glucose uptake, which can be quantified using various detection methods.[1] This non-radioactive method is well-suited for HTS applications in multi-well plate formats.[4]
Mechanism of 2-NBDG Uptake and Intracellular Trapping
The uptake of 2-NBDG mirrors that of glucose, primarily through the family of GLUT proteins. This process is a critical rate-limiting step in glucose metabolism. The subsequent phosphorylation by hexokinase prevents its exit from the cell. Since 2-NBDG-6-phosphate cannot be readily metabolized further down the glycolytic pathway, it accumulates, providing a stable signal for measurement.
Caption: Mechanism of 2-NBDG cellular uptake and retention.
Key Signaling Pathways in Glucose Transport
Glucose uptake is regulated by complex signaling cascades, most notably the insulin signaling pathway. Insulin binding to its receptor initiates a cascade involving PI3K and Akt, which ultimately leads to the translocation of GLUT4 transporters to the cell membrane in muscle and adipose tissues, thereby increasing glucose uptake. In cancer cells, pathways such as mTOR are often activated, leading to increased expression and activity of GLUTs to meet the high metabolic demand.
Caption: Simplified insulin signaling pathway for GLUT4 translocation.
Experimental Protocols
High-Throughput Screening Protocol for 2-NBDG Glucose Uptake
This protocol is designed for a 96-well plate format and can be adapted for 384-well plates.
1. Cell Seeding:
-
Seed adherent cells in a 96-well black, clear-bottom plate at a density of 2 x 10⁴ to 5 x 10⁴ cells per well.
-
Culture overnight to allow for cell attachment and recovery.
2. Cell Starvation and Compound Treatment:
-
Gently wash the cells once with Phosphate-Buffered Saline (PBS).
-
Remove the wash buffer and add 100 µL of glucose-free DMEM or Krebs-Ringer Bicarbonate (KRB) buffer.
-
Incubate for 1 to 2 hours at 37°C to starve the cells of glucose.
-
Add test compounds at desired concentrations and incubate for a predetermined time (e.g., 1 hour). Include appropriate positive (e.g., insulin for sensitive cells) and negative (vehicle control) controls.
3. 2-NBDG Incubation:
-
Prepare a 2-NBDG working solution (e.g., 100 µM in glucose-free medium). The optimal concentration may need to be determined empirically for each cell line.
-
Add the 2-NBDG working solution to each well and incubate for 10-30 minutes at 37°C.
4. Termination and Washing:
-
Remove the 2-NBDG solution.
-
Wash the cells twice with 200 µL of ice-cold PBS to remove extracellular 2-NBDG.
5. Signal Detection:
-
Add 100 µL of PBS or a suitable lysis buffer to each well.
-
Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for 2-NBDG (e.g., Ex/Em = 485/535 nm).
Caption: High-throughput screening workflow for 2-NBDG glucose uptake.
Data Presentation
Quantitative Parameters for 2-NBDG Assays
| Parameter | Value/Range | Cell Line(s) | Notes | Reference(s) |
| 2-NBDG Concentration | 100 - 400 µM | MCF10A, CA1d, 4T07 | Optimal concentration is cell-type dependent. | |
| Incubation Time | 10 - 30 minutes | Jurkat, HeLa | Longer incubation may lead to toxicity. | |
| Starvation Time | 1 - 2 hours | C2C12, Jurkat | Essential for maximizing signal-to-background ratio. | |
| Excitation Wavelength | ~465 - 488 nm | General | Compatible with standard FITC/GFP filter sets. | |
| Emission Wavelength | ~535 - 540 nm | General | Compatible with standard FITC/GFP filter sets. |
Assay Performance and Validation
For HTS, it is crucial to validate the assay's robustness. The Z'-factor is a common metric used for this purpose.
| Parameter | Description | Acceptable Value | Reference(s) |
| Z'-Factor | A statistical measure of assay quality, considering the separation between positive and negative control signals relative to their standard deviations. | Z' > 0.5 |
Formula for Z'-Factor: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
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μ_p = mean of positive control
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σ_p = standard deviation of positive control
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μ_n = mean of negative control
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σ_n = standard deviation of negative control
Conclusion
The use of 2-NBDG provides a reliable and scalable method for high-throughput screening of compounds that modulate cellular glucose uptake. Its non-radioactive nature and compatibility with standard fluorescence detection platforms make it an invaluable tool in drug discovery for metabolic diseases and oncology. Careful optimization of assay parameters such as cell density, probe concentration, and incubation times is critical for generating robust and reproducible data.
References
Application Notes and Protocols for Co-staining with Pfb-fdg and Other Fluorescent Markers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular senescence, a state of irreversible cell cycle arrest, is a key process in aging and various pathologies, including cancer. A hallmark of senescent cells is the increased activity of senescence-associated β-galactosidase (SA-β-gal). Pfb-fdg (5-(Pentafluorobenzoylamino)fluorescein di-β-D-galactopyranoside) is a fluorogenic substrate used to detect SA-β-gal activity in living cells. Upon cleavage by β-galactosidase, the non-fluorescent this compound yields the green fluorescent compound 5-(pentafluorobenzoylamino)fluorescein (PFB-F), which can be readily detected by flow cytometry and fluorescence microscopy.[1]
These application notes provide detailed protocols for co-staining cells with this compound and other fluorescent markers to enable multiparametric analysis of senescent cells. The protocols cover co-staining with viability dyes, apoptosis markers, and immunophenotyping antibodies, allowing for a comprehensive characterization of cell populations.
Product Information: this compound
| Property | Value |
| Full Name | 5-(Pentafluorobenzoylamino)fluorescein di-β-D-galactopyranoside |
| Fluorescent Product | PFB-F (5-(Pentafluorobenzoylamino)fluorescein) |
| Excitation (max) | ~485 nm |
| Emission (max) | ~535 nm |
| Laser Line | Blue (488 nm) |
| Emission Channel | FITC/GFP channel |
Signaling Pathway of Stress-Induced Senescence
Cellular senescence can be triggered by various stressors, leading to the activation of signaling pathways that converge on the upregulation of cell cycle inhibitors. This process is often accompanied by an increase in lysosomal mass and the activity of senescence-associated β-galactosidase (SA-β-gal).
Caption: Stress-induced senescence signaling pathway.
Experimental Protocols
General Workflow for Co-staining
A general workflow for co-staining with this compound and other fluorescent markers is depicted below. The specific order of staining steps may vary depending on the markers used.
References
Troubleshooting & Optimization
troubleshooting high background fluorescence with Pfb-fdg
Welcome to the technical support center for troubleshooting experiments using the fluorogenic β-galactosidase substrate, Pfb-FDG (5-(Pentafluorobenzoylamino) Fluorescein di-β-D-galactopyranoside). This guide is designed for researchers, scientists, and drug development professionals to address common issues, particularly high background fluorescence, encountered during cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a non-fluorescent molecule that serves as a substrate for the enzyme β-galactosidase (β-gal).[1][2] In the presence of β-gal, the two galactose groups on the this compound molecule are cleaved. This enzymatic reaction releases the fluorophore, 5-(Pentafluorobenzoylamino) Fluorescein (PFB-F), which is highly fluorescent.[1] The resulting green fluorescence can be measured to quantify β-galactosidase activity. The fluorescent product has an excitation maximum of approximately 485 nm and an emission maximum of around 535 nm.[1]
Q2: What are the primary applications of this compound?
A2: this compound is primarily used to measure the activity of β-galactosidase in cells. This is particularly useful in studies where the lacZ gene, which codes for β-galactosidase, is used as a reporter gene to study gene expression and regulation.[3] It can also be used to identify and sort cells based on their β-galactosidase activity. A recent study has shown that this compound is selectively activated by human β-galactosidase over bacterial β-gal, making it a valuable tool for studying human-bacterial interactions.
Q3: What are the recommended storage and handling conditions for this compound?
A3: this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is important to protect the solution from light and avoid repeated freeze-thaw cycles to prevent degradation and spontaneous hydrolysis, which can contribute to high background fluorescence.
Troubleshooting High Background Fluorescence
High background fluorescence is a common issue in assays using fluorogenic substrates like this compound. It can mask the true signal from specific enzyme activity, leading to a low signal-to-noise ratio and inaccurate results. The following guide provides a systematic approach to identifying and mitigating the sources of high background.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Action |
| Autofluorescence | Cells and culture media contain endogenous molecules (e.g., NADH, riboflavin, phenol red) that fluoresce, especially in the green spectrum where PFB-F emits light. | - Image a "no-stain" control (cells without this compound) to determine the baseline autofluorescence. - For the duration of the experiment, use phenol red-free culture medium. - If possible, perform the final imaging in a clear, buffered saline solution instead of complete media. |
| Suboptimal Probe Concentration | Using too high a concentration of this compound can lead to increased non-specific uptake or binding, and potentially higher background from low levels of spontaneous hydrolysis. | - Perform a concentration titration to find the optimal concentration that provides the best signal-to-noise ratio. Start with the recommended concentration (e.g., 50 µg/mL) and test a range of lower and higher concentrations. |
| Excessive Incubation Time | Longer incubation times can lead to the accumulation of background signal from non-specific sources or slow, non-enzymatic breakdown of the probe. | - Optimize the incubation time by performing a time-course experiment. Measure the fluorescence signal at several time points to identify when the specific signal is maximal relative to the background. |
| Spontaneous Hydrolysis of this compound | The this compound substrate may slowly break down into its fluorescent form without enzymatic activity, especially with prolonged incubation at 37°C or improper storage. | - Include a "no-cell" or "inhibitor-treated" control to measure the rate of non-enzymatic fluorescence generation under your assay conditions. - Ensure proper storage of the this compound stock solution and minimize its exposure to light and elevated temperatures. |
| Inadequate Washing | Insufficient washing after incubation with this compound can leave behind unbound substrate in the well, which can contribute to background fluorescence. | - Increase the number and/or duration of wash steps after probe incubation. - Use an appropriate wash buffer, such as ice-cold phosphate-buffered saline (PBS). |
| Non-Specific Cellular Uptake | Cells may take up the this compound probe through mechanisms other than specific transport, leading to intracellular background. | - Include a negative control of cells known not to express β-galactosidase to assess non-specific uptake and cleavage. |
Troubleshooting Workflow
If you are experiencing high background fluorescence, follow this logical workflow to diagnose and resolve the issue.
Data Presentation: Optimizing Assay Parameters
To achieve the best results, it is crucial to empirically determine the optimal this compound concentration and incubation time for your specific cell type and experimental conditions. The goal is to maximize the signal-to-noise (S/N) or signal-to-background (S/B) ratio.
Table 1: Example of this compound Concentration Titration
This table illustrates hypothetical data from an experiment to determine the optimal this compound concentration. The S/B ratio is calculated by dividing the fluorescence of β-gal expressing cells by the fluorescence of control cells lacking the enzyme.
| This compound Conc. (µg/mL) | β-gal (+) Cells (RFU) | Control (-) Cells (RFU) | Signal-to-Background (S/B) Ratio |
| 10 | 1500 | 300 | 5.0 |
| 25 | 3500 | 500 | 7.0 |
| 50 | 6000 | 750 | 8.0 |
| 100 | 7000 | 1500 | 4.7 |
| 200 | 7500 | 3000 | 2.5 |
RFU = Relative Fluorescence Units. Data are illustrative.
Table 2: Example of Incubation Time Optimization
This table shows hypothetical data for optimizing the incubation time with this compound at the optimal concentration (50 µg/mL from Table 1).
| Incubation Time (minutes) | β-gal (+) Cells (RFU) | Control (-) Cells (RFU) | Signal-to-Background (S/B) Ratio |
| 30 | 2500 | 400 | 6.3 |
| 60 | 4500 | 550 | 8.2 |
| 120 | 6000 | 750 | 8.0 |
| 240 | 7200 | 1800 | 4.0 |
RFU = Relative Fluorescence Units. Data are illustrative.
Experimental Protocols
Detailed Protocol for a this compound Cellular Assay
This protocol provides a starting point for measuring β-galactosidase activity in live cells. It should be optimized for your specific cell line and experimental setup.
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Cell Seeding:
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Seed cells in a 96-well, black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay.
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Incubate overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
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Preparation of this compound Working Solution:
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Prepare the this compound working solution at the desired concentration (e.g., 50 µg/mL) in serum-free, phenol red-free DMEM or a suitable assay buffer. Ensure the solution is protected from light.
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Cell Treatment (Optional):
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If testing compounds for their effect on β-galactosidase activity, replace the culture medium with the medium containing your test compounds and incubate for the desired duration.
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This compound Incubation:
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Remove the culture medium from the wells.
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Wash the cells once with warm PBS.
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Add the this compound working solution to each well.
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Incubate at 37°C for the optimized duration (e.g., 60-120 minutes), protected from light.
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Washing:
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Remove the this compound solution.
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Wash the cells three times with ice-cold PBS to remove extracellular fluorescence.
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Fluorescence Measurement:
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Add fresh PBS or a suitable imaging buffer to each well.
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Measure the fluorescence intensity using a fluorescence plate reader or a fluorescence microscope with filters appropriate for Ex/Em of ~485/535 nm.
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Essential Controls for Your Experiment:
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Unstained Control: Cells not treated with this compound to measure cellular autofluorescence.
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No-Cell Control: Wells with only the this compound working solution to measure spontaneous hydrolysis and background from the medium.
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Negative Cell Control: Cells known not to express β-galactosidase to measure non-specific uptake and cleavage.
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Positive Cell Control: Cells known to express β-galactosidase to confirm that the assay is working correctly.
Visualizations
This compound Mechanism of Action
The following diagram illustrates the enzymatic conversion of non-fluorescent this compound to the highly fluorescent PFB-F.
LacZ Reporter Gene System Pathway
This compound is often used to measure the activity of β-galactosidase produced from a lacZ reporter gene. This diagram shows a simplified pathway of how a gene of interest's promoter activity leads to a fluorescent signal.
References
Technical Support Center: Optimizing ¹⁸F-FDG Signal-to-Noise Ratio in PET Imaging
A Note on Terminology: This guide focuses on improving the signal-to-noise ratio (SNR) for ¹⁸F-Fluorodeoxyglucose (¹⁸F-FDG) , the most common radiotracer used in positron emission tomography (PET) for oncology, neurology, and cardiology research. It is important to distinguish ¹⁸F-FDG from PFB-FDG , which is a non-fluorescent substrate used to measure β-galactosidase activity in cellular assays and is not a PET imaging agent. This resource is intended for researchers, scientists, and drug development professionals utilizing ¹⁸F-FDG PET imaging.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during ¹⁸F-FDG PET experiments that can lead to a low signal-to-noise ratio.
Troubleshooting Guide: Low ¹⁸F-FDG Signal-to-Noise Ratio
A low signal-to-noise ratio (SNR) in ¹⁸F-FDG PET imaging can obscure critical data and compromise the quantitative accuracy of your results. This guide will walk you through potential causes and solutions, from patient preparation to image reconstruction.
Issue 1: High Background Noise or Low Tumor Uptake
Possible Cause: Suboptimal patient preparation can lead to physiological variations in ¹⁸F-FDG uptake, increasing background signal and reducing the tumor-to-background ratio.
Solutions:
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Fasting: Ensure subjects have fasted for a minimum of 6 hours prior to ¹⁸F-FDG injection to reduce physiological glucose levels, which compete with ¹⁸F-FDG for uptake.[1]
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Blood Glucose Levels: Measure blood glucose levels before injection. If levels are high (e.g., >120 mg/dL or 7 mmol/L), consider rescheduling the scan as hyperglycemia can significantly decrease tumor ¹⁸F-FDG uptake.[1]
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Hydration: Encourage adequate hydration to help clear ¹⁸F-FDG from the bloodstream and reduce urinary tract activity, which can create artifacts.[1]
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Physical Activity: Advise subjects to avoid strenuous physical activity for 24-48 hours before the scan to prevent increased muscle uptake of ¹⁸F-FDG.
Issue 2: Inconsistent or Unreliable Signal
Possible Cause: Issues with the ¹⁸F-FDG radiotracer quality or administration can lead to variable and poor-quality data.
Solutions:
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Radiochemical Purity: Verify the radiochemical purity of the ¹⁸F-FDG injection. Impurities can lead to altered biodistribution and poor image quality.
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Dose Accuracy: Ensure the net injected dose is accurately recorded and is within ±10% of the prescribed dose.[2] For longitudinal studies, the injected dose should be consistent across scans, assuming no significant change in the subject's weight.[2]
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Infiltration: Check for extravasation (infiltration) of the radiotracer at the injection site, which will result in a lower effective dose reaching the target tissues.
Issue 3: Noisy or Grainy Images
Possible Cause: Suboptimal PET scanner acquisition parameters can directly impact the resulting image SNR.
Solutions:
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Acquisition Time: Increasing the acquisition time per bed position can improve counting statistics and, consequently, the SNR. This is often preferable to increasing the injected dose, especially in larger subjects.
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Acquisition Mode: Utilize 3D acquisition mode, which is more sensitive than 2D mode and can improve SNR.
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Time-of-Flight (TOF): If available on your scanner, using TOF information during image reconstruction can significantly improve SNR by better localizing the annihilation event.
Issue 4: Poor Image Contrast and Resolution
Possible Cause: The image reconstruction algorithm and its parameters play a crucial role in the final image quality.
Solutions:
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Reconstruction Algorithm: Employ iterative reconstruction algorithms like Ordered Subsets Expectation Maximization (OSEM), which are generally superior to filtered back-projection in terms of noise management.
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Iterations and Subsets: Optimize the number of iterations and subsets. While more iterations can lead to a better-converged image, they can also amplify noise. Finding the right balance is key.
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Point Spread Function (PSF) Modeling: Incorporating PSF modeling during reconstruction can improve spatial resolution and contrast.
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Post-reconstruction Filtering: Applying a Gaussian or other filter after reconstruction can reduce image noise. However, be cautious as excessive filtering can blur the image and impact quantitative accuracy.
Frequently Asked Questions (FAQs)
Q1: How does patient weight affect the signal-to-noise ratio?
A1: Larger patients tend to have lower SNR due to increased photon attenuation and scatter. To compensate, it is often recommended to increase the scan time per bed position rather than proportionally increasing the injected dose. Some studies suggest that the optimal injected dose should have a quadratic relationship with body mass to maintain consistent image quality across patients of different sizes.
Q2: What are the key quality control (QC) procedures for the ¹⁸F-FDG radiotracer?
A2: Essential QC tests for ¹⁸F-FDG include measuring radionuclidic identity (half-life), radiochemical purity, chemical purity, pH, residual solvents, sterility, and bacterial endotoxin levels. Performing these tests ensures the quality and safety of the radiotracer, which in turn affects image quality.
Q3: How can I harmonize PET scanner performance for a multicenter clinical study?
A3: For multicenter studies, it is crucial to harmonize scanner performance to ensure data consistency. This involves standardized quality control procedures, including uniformity checks and verification of the Standardized Uptake Value (SUV) coefficient recovery. Accrediting organizations can provide procedures for these checks.
Q4: What is the role of Time-of-Flight (TOF) in improving SNR?
A4: Time-of-Flight (TOF) PET scanners measure the small difference in arrival time of the two annihilation photons. This information helps to more precisely locate the annihilation event along the line of response, which reduces the variance in the reconstructed image and can significantly improve the signal-to-noise ratio.
Q5: Can I reduce the injected ¹⁸F-FDG dose without compromising image quality?
A5: Yes, it is possible to reduce the injected dose while maintaining image quality by optimizing other scan parameters. A key strategy is to increase the acquisition time. Additionally, the use of advanced reconstruction techniques, such as those incorporating TOF and PSF modeling, can help to compensate for the lower counts from a reduced dose.
Quantitative Data Summary
| Parameter | Recommendation for Improved SNR | Rationale | Reference(s) |
| Patient Fasting | Minimum 6 hours | Reduces blood glucose, minimizing competition with ¹⁸F-FDG uptake. | |
| Blood Glucose | < 120 mg/dL (7 mmol/L) | High blood glucose reduces tumor uptake of ¹⁸F-FDG. | |
| Injected Dose Accuracy | Within ±10% of prescribed dose | Ensures consistent and predictable radiotracer delivery. | |
| Acquisition Time | Increase per bed position | Improves counting statistics, directly enhancing SNR. | |
| Acquisition Mode | 3D over 2D | Higher sensitivity leads to better SNR. | |
| Image Reconstruction | Iterative (e.g., OSEM) with TOF and PSF | Reduces noise and improves resolution compared to older methods. |
Experimental Protocols
Protocol 1: Standard ¹⁸F-FDG Quality Control
This protocol outlines the basic quality control checks for the ¹⁸F-FDG radiopharmaceutical.
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Radionuclidic Identity:
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Measure the radioactivity of a sample at two or more time points using a dose calibrator.
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Calculate the half-life using the radioactive decay formula. The time interval between measurements should be sufficient for significant decay (e.g., 20-30 minutes).
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The calculated half-life should be approximately 109.8 minutes for ¹⁸F.
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Radiochemical Purity:
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Use radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC) to separate ¹⁸F-FDG from potential radiochemical impurities.
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The radiochemical purity should typically be ≥ 95%.
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Sterility and Endotoxin Testing:
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Perform sterility testing according to pharmacopeial standards.
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Conduct a Limulus Amebocyte Lysate (LAL) test to check for bacterial endotoxins.
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A filter membrane integrity test can provide an indirect measure of sterility before the full sterility test results are available.
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Protocol 2: Phantom-Based PET Scanner Quality Assurance for SUV Harmonization
This protocol describes a phantom-based approach to ensure consistent SUV measurements across different PET scanners, which is crucial for quantitative studies.
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Phantom Preparation:
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Use a standardized phantom (e.g., NEMA IEC Body Phantom) with fillable spheres of various sizes.
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Fill the background compartment and spheres with a known activity concentration of ¹⁸F-FDG, following the recommendations of an accrediting body (e.g., EANM/EARL).
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Image Acquisition:
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Acquire PET data using the clinical protocol that will be used for the study subjects.
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Image Reconstruction:
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Reconstruct the phantom data using the same reconstruction parameters (algorithm, iterations, subsets, filtering) as the clinical protocol.
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Data Analysis:
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Draw regions of interest (ROIs) on the spheres and the background.
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Calculate the recovery coefficient (RC) for each sphere, which is the ratio of the measured activity concentration in the ROI to the true activity concentration.
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Compare the RC values to the specifications provided by the accrediting organization to ensure the scanner is performing within acceptable limits.
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Visualizations
References
Technical Support Center: Optimizing Fluorescent Glucose Analog Staining in Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize fluorescent glucose analog staining in primary cells. The focus is on 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), a widely used fluorescent probe for measuring glucose uptake.
Important Note on Probe Selection
It is crucial to select the appropriate fluorescent probe for your experimental goals. The user's initial query mentioned "Pfb-fdg," which is a substrate for the enzyme β-galactosidase and is used to measure senescence, not glucose uptake. For visualizing and quantifying glucose uptake in primary cells using fluorescence microscopy or flow cytometry, a fluorescent glucose analog such as 2-NBDG is the appropriate tool.
Frequently Asked Questions (FAQs)
Q1: What is 2-NBDG and how does it work?
A1: 2-NBDG is a fluorescently labeled deoxyglucose analog used to monitor glucose uptake in living cells and tissues.[1] It is taken up by cells through glucose transporters (GLUTs). Once inside the cell, it is phosphorylated by hexokinase, which traps the molecule intracellularly.[2][3] The accumulated fluorescence is proportional to the glucose uptake by the cells and can be measured using fluorescence microscopy or flow cytometry.[1][4]
Q2: What is the optimal concentration of 2-NBDG to use?
A2: The optimal concentration of 2-NBDG can vary depending on the cell type and experimental conditions. It is recommended to perform a titration to determine the ideal concentration that provides a strong signal without causing cytotoxicity or excessive background. A common starting range is between 50-200 µM. One study found 400µM to be ideal for maximizing cell viability and uptake in 4T07 murine breast cancer cells.
Q3: What is the recommended incubation time for 2-NBDG?
A3: Incubation times can range from 15 to 60 minutes. Shorter incubation times (e.g., 15 minutes) may result in a signal primarily due to passive labeling rather than metabolic activity. Longer incubation times (e.g., 30-45 minutes) often allow for better discrimination between cell populations with different glucose uptake rates. It is advisable to optimize the incubation time for your specific primary cell type.
Q4: Should I starve my cells of glucose and/or serum before 2-NBDG staining?
A4: Yes, a starvation period is generally recommended to deplete intracellular glucose stores and normalize the glucose uptake rate across different experimental groups. This typically involves incubating the cells in glucose-free and/or serum-free media for a period ranging from 30 minutes to several hours. However, prolonged serum starvation can be stressful for some primary cells, so it's important to find a balance that maintains cell viability. Some protocols suggest using a low concentration of fetal bovine serum (FBS) or bovine serum albumin (BSA) during starvation.
Q5: Can I fix and permeabilize my cells after 2-NBDG staining for intracellular antibody staining?
A5: While 2-NBDG staining can often withstand fixation, the signal is typically lost upon permeabilization as the relatively small 2-NBDG molecule can leak out of the cells. If intracellular staining is required, it is advisable to perform it before 2-NBDG incubation or to use a gentler permeabilization method, though signal loss may still occur.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | - Excessive Probe Concentration: Using too much 2-NBDG can lead to non-specific binding and high background.- Non-specific Binding: The fluorescent probe may adhere to the cell surface or extracellular matrix.- Cellular Autofluorescence: Primary cells can have inherent fluorescence. | - Titrate 2-NBDG Concentration: Perform a dose-response experiment to find the lowest concentration that gives a robust signal.- Optimize Washing Steps: Increase the number and duration of washes with ice-cold PBS or an appropriate buffer after incubation to remove unbound probe.- Use a Blocking Buffer: Pre-incubating with a blocking buffer like 1% BSA in PBS may reduce non-specific binding.- Include Unstained Controls: Always have an unstained cell sample to measure and potentially subtract the autofluorescence.- Use Phenol Red-Free Medium: Phenol red in culture medium can contribute to background fluorescence. |
| Low or No Signal | - Low Glucose Transporter Expression: The primary cells may have a low number of glucose transporters.- Suboptimal Staining Conditions: Incubation time or probe concentration may be insufficient.- Cell Viability Issues: Dead or unhealthy cells will not actively take up glucose.- Competitive Inhibition: Glucose in the staining medium competes with 2-NBDG for uptake. | - Use Positive Controls: Include a cell type known to have high glucose uptake to validate the assay.- Optimize Incubation Time and Concentration: Experiment with longer incubation times and higher (but non-toxic) 2-NBDG concentrations.- Assess Cell Viability: Use a viability dye to exclude dead cells from the analysis.- Use Glucose-Free Medium: Ensure the staining is performed in a glucose-free buffer or medium to maximize 2-NBDG uptake. |
| High Variability Between Replicates | - Inconsistent Cell Numbers: Uneven seeding of cells can lead to variability.- Inconsistent Staining and Washing: Variations in incubation times or washing procedures between wells or samples.- Edge Effects in Multi-well Plates: Wells on the edge of the plate may behave differently due to temperature or evaporation gradients. | - Ensure Uniform Cell Seeding: Use a cell counter for accurate seeding and allow cells to adhere and distribute evenly.- Standardize Protocols: Use multichannel pipettes and ensure consistent timing for all steps.- Avoid Using Outer Wells: If possible, do not use the outermost wells of a multi-well plate for experimental samples. |
| Unexpected Results with Inhibitors | - Ineffective Inhibitor Concentration or Incubation Time: The inhibitor may not be at an optimal concentration or may not have been incubated for long enough.- Controversial Uptake Mechanism: Some studies suggest that 2-NBDG uptake can occur independently of known glucose transporters in certain cell types. | - Titrate Inhibitor: Determine the optimal concentration and pre-incubation time for the specific inhibitor and cell type.- Include Positive and Negative Controls for Inhibition: Use a known effective inhibitor and a vehicle control.- Validate with Other Methods: If possible, confirm findings with a different glucose uptake assay, such as one using radiolabeled 2-deoxyglucose. |
Experimental Protocols
Protocol 1: 2-NBDG Staining for Fluorescence Microscopy
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Cell Seeding: Seed primary cells on glass-bottom dishes or chamber slides and culture until they reach the desired confluency.
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Starvation (Optional but Recommended): Gently wash the cells twice with warm, glucose-free Dulbecco's Modified Eagle Medium (DMEM) or Krebs-Ringer Bicarbonate (KRB) buffer. Incubate the cells in glucose-free medium for 1-2 hours at 37°C.
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Treatment (Optional): If testing the effect of a compound on glucose uptake, add the compound at the desired concentration and incubate for the appropriate duration. For inhibitor controls, pre-incubate with a glucose transporter inhibitor.
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2-NBDG Incubation: Add 2-NBDG to the glucose-free medium to a final concentration of 50-200 µM. Incubate for 30-60 minutes at 37°C, protected from light.
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Washing: Aspirate the 2-NBDG containing medium and wash the cells three times with ice-cold PBS or KRB buffer to stop glucose uptake and remove the extracellular probe.
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Imaging: Add fresh PBS or KRB buffer to the cells. Immediately image the cells using a fluorescence microscope with appropriate filters for 2-NBDG (Excitation/Emission ≈ 465/540 nm).
Protocol 2: 2-NBDG Staining for Flow Cytometry
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Cell Preparation: Prepare a single-cell suspension of your primary cells.
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Starvation: Resuspend the cells in glucose-free medium and incubate for 1-2 hours at 37°C.
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Treatment (Optional): Add your test compounds or inhibitors and incubate as required.
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2-NBDG Incubation: Add 2-NBDG to a final concentration of 50-200 µM and incubate for 30-60 minutes at 37°C, protected from light.
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Washing: Pellet the cells by centrifugation (e.g., 400 x g for 5 minutes) and wash twice with ice-cold PBS.
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Resuspension and Analysis: Resuspend the cell pellet in a suitable buffer for flow cytometry (e.g., FACS buffer). Analyze the cells on a flow cytometer using the appropriate laser and emission filter (e.g., FITC channel). It is recommended to include a viability dye to exclude dead cells from the analysis.
Visualizations
Caption: Mechanism of 2-NBDG uptake and intracellular trapping.
Caption: General experimental workflow for 2-NBDG staining.
Caption: A simplified troubleshooting flowchart for 2-NBDG staining.
References
Technical Support Center: Addressing Photostability of Pfb-fdg During Imaging
Welcome to the Technical Support Center for Pfb-fdg imaging. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common photostability issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound (5-(pentafluorobenzoylamino)fluorescein di-β-D-galactopyranoside) is a fluorogenic substrate for the enzyme β-galactosidase. Its primary application is in the detection of cellular senescence. In senescent cells, there is an upregulation of senescence-associated β-galactosidase (SA-β-gal) activity. This compound is cell-permeable and non-fluorescent until it is cleaved by SA-β-gal, at which point it releases a green fluorescent product.
Q2: What is photobleaching and why is it a concern when using this compound?
Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to lose its ability to fluoresce upon exposure to light.[1] This is a significant concern during fluorescence microscopy as the high-intensity light used for excitation can destroy the fluorescent product of this compound, leading to a diminished signal over time. This can compromise the quality of images, complicate quantitative analysis, and limit the duration of live-cell imaging experiments.
Q3: My fluorescent signal is fading rapidly during imaging. What are the common causes?
Rapid fading of the fluorescent signal is a classic sign of photobleaching. The most common contributing factors include:
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High Excitation Light Intensity: Using excessive laser power or illumination intensity accelerates the rate of photobleaching.
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Long Exposure Times: Prolonged or continuous exposure to the excitation light increases the likelihood of fluorophore destruction.
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Presence of Molecular Oxygen: Reactive oxygen species, generated during the excitation of fluorophores in the presence of oxygen, are major contributors to photobleaching.
Q4: How can I minimize photobleaching during my this compound imaging experiments?
Several strategies can be employed to reduce photobleaching:
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Reduce Excitation Light Intensity: Use the lowest possible laser power that provides a sufficient signal-to-noise ratio. Neutral density filters can also be used to attenuate the excitation light.
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Minimize Exposure Time: Use the shortest possible exposure times for image acquisition and reduce the frequency of image capture in time-lapse experiments.
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Use Antifade Reagents: Incorporate commercially available antifade reagents into your mounting medium for fixed cells or use live-cell compatible antifade solutions. These reagents work by scavenging free radicals.[2]
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Choose the Right Imaging System: Newer imaging systems, such as those with sensitive detectors (e.g., sCMOS cameras), can often achieve good image quality with lower excitation light levels.
Q5: My initial fluorescent signal is weak or absent. What should I check?
If you are experiencing a weak or non-existent signal from the start of your experiment, consider the following:
-
Cellular Health and Senescence Induction: Ensure that your cells have been successfully induced into a senescent state and are viable. The level of SA-β-gal activity can vary between cell types and with the method of senescence induction.
-
Probe Concentration and Incubation: Verify that you are using the optimal concentration of this compound and that the incubation time is sufficient for enzymatic cleavage to occur.
-
Microscope Settings: Confirm that you are using the correct excitation and emission filters for the fluorescent product of this compound (excitation ~485 nm, emission ~535 nm). Ensure the microscope's light source and detectors are properly aligned and functioning.
-
This compound Integrity: Check the storage conditions and expiration date of your this compound stock to ensure it has not degraded.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid Signal Loss During Time-Lapse Imaging | Photobleaching due to excessive light exposure. | 1. Reduce laser power to the minimum necessary for a clear signal.2. Decrease the image acquisition frequency.3. Use shorter exposure times.4. For fixed cells, use an antifade mounting medium.5. For live cells, consider using a live-cell antifade reagent.[2] |
| High Background Fluorescence | Non-specific staining or cellular autofluorescence. | 1. Wash cells thoroughly after this compound incubation.2. Include an unstained control sample to assess the level of autofluorescence.3. Use appropriate background subtraction during image analysis. |
| No or Very Weak Fluorescent Signal | Insufficient SA-β-gal activity or probe failure. | 1. Confirm senescence induction with an alternative method (e.g., p16/p21 expression).2. Optimize this compound concentration and incubation time.3. Check the excitation and emission wavelengths on your microscope.4. Test a fresh vial of this compound. |
| Inconsistent Staining Across a Cell Population | Heterogeneity in the induction of senescence. | 1. This can be a true biological result. Quantify the percentage of stained cells.2. Ensure even application of the senescence-inducing agent. |
Quantitative Data
The photostability of the fluorescent product of this compound is comparable to other fluorescein derivatives. The following table summarizes representative photophysical properties of fluorescein and a common derivative, which can be used as an estimate for experimental planning.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φf) | Photobleaching Half-Life (s) |
| Fluorescein | 494 | 518 | 0.92 (in 0.1 M NaOH)[3] | ~10-30 |
| Fluorescein Isothiocyanate (FITC) | 495 | 519 | 0.79 (in EtOH)[4] | ~5-20 |
Note: Photobleaching half-life is highly dependent on experimental conditions, including excitation intensity, oxygen concentration, and the presence of antifade reagents. The values presented are estimates under typical confocal microscopy conditions.
Experimental Protocols
Protocol 1: Staining of Senescent Cells with this compound
This protocol provides a general guideline for staining senescent cells to detect SA-β-gal activity.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS), if applicable
-
Mounting medium (with or without antifade reagent)
-
Fluorescence microscope with appropriate filters for green fluorescence
Procedure:
-
Cell Culture and Senescence Induction: Culture cells of interest and induce senescence using your established protocol (e.g., replicative exhaustion, drug treatment).
-
This compound Staining: a. Remove the culture medium and wash the cells once with PBS. b. Prepare the this compound staining solution by diluting the stock solution in serum-free culture medium to the desired final concentration (typically 1-10 µM). c. Add the staining solution to the cells and incubate for 1-2 hours at 37°C in a CO2 incubator.
-
Washing: a. Remove the staining solution and wash the cells two to three times with PBS to remove any unbound probe.
-
Imaging (Live Cells): a. Add fresh culture medium or an appropriate imaging buffer to the cells. b. Proceed to image the cells immediately on a fluorescence microscope using settings for green fluorescence (e.g., excitation at 488 nm and emission collection at 500-550 nm).
-
Fixation and Mounting (Optional): a. After washing, fix the cells with a suitable fixative for 10-15 minutes at room temperature. b. Wash the cells again with PBS. c. Mount the coverslip onto a microscope slide using a mounting medium. For long-term storage and reduced photobleaching, use a mounting medium containing an antifade reagent. d. Seal the coverslip and store the slides in the dark at 4°C until imaging.
Protocol 2: Measuring the Photobleaching Rate of the this compound Product
This protocol describes a method to quantify the photobleaching rate of the fluorescent product of this compound in stained cells.
Materials:
-
Cells stained with this compound (as described in Protocol 1)
-
Confocal laser scanning microscope
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Microscope Setup: a. Place the sample on the microscope stage and bring the stained cells into focus. b. Select the appropriate laser line for excitation (e.g., 488 nm) and set the emission detection window (e.g., 500-550 nm). c. Adjust the laser power, detector gain, and pinhole to obtain a good initial signal without saturation.
-
Image Acquisition: a. Select a region of interest (ROI) containing several well-stained cells. b. Set up a time-lapse acquisition sequence. Acquire images continuously at a fixed frame rate (e.g., one frame every 5 seconds) for a duration sufficient to observe significant photobleaching (e.g., 5-10 minutes). It is crucial to keep the illumination conditions constant throughout the acquisition.
-
Data Analysis: a. Open the acquired image sequence in your image analysis software. b. Define ROIs within several individual cells and a background region. c. For each time point, measure the mean fluorescence intensity within each cellular ROI and the background ROI. d. Subtract the mean background intensity from the mean cellular intensity for each time point to correct for background noise. e. Normalize the corrected fluorescence intensity for each cell by dividing the intensity at each time point by the initial intensity (at time zero). f. Plot the normalized intensity as a function of time. g. Fit the decay curve to a single exponential decay function to determine the photobleaching rate constant or calculate the half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value).
Visualizations
Caption: Workflow for measuring the photobleaching rate of this compound.
References
Technical Support Center: Minimizing 2-Deoxy-D-glucose (2-DG)-Induced Cytotoxicity in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during long-term studies involving 2-Deoxy-D-glucose (2-DG). As a glucose analog, 2-DG's metabolic effects can lead to cytotoxicity, which requires careful management in extended experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of 2-DG-induced cytotoxicity?
A1: 2-DG-induced cytotoxicity is multifactorial. It primarily acts as a competitive inhibitor of glycolysis.[1][2] Once transported into the cell, it is phosphorylated by hexokinase to 2-DG-6-phosphate, which cannot be further metabolized and subsequently accumulates, leading to the inhibition of glycolysis and depletion of cellular ATP.[1][2] Additionally, 2-DG interferes with N-linked glycosylation, causing endoplasmic reticulum (ER) stress and activating the unfolded protein response (UPR), which can trigger apoptosis.[3] It can also induce metabolic oxidative stress.
Q2: Why do different cell lines show varying sensitivity to 2-DG?
A2: The sensitivity of cell lines to 2-DG is highly variable and depends on their metabolic phenotype. Cancer cells with a high dependence on glycolysis (the Warburg effect) are generally more sensitive. However, some cancer cells may be resistant. For instance, the A549 lung cancer cell line has shown resistance to 2-DG. The expression levels of glucose transporters and hexokinase can also influence uptake and phosphorylation of 2-DG, affecting its cytotoxic efficacy.
Q3: Can 2-DG be cytotoxic to normal (non-cancerous) cells in long-term studies?
A3: While 2-DG shows a degree of selective toxicity towards cancer cells due to their higher glycolytic rate, it can also affect normal cells, especially at higher concentrations and during prolonged exposure. However, many studies report that the cytotoxic effects are more pronounced in transformed cells compared to their normal counterparts. It is crucial to determine the optimal concentration that maximizes the effect on cancer cells while minimizing toxicity to normal cells in your specific experimental model.
Q4: How does oxygen concentration (normoxia vs. hypoxia) affect 2-DG cytotoxicity?
A4: Oxygen levels can significantly influence the mechanism and potency of 2-DG. Under hypoxic conditions, where cells are more reliant on glycolysis, 2-DG's inhibitory effect on this pathway is a major driver of cytotoxicity. In contrast, under normoxic conditions, the cytotoxic effects in some tumor cells are more attributed to the inhibition of N-linked glycosylation and subsequent ER stress.
Q5: What are the typical concentrations of 2-DG used in in vitro studies?
A5: The effective concentration of 2-DG varies widely among different cell lines. IC50 values (the concentration that inhibits 50% of cell viability) can range from 0.22 mM to over 13 mM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guides
This guide addresses specific issues that may arise during your long-term experiments with 2-DG.
Problem 1: High variability in cytotoxicity assay results between experiments.
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Troubleshooting Tip: Ensure a homogenous single-cell suspension before seeding. Use a consistent cell number and passage number for all experiments.
-
-
Possible Cause 2: Fluctuation in Incubation Conditions.
-
Troubleshooting Tip: Maintain stable temperature, humidity, and CO2 levels in your incubator. Even minor fluctuations can impact cell health and response to treatment.
-
-
Possible Cause 3: Reagent Variability.
-
Troubleshooting Tip: Prepare fresh 2-DG solutions for each experiment from a validated stock. Avoid repeated freeze-thaw cycles of stock solutions. Use the same batch of media and supplements for the duration of a study.
-
Problem 2: Unexpectedly high or low cytotoxicity observed.
-
Possible Cause 1: Cell Line-Specific Sensitivity.
-
Troubleshooting Tip: The metabolic profile of your cell line may make it inherently more or less sensitive to 2-DG. It is advisable to test a range of concentrations to establish a dose-response curve for your specific cell line.
-
-
Possible Cause 2: Influence of Media Components.
-
Troubleshooting Tip: The glucose concentration in your culture medium will compete with 2-DG for uptake. Be aware of the glucose concentration in your medium and report it in your experimental details.
-
-
Possible Cause 3: Assay Interference.
-
Troubleshooting Tip: At high concentrations, 2-DG or other compounds in your experiment might interfere with the chemistry of viability assays (e.g., MTT reduction). Run appropriate controls, such as a cell-free assay with the compound and the assay reagent, to check for direct chemical reactions.
-
Problem 3: Difficulty in distinguishing between cytostatic and cytotoxic effects.
-
Possible Cause: Endpoint of the Viability Assay.
-
Troubleshooting Tip: Assays like MTT measure metabolic activity and may not differentiate between a reduction in cell proliferation (cytostatic effect) and cell death (cytotoxic effect). Consider using a multi-assay approach. For example, combine a metabolic assay (MTT) with an assay that measures membrane integrity (like LDH release) or a specific marker for apoptosis (like Annexin V staining).
-
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentrations (IC50) of 2-DG in various cancer cell lines as reported in the literature. These values should serve as a guideline, and it is recommended to determine the IC50 for your specific experimental conditions.
Table 1: IC50 Values of 2-DG in Pancreatic and Ovarian Cancer Cell Lines (48-hour treatment)
| Cell Line | Cancer Type | IC50 (mM) |
| PANC1 | Pancreatic | 13.34 |
| MIA PaCa2 | Pancreatic | 1.45 |
| BxPC3 | Pancreatic | 10.35 |
| OVCAR-3 | Ovarian | 4.34 |
| SKOV3 | Ovarian | 7.91 |
| IGROV1 | Ovarian | 4.39 |
Data adapted from a study on the anti-proliferative activity of 2-DG.
Table 2: IC50 Values of 2-DG in Acute Lymphoblastic Leukemia (ALL) and Lymphoid Cell Lines (48-hour treatment)
| Cell Line | Cell Type | IC50 (mM) |
| Nalm-6 | B-cell ALL | 0.22 |
| REH | B-cell ALL | 0.62 |
| CEM-C7-14 | T-cell ALL | 2.70 |
| CEM-C1-15 | T-cell ALL | 1.88 |
| Molt-4 | T-cell ALL | 0.81 |
| Raji | Burkitt's Lymphoma | 2.01 |
Data adapted from a study on the effects of low-dose 2-DG in ALL cells under normoxia.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess cell metabolic activity as an indicator of viability.
-
Materials:
-
96-well plate
-
Cells of interest
-
Complete culture medium
-
2-DG stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treat cells with various concentrations of 2-DG. Include a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours, or longer for long-term studies, with appropriate media changes).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cells treated with 2-DG
-
Phosphate-Buffered Saline (PBS)
-
1X Annexin-binding buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
-
Procedure:
-
Induce apoptosis in your cells using the desired 2-DG concentration and incubation time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubate the cells at room temperature for 15 minutes in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry as soon as possible.
-
Reactive Oxygen Species (ROS) Detection
This protocol describes a general method for measuring intracellular ROS levels using a fluorescent probe like H2DCFDA.
-
Materials:
-
Cells treated with 2-DG
-
H2DCFDA probe
-
Serum-free medium or PBS
-
-
Procedure:
-
Culture cells to the desired confluency in a multi-well plate.
-
Remove the culture medium and wash the cells with serum-free medium or PBS.
-
Load the cells with the H2DCFDA probe (typically 5-10 µM) in serum-free medium for 30-60 minutes at 37°C.
-
Wash the cells to remove the excess probe.
-
Treat the cells with 2-DG at the desired concentration and for the specified time. Include positive and negative controls.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with excitation/emission wavelengths appropriate for the probe (e.g., ~495/529 nm for DCF).
-
Visualizations
Caption: Workflow for assessing 2-DG cytotoxicity.
References
- 1. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of 2-deoxy-D-glucose as a chemotherapeutic agent: mechanism of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
Technical Support Center: PFB-FDG Signal Variability
Frequently Asked Questions (FAQs)
Q1: What is PFB-FDG and how does it work?
This compound is a non-fluorescent molecule that can be transported into cells. Inside the cell, the enzyme β-galactosidase cleaves the two galactopyranoside groups from the this compound molecule. This cleavage event releases the fluorescent product, 5-(Pentafluorobenzoylamino) Fluorescein (PFB-F), which emits a green fluorescent signal upon excitation (typically around 485 nm). The intensity of this fluorescence is directly proportional to the activity of β-galactosidase within the cell.
Q2: What are the main applications of this compound?
This compound is primarily used to quantify β-galactosidase activity in cells. This has several applications, including:
-
Reporter Gene Assays: The lacZ gene, which encodes for β-galactosidase, is a common reporter gene in molecular biology. This compound can be used to measure the expression of this gene.
-
Cellular Senescence: Overexpression of a senescence-associated β-galactosidase is a hallmark of senescent cells. This compound can be used to detect and quantify these cells.[1]
-
Enzyme Kinetics: Studying the kinetics of β-galactosidase in various cell types and conditions.
Q3: What is the key advantage of this compound over other similar substrates like FDG?
The pentafluorobenzoyl (PFB) group in this compound enhances the intracellular retention of the fluorescent product, PFB-F. This leads to a more stable and cumulative signal within the cells, which can improve the sensitivity and reproducibility of the assay compared to substrates whose fluorescent products may leak out of the cells more readily.
Troubleshooting Guides
Variability in this compound signal between experiments can arise from a multitude of factors, ranging from sample preparation to data acquisition. The following sections provide a systematic approach to identifying and mitigating these sources of variability.
Issues Related to Cell Culture and Sample Preparation
Inconsistent cell health, density, and handling can significantly impact the results of your this compound assay.
Problem: High variability in fluorescence intensity between replicate wells or different experimental days.
| Potential Cause | Recommended Solution | Expected Outcome |
| Inconsistent Cell Number | Use a hemocytometer or an automated cell counter to ensure the same number of cells is seeded in each well. | Reduced well-to-well and day-to-day variability in signal intensity. |
| Variations in Cell Health and Viability | Always perform a viability stain (e.g., Trypan Blue or a fluorescent viability dye) to ensure a consistent percentage of viable cells. Handle cells gently to minimize stress. | Minimized signal contribution from dead or dying cells, leading to more accurate and reproducible data. |
| Cell Cycle Phase | Synchronize cells in a specific phase of the cell cycle if possible, as β-galactosidase activity and substrate uptake can vary with the cell cycle.[2][3][4][5] | Reduced heterogeneity in the cell population, leading to a more uniform signal. |
| Cell Confluency | Maintain a consistent cell confluency across experiments, as high confluency can alter cellular metabolism and enzyme activity. | More consistent cellular physiology and therefore more reproducible enzyme activity measurements. |
| Contamination (e.g., Mycoplasma) | Regularly test cell cultures for contamination. | Elimination of a hidden variable that can significantly alter cellular metabolism and gene expression. |
Issues Related to the this compound Assay Protocol
The specifics of your assay protocol, including reagent concentrations and incubation times, are critical for reproducibility.
Problem: Low signal-to-noise ratio or inconsistent signal intensity.
| Potential Cause | Recommended Solution | Expected Outcome |
| Suboptimal this compound Concentration | Titrate the this compound concentration to determine the optimal working concentration for your specific cell type and experimental conditions. Start with the manufacturer's recommended concentration (e.g., 50 µg/mL) and test a range of concentrations above and below this value. | Identification of a saturating but not cytotoxic concentration of this compound, maximizing the signal while minimizing background. |
| Inconsistent Incubation Time | Precisely control the incubation time with this compound. Use a timer and ensure all samples are incubated for the exact same duration. | Reduced variability in the amount of fluorescent product generated. |
| Inadequate Washing Steps | Ensure thorough but gentle washing of cells after incubation with this compound to remove any extracellular substrate, which can contribute to background fluorescence. | Lower background signal and an improved signal-to-noise ratio. |
| Temperature Fluctuations | Maintain a constant and optimal temperature (typically 37°C) during the incubation period. Use a calibrated incubator. | Consistent enzyme kinetics and therefore more reproducible results. |
| Buffer Composition | Use a consistent buffer system with a stable pH (e.g., HEPES-buffered DMEM) as β-galactosidase activity is pH-sensitive. | Optimal and stable enzyme activity throughout the experiment. |
Issues Related to Data Acquisition (Flow Cytometry)
For flow cytometry-based analysis of this compound signal, proper instrument setup and data analysis are paramount.
Problem: High coefficient of variation (CV) in fluorescence measurements or inconsistent population gating.
| Potential Cause | Recommended Solution | Expected Outcome |
| Instrument Settings Variability | Standardize instrument settings (laser power, detector voltages, compensation) using quality control beads (e.g., CS&T beads) before each experiment. | Consistent instrument performance and reduced day-to-day variability in fluorescence measurements. |
| Improper Compensation | Use single-stained compensation controls for PFB-F and any other fluorochromes in your panel to correctly compensate for spectral overlap. | Accurate measurement of PFB-F fluorescence without bleed-through from other channels. |
| Inconsistent Gating Strategy | Establish a clear and consistent gating strategy based on appropriate controls (e.g., unstained cells, Fluorescence Minus One - FMO controls). | Objective and reproducible identification of the cell population of interest and quantification of the PFB-F signal. |
| Cell Debris and Doublets | Use forward scatter (FSC) and side scatter (SSC) to gate on single, viable cells and exclude debris and cell aggregates. | Analysis of the correct cell population, leading to more accurate results. |
| Autofluorescence | Include an unstained control to assess the level of cellular autofluorescence. If high, consider using a brighter fluorochrome or a different detection channel if possible. | Accurate measurement of the specific PFB-F signal above the background autofluorescence. |
Experimental Protocols
Detailed Protocol for Measuring β-galactosidase Activity using this compound and Flow Cytometry
This protocol provides a step-by-step guide for a typical this compound assay. Optimization of specific steps for your cell type and experimental setup is recommended.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (e.g., from MedChemExpress)
-
Serum-free DMEM with 25 mM HEPES (pH 7.4)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Flow cytometer
-
Flow cytometry tubes
-
Trypsin or other cell detachment solution (for adherent cells)
-
Viability dye (optional but recommended)
Procedure:
-
Cell Seeding: Seed 2 x 10^5 cells per well in a 24-well plate and culture overnight, or until they reach the desired confluency.
-
This compound Loading:
-
Prepare a working solution of this compound in serum-free DMEM with 25 mM HEPES (pH 7.4) at the desired concentration (e.g., 50 µg/mL).
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add the this compound working solution to the cells and incubate for 2 hours at 37°C.
-
-
Cell Harvesting and Washing:
-
Aspirate the this compound solution.
-
Wash the cells once with ice-cold PBS.
-
For adherent cells, detach them using trypsin or a gentle cell scraper. Neutralize the trypsin with complete medium.
-
Transfer the cell suspension to flow cytometry tubes.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in ice-cold PBS.
-
-
Staining with Viability Dye (Optional):
-
If using a viability dye, follow the manufacturer's protocol for staining.
-
-
Data Acquisition:
-
Analyze the cells on a flow cytometer using an excitation wavelength of 485 nm and an emission wavelength of 535 nm for PFB-F.
-
Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
-
Data Analysis:
-
Gate on single, viable cells using FSC and SSC plots and the viability dye channel (if used).
-
Quantify the mean fluorescence intensity (MFI) of the PFB-F signal in the population of interest.
-
Visualizations
This compound Signaling Pathway
Caption: this compound enters the cell and is cleaved by β-galactosidase to produce the fluorescent PFB-F.
Experimental Workflow for this compound Assay
Caption: A typical experimental workflow for measuring β-galactosidase activity using this compound.
Troubleshooting Logic for this compound Signal Variability
Caption: A logical workflow for troubleshooting sources of this compound signal variability.
References
- 1. β-Galactosidase - Wikipedia [en.wikipedia.org]
- 2. Dependence of fluorodeoxyglucose (FDG) uptake on cell cycle and dry mass: a single-cell study using a multi-modal radiography platform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Modulation of FDG Uptake by Cell Cycle Synchronization Using a T-Type Calcium Channel Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: The Influence of Cell Confluence on Fluorescent Glucose Uptake Assay Results
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter with fluorescent glucose uptake assays, particularly concerning the impact of cell confluence on your experimental outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What is the general effect of cell confluence on glucose uptake assay results?
A1: Cell confluence, or the percentage of the culture surface covered by cells, can significantly impact glucose uptake assay results. Generally, as cell density increases and cells form more cell-cell contacts, the glucose uptake per cell tends to decrease. This phenomenon is linked to changes in cellular signaling pathways that regulate metabolism. At high confluence, cells often switch from a proliferative state, characterized by high glucose consumption (the Warburg effect), to a more quiescent or migratory state with altered metabolic needs.
Q2: Why does glucose uptake per cell decrease at high confluence?
A2: The decrease in glucose uptake at high confluence is a complex process influenced by several factors:
-
Contact Inhibition: When normal cells come into contact with each other, they receive signals that inhibit proliferation. This process, known as contact inhibition, is often accompanied by a downregulation of metabolic pathways, including glycolysis.
-
Signaling Pathway Modulation: High cell density activates specific signaling pathways, such as the Hippo and LKB1-AMPK pathways, which act to suppress glucose uptake and glycolysis.
-
Altered Gene Expression: Confluence can lead to changes in the expression of genes involved in glucose metabolism. For instance, the expression of glucose transporters like GLUT1 and key glycolytic enzymes such as hexokinase 2 (HK2) may be downregulated in confluent cultures.
-
Nutrient and Oxygen Gradients: In densely packed cultures, cells in the center of a colony may experience lower concentrations of nutrients and oxygen, leading to a more quiescent metabolic state and reduced glucose uptake.
Q3: Can high cell confluence lead to inaccurate or misleading results in my Pbf-FDG assay?
A3: Yes, high cell confluence can be a significant source of variability and can lead to misinterpretation of your data. If you are comparing the effects of a drug on glucose uptake in treated versus untreated cells, differences in cell number or confluence between your sample wells can confound the results. For example, if a drug is cytotoxic and reduces cell number, the remaining cells might be at a lower confluence and thus exhibit a higher basal glucose uptake, potentially masking a true drug-induced inhibition of glucose metabolism. Therefore, it is crucial to ensure consistent cell seeding densities and to assess cell confluence at the time of the assay.
Q4: What is the optimal cell confluence for a Pbf-FDG assay?
A4: The optimal cell confluence can vary depending on the cell type and the specific research question. However, for most applications, it is recommended to perform the assay on sub-confluent (typically 70-80% confluent) and actively proliferating cells. This is because these cells generally exhibit higher and more consistent rates of glucose uptake, providing a larger dynamic range for detecting changes in response to experimental treatments. It is advisable to perform preliminary experiments to determine the optimal seeding density and confluence for your specific cell line and assay conditions.
Q5: How can I be sure that the changes I see in my Pbf-FDG assay are due to my experimental treatment and not just differences in cell confluence?
A5: To distinguish between treatment effects and confluence-related artifacts, consider the following controls:
-
Normalize to Cell Number: After measuring the fluorescence from your Pbf-FDG assay, you can lyse the cells and perform a DNA or protein quantification assay (e.g., PicoGreen or BCA assay) to normalize the glucose uptake signal to the number of cells in each well.
-
Microscopy: Visually inspect your cells under a microscope before and after the assay to assess and document the degree of confluence in each well.
-
Proliferation Assays: Run a parallel proliferation or cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine if your treatment affects cell number.
-
Inhibitor Controls: Use known inhibitors of glucose transport (e.g., cytochalasin B or phloretin) as positive controls to validate that your assay is measuring specific glucose uptake.
II. Troubleshooting Guide
This guide provides solutions to common problems encountered during fluorescent glucose uptake assays that may be related to cell confluence.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding density leading to different levels of confluence. | Ensure thorough mixing of the cell suspension before seeding. Use a multichannel pipette for seeding and verify consistent cell distribution across the plate. |
| Edge effects in the culture plate. | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations, which can affect cell growth and metabolism. | |
| Low signal-to-noise ratio | Low basal glucose uptake due to cells being fully confluent and metabolically quiescent. | Perform the assay on sub-confluent, actively growing cells (e.g., 70-80% confluence). Optimize the timing of the assay after cell seeding. |
| Insufficient glucose starvation prior to the assay. | Ensure cells are adequately starved of glucose (typically 1-2 hours in glucose-free medium) before adding the fluorescent glucose analog to enhance its uptake. | |
| Unexpected increase in glucose uptake with a cytotoxic compound | The compound reduces cell number, leading to lower confluence and a compensatory increase in glucose uptake per cell in the surviving population. | Normalize the fluorescence signal to cell number using a DNA or protein quantification assay. Perform a separate cytotoxicity assay to assess the compound's effect on cell viability. |
| Results are not reproducible | The state of cell confluence is not consistent between experiments. | Standardize your cell seeding density and the incubation time before the assay. Always record the percentage of confluence at the time of the experiment. |
| Passage number of the cell line is too high, leading to altered growth characteristics and metabolic profiles. | Use cells within a consistent and low passage number range for all experiments. |
III. Experimental Protocols
Materials:
-
Cells of interest
-
Complete culture medium
-
Glucose-free culture medium (e.g., glucose-free DMEM)
-
Fluorescent glucose analog (e.g., 2-NBDG)
-
Phosphate-Buffered Saline (PBS)
-
Assay buffer (e.g., Krebs-Ringer Bicarbonate buffer)
-
Known glucose uptake inhibitor (e.g., cytochalasin B) for control
-
Multi-well plates (e.g., 96-well black, clear-bottom plates for fluorescence reading)
-
Fluorescence plate reader or fluorescence microscope
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluence on the day of the assay. This density needs to be optimized for each cell line.
-
Incubate the cells overnight at 37°C in a 5% CO₂ incubator.
-
-
Glucose Starvation:
-
On the day of the assay, gently wash the cells twice with warm PBS.
-
Replace the PBS with glucose-free medium and incubate for 1-2 hours at 37°C to deplete intracellular glucose.
-
-
Treatment with Compounds:
-
Following starvation, replace the medium with fresh glucose-free medium containing your test compounds or vehicle control.
-
For inhibitor controls, pre-incubate a set of wells with a glucose uptake inhibitor (e.g., 10 µM cytochalasin B) for 30-60 minutes.
-
-
Incubation with Fluorescent Glucose Analog:
-
Add the fluorescent glucose analog (e.g., 2-NBDG at a final concentration of 50-100 µM) to all wells.
-
Incubate for 30-60 minutes at 37°C. The optimal incubation time should be determined empirically.
-
-
Termination of Uptake and Washing:
-
Remove the medium containing the fluorescent probe.
-
Wash the cells three times with ice-cold PBS to remove extracellular probe and stop further uptake.
-
-
Fluorescence Measurement:
-
Add 100 µL of PBS or assay buffer to each well.
-
Measure the fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths (for 2-NBDG, excitation is ~485 nm and emission is ~535 nm).
-
Alternatively, visualize and quantify the fluorescence using a fluorescence microscope.
-
-
Data Normalization (Optional but Recommended):
-
After fluorescence measurement, lyse the cells and perform a DNA or protein quantification assay to normalize the glucose uptake signal to cell number.
-
IV. Signaling Pathways and Logical Relationships
Cell confluence triggers a complex network of signaling pathways that collectively influence cellular metabolism. Below are diagrams illustrating key pathways involved in the confluence-dependent regulation of glucose uptake.
Caption: Overview of confluence-dependent signaling pathways.
Caption: Hippo-YAP pathway in confluent cells.
Caption: LKB1-AMPK pathway at high cell density.
reducing non-specific binding of Pfb-fdg
Welcome to the technical support center for PFB-FDG (Pentafluorobenzoyl-aminofluorescein di-β-D-galactopyranoside). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with this compound, with a focus on reducing non-specific binding.
Understanding this compound
This compound is a non-fluorescent substrate for the enzyme β-galactosidase. When cleaved by β-galactosidase, it releases a green fluorescent product, PFB-F (Ex=485 nm, Em=535 nm), allowing for the quantification of enzyme activity.[1] This is particularly useful in reporter gene assays and for identifying cells expressing the lacZ gene.
The core of this compound's mechanism is the specific interaction between the substrate and the active site of β-galactosidase, which leads to the hydrolysis of the β-galactoside linkage.[2] However, non-specific binding of the probe to cells or other proteins can lead to high background fluorescence, obscuring the true signal from specific enzymatic activity.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of this compound experiments?
A1: Non-specific binding refers to the adherence of this compound to cellular components or surfaces in a manner that is not mediated by β-galactosidase activity. This can be caused by hydrophobic interactions, electrostatic forces, or binding to other cellular proteins, leading to background fluorescence and inaccurate quantification of β-galactosidase activity.[3]
Q2: What are the primary causes of high background fluorescence with this compound?
A2: High background fluorescence is often a result of several factors:
-
Inadequate Blocking: Failure to block non-specific binding sites on cells or tissue samples.
-
Sub-optimal Probe Concentration: Using a concentration of this compound that is too high can increase the likelihood of non-specific interactions.
-
Insufficient Washing: Incomplete removal of unbound this compound after incubation.
-
Incorrect Buffer Composition: The pH and ionic strength of the buffer can influence non-specific binding.[4]
-
Cellular Autofluorescence: Some cell types naturally exhibit higher levels of autofluorescence in the green spectrum.
Q3: How can I determine if my signal is from specific β-galactosidase activity or non-specific binding?
A3: To differentiate between specific and non-specific signals, you should include the following controls in your experiment:
-
Negative Control Cells: Use cells that do not express β-galactosidase. Any signal detected in these cells can be attributed to non-specific binding or autofluorescence.
-
Inhibitor Control: Treat your β-galactosidase-expressing cells with a known inhibitor of the enzyme before adding this compound. A significant reduction in fluorescence in the presence of the inhibitor indicates that the signal is enzyme-specific.
-
Unstained Control: Analyze your cells without any this compound to measure their intrinsic autofluorescence.
Troubleshooting Guide: Reducing Non-Specific Binding
This guide provides a systematic approach to troubleshooting and minimizing non-specific binding of this compound in your experiments.
Issue: High Background Fluorescence in Negative Control Cells
If you observe a high signal in cells that do not express β-galactosidase, it is likely due to non-specific binding of the probe.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Rationale |
| Sub-optimal this compound Concentration | Titrate the this compound concentration to find the lowest concentration that still provides a robust specific signal. | Lowering the probe concentration reduces the chances of low-affinity, non-specific interactions.[4] |
| Inadequate Washing | Increase the number and/or duration of wash steps after this compound incubation. Ensure the wash buffer is at an appropriate temperature (e.g., ice-cold PBS) to minimize dissociation of specifically bound probe while removing unbound probe. | Thorough washing is crucial for removing unbound and non-specifically bound probe. |
| Incorrect Buffer Composition | Optimize the pH and ionic strength of your incubation and wash buffers. Consider adding a non-ionic surfactant like Tween 20 (0.05-0.1%) to your wash buffer. | Adjusting buffer conditions can minimize hydrophobic and electrostatic interactions. Surfactants help to disrupt non-specific hydrophobic binding. |
| Inadequate Blocking | Pre-incubate your cells with a blocking agent before adding this compound. Common blocking agents include Bovine Serum Albumin (BSA) and non-fat dry milk. | Blocking agents occupy potential non-specific binding sites on the cell surface and other components. |
Experimental Protocols
Protocol 1: Optimizing this compound Concentration
-
Cell Preparation: Seed your β-galactosidase positive and negative control cells in a multi-well plate at your standard density.
-
Serial Dilution: Prepare a series of this compound dilutions in your assay buffer (e.g., serum-free DMEM with 25 mM HEPES, pH 7.4). A typical starting range might be from 1 µg/mL to 100 µg/mL.
-
Incubation: Replace the culture medium with the this compound dilutions and incubate for the standard time (e.g., 2 hours at 37°C).
-
Washing: Wash the cells with ice-cold PBS.
-
Analysis: Analyze the fluorescence of both positive and negative control cells using flow cytometry or a fluorescence microscope.
-
Evaluation: Determine the optimal this compound concentration that maximizes the signal-to-noise ratio (fluorescence of positive cells / fluorescence of negative cells).
Protocol 2: Optimizing Blocking Conditions
-
Prepare Blocking Buffers: Prepare different blocking solutions. For example:
-
1% BSA in PBS
-
3% BSA in PBS
-
5% Non-fat dry milk in PBS
-
-
Blocking Step: After preparing your cells, remove the culture medium and incubate the cells with the different blocking buffers for 30-60 minutes at room temperature.
-
This compound Incubation: Remove the blocking buffer and proceed with your optimized this compound incubation protocol.
-
Washing and Analysis: Wash the cells and analyze the fluorescence as described previously.
-
Comparison: Compare the background fluorescence in your negative control cells across the different blocking conditions to identify the most effective blocking agent and concentration.
Visualizing Key Processes
To further aid in understanding and troubleshooting, the following diagrams illustrate the enzymatic activation of this compound, factors contributing to non-specific binding, and a logical workflow for troubleshooting.
Caption: Enzymatic activation of this compound by β-galactosidase.
References
Technical Support Center: Pfb-FDG Fluorescence Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the fluorescent substrate Pfb-FDG (5-(Pentafluorobenzoylamino) Fluorescein di-β-D-galactopyranoside).
Troubleshooting Guide
Users may encounter several issues during this compound-based experiments. This guide provides a systematic approach to identifying and resolving common problems.
Issue 1: High Background Fluorescence
High background fluorescence can mask the specific signal from this compound activation, reducing the signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Autofluorescence from Media Components | Certain components in cell culture media, such as riboflavin and phenol red, can contribute to background fluorescence.[1][2][3] It is advisable to use phenol red-free media or a specialized imaging medium for fluorescence-based assays.[2][3] If possible, switch to media with lower concentrations of riboflavin. For short-term imaging, consider using buffered salt solutions like HBSS that lack these fluorescent components. |
| Endogenous Cellular Fluorescence | Cells naturally contain fluorescent molecules like NADH and flavins, which can contribute to background noise. |
| Non-Enzymatic Breakdown of this compound | Prolonged exposure to light or suboptimal storage conditions can lead to the breakdown of this compound, increasing background fluorescence. |
| Excessive this compound Concentration | Using too high a concentration of the this compound substrate can lead to increased background signal. |
Issue 2: Weak or No Signal
A weak or absent fluorescent signal can indicate a problem with the substrate, the cells, or the experimental setup.
| Potential Cause | Recommended Solution |
| Low β-galactosidase Activity | The target cells may have low or no β-galactosidase activity. |
| Inefficient Substrate Uptake | While this compound is designed for enhanced cell uptake, its efficiency can vary between cell types. |
| Incorrect Filter Sets | Ensure that the excitation and emission filters on the fluorescence microscope or plate reader are appropriate for the fluorescent product of this compound, which has an excitation maximum around 485 nm and an emission maximum around 535 nm. |
| Suboptimal pH | Enzyme activity is pH-dependent. Ensure the buffer system used during the assay is at a pH optimal for β-galactosidase activity. |
| Quenching of Fluorescent Signal | As mentioned above, phenol red in the media can quench fluorescence, leading to a weaker signal. |
Frequently Asked Questions (FAQs)
Q1: What are the excitation and emission wavelengths for the product of this compound?
A1: The fluorescent product of this compound, PFB-F, has an excitation maximum at approximately 485 nm and an emission maximum at approximately 535 nm, emitting a green fluorescence.
Q2: Can this compound be used to detect bacterial β-galactosidase activity?
A2: Current research suggests that this compound is selectively activated by human β-galactosidase and shows little to no cross-reactivity with bacterial β-galactosidase. This is hypothesized to be due to the bulky nature of the PFB group, which may hinder its access to the active site of bacterial β-gal enzymes. Therefore, this compound may not be a suitable substrate for detecting β-galactosidase activity in most bacterial species.
Q3: What are the recommended storage conditions for this compound?
A3: this compound stock solutions should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Q4: What are common media components that can interfere with this compound fluorescence?
A4: The most common interfering components in cell culture media are phenol red, which can quench the fluorescent signal, and riboflavin, which is autofluorescent in the same spectral range as the this compound product.
Q5: How can I reduce photobleaching of the fluorescent signal?
A5: To reduce photobleaching, minimize the exposure of your samples to the excitation light. Use the lowest possible excitation intensity and the shortest possible exposure time that still provides a good signal. The composition of the imaging medium can also affect the photostability of fluorescent molecules.
Experimental Protocols
General Protocol for Live Cell Imaging of β-galactosidase Activity with this compound
This protocol provides a general guideline and should be optimized for your specific cell type and experimental conditions.
Materials:
-
This compound substrate
-
Live cells cultured in a suitable format (e.g., 96-well plate, chamber slide)
-
Phenol red-free cell culture medium or buffered salt solution (e.g., HBSS)
-
Fluorescence microscope or plate reader with appropriate filters (Ex/Em: ~485 nm/~535 nm)
Procedure:
-
Prepare this compound working solution: Dilute the this compound stock solution in phenol red-free medium or buffer to the desired final concentration. The optimal concentration should be determined empirically but typically ranges from 1-10 µM.
-
Cell Preparation: Aspirate the culture medium from the cells.
-
Wash Cells: Gently wash the cells once with pre-warmed, phenol red-free medium or buffer.
-
Add this compound: Add the this compound working solution to the cells.
-
Incubation: Incubate the cells at 37°C for a predetermined amount of time (e.g., 30-60 minutes). The optimal incubation time will vary depending on the cell type and level of β-galactosidase activity.
-
Wash (Optional): Depending on the level of background fluorescence, you may wish to wash the cells once with fresh, phenol red-free medium or buffer.
-
Imaging: Image the cells using a fluorescence microscope or quantify the fluorescence using a plate reader with the appropriate filter set (Ex/Em: ~485 nm/~535 nm).
Data Presentation
Table 1: Impact of Common Media Components on Fluorescence Signal
| Media Component | Effect on Fluorescence | Recommended Action |
| Phenol Red | Quenches green and red fluorescence, reducing the signal-to-noise ratio. | Use phenol red-free media for all fluorescence-based assays. |
| Riboflavin (Vitamin B2) | Autofluorescent in the UV to green spectral range, increasing background fluorescence. | Use media with low riboflavin concentrations or specialized imaging media. |
| Vitamins (in general) | Can be autofluorescent, particularly in the green channel. | If background is high, consider using a simpler buffered salt solution for short-term imaging. |
| Serum | Can contain components that are autofluorescent. The physiological state of cells grown in different serum concentrations can also affect fluorescent protein photostability. | If encountering high background, test imaging in serum-free media for the final incubation and imaging steps. |
Visualizations
Caption: Enzymatic activation of this compound within a cell.
Caption: A logical workflow for troubleshooting common this compound assay issues.
References
Technical Support Center: PFB-FDG Flow Cytometry Experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using PFB-FDG in flow cytometry experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Weak or No Fluorescent Signal
Question: I am not detecting a signal, or the fluorescence intensity is very weak in my positive control cells. What are the possible causes and solutions?
Answer:
A weak or absent signal in this compound flow cytometry experiments can stem from several factors, ranging from reagent handling to cellular mechanisms. Below is a table summarizing potential causes and recommended troubleshooting steps.
| Potential Cause | Recommended Solution |
| Improper Storage of this compound | This compound is light-sensitive and should be stored protected from light at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months)[1]. Ensure the reagent has not expired. |
| Suboptimal this compound Concentration | The optimal concentration of this compound can vary between cell types. A typical starting concentration is 50 µg/mL, but titration may be necessary to find the optimal concentration for your specific cells[1]. |
| Insufficient Incubation Time | The incubation time for this compound needs to be sufficient for cellular uptake and enzymatic cleavage. A recommended starting point is 2 hours at 37°C[1]. This may need to be optimized for your cell line. |
| Low β-galactosidase Activity | The target cells may have inherently low levels of β-galactosidase activity. It is important to include a positive control cell line known to express high levels of the enzyme. |
| Cellular Efflux of the Fluorescent Product | The fluorescent product, PFB-F, can be actively transported out of the cells. To minimize this, perform all post-incubation wash steps with ice-cold PBS and analyze the cells promptly[1]. |
| Incorrect Instrument Settings | Ensure the flow cytometer's lasers and filters are correctly set for PFB-F, which has an excitation maximum of ~485 nm and an emission maximum of ~535 nm[1]. Check that the gain settings are appropriate. |
| Cell Permeability Issues | While this compound is cell-permeable, differences in cell membrane composition can affect its uptake. Ensure cells are healthy and in the logarithmic growth phase. |
High Background Fluorescence
Question: I am observing high background fluorescence in my negative control cells. How can I reduce this?
Answer:
High background fluorescence can mask the true signal and make data interpretation difficult. The following table outlines common causes and solutions for high background in this compound assays.
| Potential Cause | Recommended Solution |
| Excess this compound | Using too high a concentration of this compound can lead to non-specific staining. Titrate the this compound concentration to find the lowest concentration that still provides a robust positive signal. |
| Spontaneous Hydrolysis of this compound | This compound can hydrolyze spontaneously, especially when the working solution is kept at 37°C for extended periods. Prepare the working solution fresh and use it promptly. |
| Inadequate Washing | Insufficient washing after this compound incubation can leave extracellular substrate, contributing to background noise. Wash cells at least once with ice-cold PBS after incubation. Increasing the number or volume of washes can also help. |
| Cell Autofluorescence | Some cell types exhibit high intrinsic fluorescence. To account for this, always include an unstained cell control to set the baseline fluorescence. |
| Dead Cells | Dead cells can non-specifically take up fluorescent dyes. Use a viability dye to exclude dead cells from your analysis. Keeping samples on ice can also help maintain cell viability. |
| Instrument Gain Settings Too High | If the gain on the detector is set too high, it can amplify background noise. Adjust the instrument settings using your unstained and single-color controls. |
Data Analysis and Interpretation
Question: My cell populations are not well-defined, and I'm having trouble gating. What could be the issue?
Answer:
Poorly resolved cell populations can be due to a combination of experimental and instrumental factors.
-
Cell Clumping: Clumped cells can give rise to events with higher fluorescence intensity, creating a smear or what appears to be a second population. To prevent this, ensure a single-cell suspension by gently pipetting before analysis or using a cell strainer.
-
High Event Rate: Running samples at too high a speed can lead to poor data resolution. Try reducing the flow rate to ensure single cells are being analyzed.
-
Improper Compensation: If performing multi-color experiments, incorrect compensation for spectral overlap can lead to false positives and poorly defined populations. Use single-stained controls to set up your compensation matrix correctly.
-
Debris and Dead Cells: Small particles and dead cells can increase background noise and obscure your population of interest. Gate on forward and side scatter to exclude debris and use a viability dye to exclude dead cells.
Experimental Protocol: this compound Staining for Flow Cytometry
This protocol provides a general guideline for measuring β-galactosidase activity in cells using this compound. Optimization may be required for specific cell types and experimental conditions.
Reagents and Materials:
-
This compound (5-(Pentafluorobenzoylamino) Fluorescein di-β-D-galactopyranoside)
-
DMSO (for stock solution)
-
Serum-free cell culture medium (e.g., DMEM)
-
HEPES buffer
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cells of interest
-
Positive and negative control cells
-
Flow cytometer
Procedure:
-
This compound Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
-
Cell Preparation:
-
Harvest cells and ensure they are in a single-cell suspension.
-
Count the cells and adjust the concentration to approximately 2 x 10^5 cells per sample. This may need optimization.
-
Wash the cells once with serum-free medium.
-
-
This compound Loading:
-
Prepare a working solution of this compound in serum-free medium containing 25 mM HEPES (pH 7.4). A final concentration of 50 µg/mL is a good starting point.
-
Resuspend the cell pellet in the this compound working solution.
-
Incubate the cells for 2 hours at 37°C, protected from light.
-
-
Washing:
-
After incubation, centrifuge the cells and discard the supernatant.
-
Wash the cells once with ice-cold PBS to remove extracellular this compound and stop the enzymatic reaction.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in an appropriate buffer for flow cytometry (e.g., ice-cold PBS with 1-2% BSA).
-
Analyze the cells on a flow cytometer using an excitation wavelength of ~485 nm and collecting emission at ~535 nm.
-
Include appropriate controls:
-
Unstained cells (for autofluorescence)
-
Positive control cells (known to have high β-galactosidase activity)
-
Negative control cells (known to have low or no β-galactosidase activity)
-
-
Visual Guides
Below are diagrams illustrating the key processes and workflows involved in this compound flow cytometry experiments.
Caption: Enzymatic cleavage of this compound within a cell.
Caption: Experimental workflow for this compound flow cytometry.
Caption: Troubleshooting decision tree for this compound experiments.
References
Validation & Comparative
A Head-to-Head Comparison: PFB-FDG versus FDG for Measuring β-Galactosidase Activity
For researchers, scientists, and drug development professionals, the accurate measurement of β-galactosidase (β-gal) activity is crucial for applications ranging from reporter gene assays to the detection of cellular senescence. The choice of a fluorogenic substrate is a critical determinant of experimental success, influencing sensitivity, cellular retention, and specificity. This guide provides an objective comparison of two common substrates: 5-(Pentafluorobenzoylamino) Fluorescein di-β-D-galactopyranoside (PFB-FDG) and Fluorescein di-β-D-galactopyranoside (FDG).
Mechanism of Action: Generating a Fluorescent Signal
Both this compound and FDG are non-fluorescent molecules that rely on the enzymatic activity of β-galactosidase to release a fluorescent product. The fundamental mechanism involves the cleavage of galactose moieties from the fluorescein core.
FDG undergoes a two-step hydrolysis. First, β-galactosidase cleaves one galactose group to form the intermediate, fluorescein monogalactoside (FMG). A second enzymatic cleavage then releases the remaining galactose molecule to yield the highly fluorescent compound, fluorescein.[1][2]
This compound operates on a similar principle. β-galactosidase hydrolyzes the two β-D-galactopyranoside groups to release the fluorescent product, 5-(Pentafluorobenzoylamino)Fluorescein (PFB-F).[3][4] The key distinction lies in the pentafluorobenzoyl (PFB) group attached to the fluorescein core. This modification enhances the lipophilicity of the molecule, which improves its ability to cross cell membranes.[3] More significantly, the electrophilic nature of the PFB group promotes the retention of both the substrate and its fluorescent product within the cell, overcoming a major limitation of the parent compound, FDG.
Performance Comparison: this compound vs. FDG
The structural differences between this compound and FDG lead to significant variations in their performance in cell-based assays. Early probes like FDG were hampered by poor cell permeability and leakage of the fluorescent product, which complicates quantitative analysis. The introduction of the PFB moiety in this compound was designed to address these specific challenges.
| Feature | This compound | FDG |
| Cell Permeability | Enhanced due to the lipophilic PFB group. | Poor, can be insufficient for live cell imaging. |
| Product Retention | Excellent; the PFB group enhances retention of the fluorescent product (PFB-F) within cells. | Poor; the fluorescent product (fluorescein) is prone to leakage from cells. |
| Fluorescent Product | 5-(Pentafluorobenzoylamino)Fluorescein (PFB-F) | Fluorescein |
| Excitation/Emission | ~485 nm / ~535 nm | ~490 nm / ~520-525 nm |
| Species Selectivity | Selective for human β-galactosidase over E. coli β-galactosidase. | Reacts with both human and E. coli β-galactosidase. |
| Primary Application | Flow cytometry, assays requiring high intracellular retention (e.g., senescence). | Reporter gene assays, ELISA-type assays, general enzymatic activity. |
Experimental Protocols
Below are generalized protocols for measuring β-galactosidase activity in cultured cells using this compound and FDG. These should be optimized based on the specific cell type and experimental conditions.
Protocol 1: this compound Assay for Flow Cytometry
This protocol is adapted for detecting β-galactosidase activity, such as in senescence-associated β-gal (SA-β-gal) assays, in living cells.
A. Reagent Preparation:
-
This compound Stock Solution: Prepare a stock solution (e.g., 10 mM) by dissolving this compound in dimethyl sulfoxide (DMSO). Store aliquots at -20°C or -80°C, protected from light.
-
Cell Culture Medium: Use the appropriate medium for your cells.
B. Staining Procedure:
-
Culture cells to the desired confluency in a multi-well plate.
-
Prepare the this compound working solution by diluting the stock solution in cell culture medium to a final concentration (typically 1-2 µM, but should be optimized).
-
Remove the existing medium from the cells and add the this compound working solution.
-
Incubate the cells for a defined period (e.g., 1-2 hours) at 37°C.
-
Following incubation, wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Harvest the cells using standard trypsinization methods.
-
Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).
C. Data Acquisition:
-
Analyze the cells using a flow cytometer, exciting at ~485 nm and detecting emission at ~535 nm (a standard FITC filter set is usually appropriate).
Protocol 2: FDG Assay in Cell Lysates (Microplate Format)
This protocol is suitable for quantifying reporter gene expression in transfected cells.
A. Reagent Preparation:
-
Lysis Buffer: Prepare a lysis buffer compatible with the assay (e.g., 1X Lysis Buffer containing 0.1% Triton X-100 and β-mercaptoethanol).
-
FDG Stock Solution: Prepare a 10 mM stock solution of FDG in DMSO. Store aliquots at -20°C, protected from light.
-
Assay Buffer: Prepare an assay buffer, which may include components like β-mercaptoethanol.
-
FDG Working Solution: Immediately before use, dilute the FDG stock solution into the assay buffer to the desired final concentration (e.g., by adding 25 µL of stock to 5 mL of buffer).
-
Stop Solution: Prepare a stop solution (e.g., 1 M sodium carbonate or a commercially supplied buffer) to terminate the enzymatic reaction.
B. Cell Lysis:
-
Wash adherent cells with PBS, then aspirate. For suspension cells, pellet and wash with PBS.
-
Add an appropriate volume of Lysis Buffer to the cells (e.g., 50 µL for a 96-well plate).
-
Incubate at room temperature for 10-15 minutes to ensure complete lysis.
-
The resulting cell lysate can be used immediately or frozen at -80°C.
C. Assay Procedure:
-
Transfer 50 µL of cell lysate to each well of a 96-well black, clear-bottom plate. Include wells for a blank control using lysate from non-transfected cells.
-
Add 50 µL of the FDG working solution to each well.
-
Incubate the plate at 37°C for 30 minutes to 4 hours, depending on the level of enzyme expression. Protect the plate from light.
-
Add 50 µL of Stop Solution to each well to terminate the reaction.
D. Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader with excitation set to ~490 nm and emission to ~525 nm.
-
Subtract the background fluorescence from the blank control wells and quantify β-galactosidase activity, often by comparing to a standard curve of purified enzyme.
Conclusion and Recommendations
The choice between this compound and FDG depends heavily on the specific experimental requirements.
Choose this compound when:
-
The assay involves live cells and requires high intracellular retention of the fluorescent signal.
-
The primary method of analysis is flow cytometry.
-
It is necessary to distinguish between mammalian and bacterial β-galactosidase activity.
Choose FDG when:
-
The assay is performed on cell lysates, where product leakage is not a concern.
-
The experiment is a standard reporter gene assay measured with a plate reader.
-
Cost is a primary consideration, as FDG and its associated kits are widely available and often more economical.
References
- 1. Kinetic fluorescence measurement of fluorescein di-beta-D-galactoside hydrolysis by beta-galactosidase: intermediate channeling in stepwise catalysis by a free single enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | Benchchem [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Pfb-FDG and C12-FDG Substrates for Enhanced β-Galactosidase Detection
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Fluorescent Substrate for Your β-Galactosidase Assays.
In the realm of cellular and molecular biology, the sensitive and accurate detection of β-galactosidase (β-gal) activity is paramount for various applications, including the study of cellular senescence, gene expression analysis, and the screening of therapeutic compounds. Two prominent fluorogenic substrates, 5-(Pentafluorobenzoylamino) Fluorescein di-β-D-galactopyranoside (Pfb-FDG) and 5-Dodecanoylaminofluorescein di-β-D-Galactopyranoside (C12-FDG), have emerged as powerful tools for this purpose. This guide provides a comprehensive comparative analysis of their performance, supported by experimental data, to aid researchers in making an informed decision for their specific experimental needs.
At a Glance: this compound vs. C12-FDG
| Feature | This compound | C12-FDG |
| Full Chemical Name | 5-(Pentafluorobenzoylamino) Fluorescein di-β-D-galactopyranoside | 5-Dodecanoylaminofluorescein di-β-D-Galactopyranoside |
| Principle | Non-fluorescent substrate hydrolyzed by β-galactosidase to a fluorescent product. | Lipophilic, non-fluorescent substrate hydrolyzed by β-galactosidase to a fluorescent product. |
| Key Differentiator | Species-selective: Preferentially activated by human β-galactosidase over bacterial β-galactosidase.[1] The pentafluorobenzoyl (PFB) group enhances cellular retention. | Established Senescence Marker: Widely used for detecting senescence-associated β-galactosidase (SA-β-Gal) activity.[2] |
| Excitation Maxima | ~485 nm | ~485 nm[3] |
| Emission Maxima | ~535 nm | ~530 nm[3] |
| Cellular Retention | Excellent, due to covalent bonding of the PFB group with intracellular proteins. | Moderate; leakage from cells can be a concern and it is sensitive to fixation.[4] |
| Potential Limitation | Less extensive literature compared to C12-FDG for senescence applications. | Green fluorescence can overlap with cellular autofluorescence, which is often elevated in senescent cells. |
| Primary Applications | Studies requiring discrimination between human and microbial β-gal activity; assays demanding high cellular retention. | Detection of cellular senescence (SA-β-Gal); general β-galactosidase reporter assays in mammalian cells. |
Delving Deeper: A Performance Comparison
Specificity and Selectivity
A standout feature of This compound is its remarkable species selectivity. Research has demonstrated that this compound is efficiently cleaved by human β-galactosidase, while its activation by bacterial (E. coli) β-galactosidase is minimal. This selectivity is attributed to the bulky pentafluorobenzoyl group, which sterically hinders its entry into the smaller active site of the bacterial enzyme. This makes this compound an invaluable tool for studying human cellular processes, such as senescence, in the context of the microbiome or during bacterial infections, where distinguishing between host and microbial enzyme activity is critical.
C12-FDG , on the other hand, is a more general substrate for β-galactosidase. Its lipophilic nature, conferred by the C12 acyl chain, facilitates its passage across the cell membrane of animal cells, making it more sensitive than the parent compound, fluorescein di-β-D-galactopyranoside (FDG), for this cell type. However, it shows poor penetration in gram-negative bacteria and requires cell permeabilization for use in yeast.
Signal Retention and Potential for Artifacts
A significant advantage of This compound is its superior intracellular retention. Upon enzymatic cleavage, the resulting fluorescent product forms covalent bonds with intracellular proteins via its pentafluorobenzoyl group. This effectively traps the fluorescent signal within the cell, allowing for longer incubation times and more robust endpoint assays.
In contrast, the fluorescent product of C12-FDG is prone to leakage from cells over time. This can lead to an underestimation of β-galactosidase activity and necessitates careful optimization of incubation and imaging times. Furthermore, the green fluorescence of the C12-FDG product can overlap with the natural autofluorescence of cells, which is known to increase during senescence. This spectral overlap can complicate data analysis and reduce the signal-to-noise ratio.
Experimental Protocols
General Workflow for a Senescence-Associated β-Galactosidase (SA-β-Gal) Assay
The following diagram illustrates a generalized workflow for detecting SA-β-Gal activity using either this compound or C12-FDG.
Detailed Protocol for this compound Staining
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cells of interest (e.g., senescent and non-senescent control cells)
Procedure:
-
Cell Preparation: Seed cells in a suitable culture vessel (e.g., 96-well plate, chamber slide). Induce senescence in the desired cell population using established methods (e.g., replicative exhaustion, drug treatment).
-
This compound Loading: Prepare a working solution of this compound in pre-warmed cell culture medium. A final concentration in the range of 1-10 µM is a good starting point, but should be optimized for the specific cell type and experimental conditions.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the this compound working solution to the cells and incubate for 1-2 hours at 37°C in a CO2 incubator.
-
Washing: Remove the this compound solution and wash the cells two to three times with PBS to remove any extracellular substrate.
-
Analysis: Add fresh PBS or culture medium to the cells. Analyze the fluorescence using a fluorescence microscope or flow cytometer with appropriate filters for green fluorescence (e.g., excitation ~485 nm, emission ~535 nm).
Detailed Protocol for C12-FDG Staining for SA-β-Gal
Materials:
-
C12-FDG stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
PBS
-
Fixation solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS) - Optional, as C12-FDG is sensitive to fixation.
-
Staining solution (C12-FDG in PBS, pH 6.0)
-
Bafilomycin A1 (optional, to alkalinize lysosomes)
Procedure:
-
Cell Preparation: Culture cells as described for the this compound protocol.
-
(Optional) Lysosomal Alkalinization: To enhance the detection of SA-β-Gal, which is active at a suboptimal pH of 6.0, lysosomes can be pre-treated with an agent like Bafilomycin A1 (e.g., 100 nM for 1 hour).
-
Staining: Prepare a staining solution of C12-FDG in PBS at pH 6.0. A typical final concentration is 33 µM.
-
Wash the cells once with PBS.
-
Add the C12-FDG staining solution and incubate for 1-2 hours at 37°C in a non-CO2 incubator to maintain the pH of the staining solution.
-
Washing: Gently wash the cells twice with PBS.
-
Analysis: Immediately analyze the cells by fluorescence microscopy or flow cytometry (excitation ~485 nm, emission ~530 nm).
Signaling Pathway in Cellular Senescence
The activity of senescence-associated β-galactosidase is a hallmark of cellular senescence. This increased activity is not due to a senescence-specific isoform of the enzyme, but rather to the upregulation and accumulation of the endogenous lysosomal β-galactosidase (encoded by the GLB1 gene) within an enlarged lysosomal compartment. The signaling pathways leading to senescence are complex and can be triggered by various stimuli, including telomere shortening, DNA damage, and oncogene activation. These pathways often converge on the activation of tumor suppressor proteins like p53 and p16INK4a, which in turn leads to a stable cell cycle arrest. The upregulation of β-galactosidase is a downstream consequence of this altered cellular state.
Applications in Drug Development
The detection of cellular senescence is increasingly important in drug development, particularly in the fields of oncology and aging. Senescence can be a desired outcome of cancer therapy, and the ability to monitor it provides a valuable pharmacodynamic biomarker. Conversely, the accumulation of senescent cells contributes to age-related diseases, and the development of "senolytics"—drugs that selectively eliminate senescent cells—is a promising therapeutic strategy.
Both this compound and C12-FDG can be employed in high-throughput screening assays to identify senolytic or senomorphic (compounds that suppress the senescent phenotype) drugs. The choice of substrate will depend on the specific requirements of the screen.
-
This compound would be particularly advantageous in screens where cellular retention of the signal is critical for a robust and reproducible assay, or in co-culture models involving bacteria where distinguishing between mammalian and microbial β-galactosidase activity is necessary.
-
C12-FDG , as a well-established reagent for senescence detection, offers a wealth of literature and established protocols, making it a reliable choice for standard senolytic screens.
Conclusion
Both this compound and C12-FDG are powerful fluorogenic substrates for the detection of β-galactosidase activity. The choice between them should be guided by the specific experimental context.
Choose this compound when:
-
Species selectivity between human and bacterial β-galactosidase is required.
-
Long-term signal retention is critical for the experimental design.
-
Minimizing potential artifacts from probe leakage is a priority.
Choose C12-FDG when:
-
Detecting cellular senescence in mammalian cells is the primary goal, and established protocols are preferred.
-
Potential issues with autofluorescence can be addressed through appropriate controls and instrumentation.
-
The experimental timeline allows for immediate analysis after staining to mitigate signal loss due to leakage.
By carefully considering the distinct advantages and limitations of each substrate, researchers can optimize their experimental design to achieve sensitive, specific, and reliable detection of β-galactosidase activity, thereby advancing our understanding of cellular senescence and facilitating the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical validation of C12FDG as a marker associated with senescence and osteoarthritic phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. Fluorescent Detection of Senescence for Imaging and Flow Cytometry Applications | Thermo Fisher Scientific - FR [thermofisher.com]
Validating the Specificity of the Fluorogenic β-Galactosidase Substrate, Pfb-fdg, Using Enzyme Inhibitors
For researchers in cell biology, oncology, and developmental biology, the accurate detection of β-galactosidase (β-gal) activity is crucial. This enzyme serves as a key biomarker for cellular senescence and is widely used as a reporter gene in molecular biology. 5-(Pentafluorobenzoylamino) Fluorescein Di-β-D-Galactopyranoside (Pfb-fdg) is a fluorogenic substrate designed for the sensitive detection of β-galactosidase activity. This guide provides a comprehensive comparison of this compound with alternative probes and details experimental protocols for validating its specificity using enzyme inhibitors.
Performance Comparison of β-Galactosidase Probes
This compound offers distinct advantages in specific research applications, particularly in distinguishing between mammalian and bacterial β-galactosidase. A comparative overview of this compound and other common fluorescent β-galactosidase substrates is presented below.
| Substrate | Fluorophore | Excitation (nm) | Emission (nm) | Key Characteristics |
| This compound | Fluorescein | ~485 | ~535 | High sensitivity; good cell retention; selective for human β-galactosidase over bacterial forms.[1][2] |
| FDG | Fluorescein | ~490 | ~520 | Widely used; versatile across different species. |
| C12-FDG | Fluorescein | ~488 | ~523 | More lipophilic and sensitive than FDG in animal cells.[3] |
| MUGal | 4-Methylumbelliferone | ~365 | ~445 | Product is blue fluorescent; good for endpoint assays. |
| Resorufin β-D-galactopyranoside | Resorufin | ~571 | ~585 | Red-shifted fluorescence, minimizing autofluorescence from biological samples. |
| AIE Probes (e.g., QM-βgal) | Aggregation-Induced Emission Fluorogens | Variable | Variable | High signal-to-noise ratio; suitable for long-term imaging.[4] |
| NIR Probes (e.g., QCy7-βgal) | Cyanine Dyes | >650 | >670 | Near-infrared emission allows for deeper tissue penetration in in vivo studies.[4] |
Validating this compound Specificity with Enzyme Inhibitors
To ensure that the fluorescent signal generated from this compound is a direct result of β-galactosidase activity, it is essential to perform validation experiments using specific enzyme inhibitors. Phenylethyl β-D-thiogalactopyranoside (PETG) is a potent and specific competitive inhibitor of β-galactosidase and is an excellent tool for this purpose.
| Inhibitor | Target Enzyme | Substrate | Inhibition Type | IC50 / Ki |
| PETG | β-Galactosidase | ONPG | Competitive | Ki: 60 nM - 290 nM (for an azobenzene-based PETG derivative) |
| Galactonoamidines | β-Galactosidase (bovine liver) | Model Substrates | Competitive | Ki: as low as 50 ± 10 pM |
| Methyl 1-thio-β-d-galactopyranoside | β-Galactosidase (E. coli) | β-d-galactopyranosyl azide and o-nitrophenyl β-d-galactopyranoside | Competitive | Ki: 1.8 mM |
Experimental Protocols
Protocol 1: β-Galactosidase Activity Assay Using this compound
This protocol outlines the steps for measuring β-galactosidase activity in cell lysates or purified enzyme preparations using this compound.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
β-galactosidase-containing sample (cell lysate or purified enzyme)
-
Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.0, 1 mM MgCl2)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 10-100 µM).
-
Pipette 50 µL of the β-galactosidase-containing sample into each well of the microplate. Include a negative control with buffer or a sample known to have no β-galactosidase activity.
-
Initiate the enzymatic reaction by adding 50 µL of the this compound working solution to each well.
-
Immediately place the microplate in a fluorescence reader pre-set to the appropriate excitation and emission wavelengths (~485 nm Ex / ~535 nm Em).
-
Monitor the increase in fluorescence over time. For kinetic assays, take readings every 1-2 minutes for a period of 30-60 minutes. For endpoint assays, incubate for a fixed time (e.g., 60 minutes) at 37°C before reading the fluorescence.
-
Calculate the rate of reaction from the linear portion of the kinetic curve or the final fluorescence intensity for endpoint assays.
Protocol 2: Validating this compound Specificity with an Inhibitor (PETG)
This protocol describes how to confirm that the fluorescence signal from this compound is due to β-galactosidase activity using the competitive inhibitor PETG.
Materials:
-
All materials from Protocol 1
-
PETG stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Prepare a serial dilution of the PETG inhibitor in Assay Buffer.
-
In the wells of a 96-well plate, add 25 µL of the β-galactosidase-containing sample.
-
To the sample wells, add 25 µL of the corresponding PETG dilution. For the positive control (uninhibited reaction), add 25 µL of Assay Buffer without the inhibitor.
-
Pre-incubate the enzyme with the inhibitor for 10-15 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of the this compound working solution to each well.
-
Measure the fluorescence as described in Protocol 1.
-
Plot the β-galactosidase activity (rate of fluorescence increase) against the concentration of the inhibitor. A dose-dependent decrease in fluorescence intensity will confirm the specificity of this compound for β-galactosidase.
Visualizing the Mechanism of Action and Inhibition
The following diagrams illustrate the enzymatic reaction of this compound and its inhibition.
References
A Researcher's Guide to Designing Negative Control Experiments for Pfb-FDG Assays
For researchers, scientists, and drug development professionals utilizing Pfb-FDG and its analogs for cellular enzyme activity assays, the implementation of rigorous negative controls is paramount for data integrity and accurate interpretation. This guide provides a comprehensive comparison of negative control strategies, complete with experimental protocols and supporting data to ensure the validity of your findings.
This compound (5-(pentafluorobenzoylamino)fluorescein di-β-D-galactopyranoside) and its analog Pfb-FDGlu (di-β-D-glucopyranoside) are valuable fluorogenic substrates for measuring the activity of β-galactosidase (β-gal) and glucocerebrosidase (GCase) respectively within live cells. These non-fluorescent molecules are cell-permeable and upon enzymatic cleavage, release the green fluorescent compound PFB-F, allowing for quantification of enzyme activity via flow cytometry or fluorescence microscopy.[1] To distinguish true enzymatic activity from background fluorescence and other non-specific signals, a well-designed set of negative controls is essential.
Comparison of Negative Control Strategies
The selection of an appropriate negative control is context-dependent, relying on the specific research question, cell type, and available resources. Below is a comparative summary of common negative control strategies for this compound assays.
| Negative Control Strategy | Principle | Advantages | Disadvantages |
| Unstained Cells | Cells are processed without the addition of the this compound substrate. | - Simple and cost-effective.- Establishes the baseline autofluorescence of the cells.[2] | - Does not account for potential non-specific binding or uptake of the substrate.- May not fully represent the background fluorescence in the presence of the substrate. |
| Specific Enzyme Inhibitors | Cells are pre-treated with a known inhibitor of the target enzyme before the addition of the this compound substrate. | - Provides a highly specific measure of enzyme-dependent fluorescence.- Directly demonstrates that the signal is a result of the target enzyme's activity. | - Requires validation of inhibitor efficacy and specificity.- Potential for off-target effects of the inhibitor.- Adds an extra step to the experimental workflow. |
| Genetically Modified Cells (Knockout) | Cells in which the gene encoding the target enzyme has been knocked out (e.g., via CRISPR/Cas9) are used. | - The "gold standard" for specificity, as it directly removes the source of the enzymatic activity. - Provides the most definitive evidence that the signal is target-specific. | - Technically challenging and time-consuming to generate and validate knockout cell lines.- Not always feasible for all cell types or experimental systems.- Potential for compensatory mechanisms in knockout cells. |
| Fluorescence Minus One (FMO) Control | In multi-color flow cytometry experiments, a sample is stained with all fluorescent reagents except for the one being measured (in this case, the channel for PFB-F). | - Essential for accurate gating in multi-color flow cytometry by revealing the spread of fluorescence from other channels into the channel of interest. | - Only applicable to multi-color flow cytometry experiments.- Does not control for the enzymatic reaction itself, but rather for spectral overlap. |
Experimental Protocols
Below are detailed methodologies for implementing the key negative control experiments discussed.
Protocol 1: Unstained Control
-
Culture and prepare your cells as you would for the experimental group.
-
During the substrate incubation step, add the same volume of vehicle (e.g., DMSO) used to dissolve the this compound substrate to the control cells instead of the substrate itself.
-
Proceed with the standard washing and analysis steps (flow cytometry or fluorescence microscopy) alongside your experimental samples.
-
Use the fluorescence intensity of the unstained control to set the baseline for non-fluorescent cells during data analysis.
Protocol 2: Specific Enzyme Inhibitor Control
For GCase Activity (Pfb-FDGlu Assay):
-
Inhibitor: Conduritol B epoxide (CBE)
-
Protocol:
-
Culture cells to the desired confluency.
-
Prepare a stock solution of CBE in an appropriate solvent (e.g., water or DMSO).
-
Pre-treat the negative control cells with CBE at a final concentration of 10-100 µM. The incubation time can range from 30 minutes to 24 hours, depending on the cell type and experimental goals. A common starting point is a 24-hour pre-incubation with 10 µM CBE.
-
Following the pre-incubation, wash the cells to remove the inhibitor.
-
Add the Pfb-FDGlu substrate to both the inhibitor-treated and untreated (experimental) cells and proceed with the standard assay protocol.
-
The fluorescence in the CBE-treated cells represents the non-GCase-specific signal.
-
For β-galactosidase Activity (this compound Assay):
-
Inhibitor: Phenylethyl β-D-thiogalactopyranoside (PETG)
-
Protocol:
-
Culture cells to the desired confluency.
-
Prepare a stock solution of PETG in water.
-
Pre-treat the negative control cells with PETG at a final concentration of 1 mM. A pre-incubation time of 15-30 minutes is a good starting point.
-
Without washing, add the this compound substrate to both the inhibitor-treated and untreated (experimental) cells and proceed with the standard assay protocol. PETG is a competitive inhibitor and should be present during the substrate incubation.
-
The fluorescence in the PETG-treated cells represents the non-β-galactosidase-specific signal.
-
Protocol 3: Genetically Modified Cell (Knockout) Control
-
Obtain or generate a knockout cell line for the gene encoding the target enzyme (e.g., GBA1 for GCase or GLB1 for β-galactosidase).
-
Culture the knockout cells and the corresponding wild-type parental cells under identical conditions.
-
Perform the this compound/Pfb-FDGlu assay on both the knockout and wild-type cells.
-
The fluorescence signal from the knockout cells will serve as the negative control, representing the background signal in the absence of the target enzyme. Any signal above this level in the wild-type cells can be attributed to the specific enzyme activity.
Mandatory Visualizations
To further clarify the experimental design and the underlying principles, the following diagrams are provided.
References
A Comparative Guide to GCase Activity Assays: Pfb-fdg vs. 4-MUG for the Validation of Known GBA Mutants
For researchers, scientists, and drug development professionals, the accurate measurement of Glucocerebrosidase (GCase) activity is paramount in understanding the pathophysiology of Gaucher disease and GBA-associated Parkinson's disease. This guide provides a comparative analysis of two prominent fluorescent assays used for this purpose: the live-cell 5-(pentafluorobenzoylamino) fluorescein di-β-D-glucopyranoside (Pfb-fdg) assay and the cell lysate-based 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) assay. We present a summary of their performance with known GCase mutants, detailed experimental protocols, and workflow visualizations to aid in the selection of the most appropriate assay for your research needs.
Mutations in the GBA1 gene, which encodes the lysosomal enzyme GCase, lead to a reduction in its enzymatic activity. This loss of function is the hallmark of Gaucher disease and a significant risk factor for Parkinson's disease. Consequently, the validation of GCase activity in the presence of specific mutations is crucial for both basic research and the development of therapeutic interventions. The this compound and 4-MUG assays are two widely used methods to quantify GCase activity, each with its own set of advantages and limitations.
Performance Comparison with Known GCase Mutants
| GCase Mutant | Assay Type | Cell Type | Reported GCase Activity | Reference |
| N370S | 4-MUG | Gaucher patient fibroblasts (homozygous) | ~10% of normal activity[1] | [1] |
| 4-MUG | iPSC-derived dopaminergic neurons (heterozygous) | ~25-50% decrease compared to control | [2] | |
| This compound | iPSC-derived neural stem cells and neurons (heterozygous) | Validated with N370S mutants, showing reduced activity | [3] | |
| L444P | 4-MUG | LN-229 glioblastoma cells (engineered) | Suitable for identifying modulators of L444P mutant GCase activity | [4] |
| 4-MUG | Mouse brain lysates (L444P/+) | Significantly decreased baseline GCase activity compared to wild-type | ||
| This compound | Not explicitly reported with quantitative data in the reviewed literature. | - | ||
| GBA-PD Patients (various mutations) | 4-MUG | Leukocytes | GBA-PD patients: 7.88 ± 1.45 nmol/h/mg vs. Non-GBA-PD: 10.29 ± 1.56 nmol/h/mg | |
| GBA1 Knockout | This compound | Mouse neuronal-like cells | Marked reduction in signal, confirming specificity |
Key Differences Between the Assays
The primary distinction between the two assays lies in their fundamental approach. The This compound assay is a live-cell imaging or flow cytometry-based method that measures GCase activity within the native lysosomal environment. The cell-permeable this compound substrate is cleaved by active GCase in the lysosomes, releasing a fluorescent signal. This allows for the assessment of enzymatic activity in intact, living cells, providing a more physiologically relevant measurement.
In contrast, the 4-MUG assay is typically performed on cell or tissue lysates. The 4-MUG substrate is added to the lysate, and the fluorescence of the cleaved product is measured. While this method is robust and widely used, it measures the total cellular GCase activity, including any misfolded enzyme retained in the endoplasmic reticulum, and does not account for the specific conditions of the lysosomal microenvironment that can impact enzyme function.
Experimental Protocols
Below are detailed methodologies for performing both the this compound and 4-MUG GCase activity assays.
This compound GCase Activity Assay (Live-Cell)
This protocol is adapted for live-cell imaging in a 96-well plate format, suitable for cell lines like SH-SY5Y or iPSC-derived neurons.
Materials:
-
Cells cultured in a 96-well imaging plate
-
This compound substrate (e.g., from ThermoScientific, Cat# P11947)
-
Dimethyl sulfoxide (DMSO)
-
Opti-MEM or other suitable phenol red-free medium
-
Conduritol B epoxide (CBE) for inhibitor control
-
Live-cell imaging system or flow cytometer
Procedure:
-
Cell Plating: Plate cells in a 96-well clear-bottom black imaging plate to reach >70% confluency at the time of the assay.
-
Inhibitor Control (Optional): For negative controls, treat wells with a GCase inhibitor such as 10 µM CBE for 24 hours prior to the assay.
-
Substrate Preparation: Prepare a stock solution of this compound by dissolving it in DMSO. A typical stock concentration is 50 mg/mL. Protect the stock solution from light and store at -20°C.
-
Working Solution: On the day of the assay, prepare a working solution of this compound in pre-warmed (37°C) phenol red-free medium (e.g., Opti-MEM). A final concentration of around 400 µg/mL has been reported to yield a robust signal.
-
Assay: a. Carefully wash the cells once with pre-warmed PBS. b. Add the this compound working solution to each well. c. Incubate the plate at 37°C in a CO2 incubator for 1 hour.
-
Imaging/Analysis: a. After incubation, wash the cells to remove excess substrate. b. Add fresh pre-warmed medium. c. Measure the fluorescence intensity using a live-cell imaging system or flow cytometer. The signal is typically linear for 60-90 minutes after substrate removal.
4-MUG GCase Activity Assay (Cell Lysate)
This protocol describes a method for measuring GCase activity in cell lysates using a fluorescent plate reader.
Materials:
-
Cultured cells
-
Cell lysis buffer
-
4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate
-
Citrate-phosphate buffer (pH 5.4)
-
Sodium taurocholate
-
Bovine Serum Albumin (BSA)
-
EDTA
-
Conduritol B epoxide (CBE) for inhibitor control
-
Glycine-NaOH stop buffer (pH 10.7)
-
4-methylumbelliferone (4-MU) standard
-
Fluorescent plate reader (Excitation: ~360 nm, Emission: ~448 nm)
Procedure:
-
Cell Lysate Preparation: a. Harvest and wash cultured cells. b. Lyse the cells in a suitable lysis buffer and determine the protein concentration.
-
Assay Buffer Preparation: Prepare a citrate-phosphate buffer (pH 5.4) containing sodium taurocholate, BSA, and EDTA.
-
Reaction Mixture: a. In a 96-well black plate, add a specific amount of cell lysate protein to each well. b. For inhibitor controls, add CBE to the designated wells. c. Add the assay buffer to each well.
-
Enzymatic Reaction: a. Prepare a fresh solution of 4-MUG in the assay buffer. b. Add the 4-MUG solution to each well to start the reaction. c. Incubate the plate at 37°C for 1 hour, protected from light.
-
Stopping the Reaction: Add the glycine-NaOH stop buffer to each well to terminate the reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.
-
Quantification: Generate a standard curve using the 4-MU standard to calculate the amount of product formed. GCase activity is typically expressed as nmol of 4-MU produced per hour per mg of protein.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the this compound and 4-MUG assays.
Caption: this compound live-cell assay workflow.
Caption: 4-MUG cell lysate assay workflow.
Conclusion
Both the this compound and 4-MUG assays are valuable tools for assessing GCase activity. The choice between them depends on the specific research question. The this compound assay offers a more physiologically relevant measure of GCase activity within the lysosome of living cells, making it well-suited for studying the effects of potential therapeutic compounds on enzyme function in a native cellular context. The 4-MUG assay, while performed on cell lysates, is a robust, high-throughput method that is effective for screening and for determining total cellular GCase activity. When validating the enzymatic activity of known GCase mutants, the selection of the assay should be guided by the desired cellular context and the specific endpoints of the study. For the most comprehensive understanding, employing both assays could provide complementary information on both the total cellular GCase activity and its function within the lysosomal compartment.
References
- 1. The N370S (Asn370→Ser) mutation affects the capacity of glucosylceramidase to interact with anionic phospholipid-containing membranes and saposin C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Live cell in situ lysosomal GCase activity correlates to alpha-synuclein levels in human differentiated neurons with LRRK2 and GBA1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Assessing the Cross-Reactivity of PFB-FDG with Other Glycosidases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 5-(Pentafluorobenzoylamino) Fluorescein di-β-D-galactopyranoside (PFB-FDG), a fluorogenic substrate for β-galactosidase. While this compound is a valuable tool for assessing β-galactosidase activity, particularly in the context of lysosomal storage diseases and senescence, understanding its specificity is crucial for accurate experimental design and data interpretation. This document outlines the known selectivity of this compound, provides a detailed protocol for assessing its cross-reactivity against a panel of other glycosidases, and presents relevant cellular pathways.
Performance of this compound: A Comparative Overview
This compound is a non-fluorescent molecule that, upon enzymatic cleavage by β-galactosidase, releases the green fluorescent compound 5-(pentafluorobenzoylamino)fluorescein (PFB-F). A key characteristic of this compound is its demonstrated species-selectivity. Research has shown that this compound is selectively activated by human β-galactosidase, with no significant cross-reactivity observed with bacterial β-galactosidase.[1][2] This makes it particularly useful for studying human cellular processes in the presence of bacterial flora.
Quantitative Comparison of this compound Hydrolysis by Various Glycosidases
| Enzyme | EC Number | Substrate Concentration (µM) | Relative Fluorescence Units (RFU)/min | % Cross-Reactivity (relative to β-Galactosidase) |
| β-Galactosidase | 3.2.1.23 | 100% | ||
| β-Glucosidase | 3.2.1.21 | |||
| α-Glucosidase | 3.2.1.20 | |||
| β-Glucuronidase | 3.2.1.31 | |||
| α-Mannosidase | 3.2.1.24 | |||
| β-Hexosaminidase | 3.2.1.52 | |||
| α-L-Fucosidase | 3.2.1.51 |
Experimental Protocols
Protocol for Assessing this compound Cross-Reactivity with a Panel of Glycosidases
This protocol describes a fluorometric assay to determine the rate of this compound hydrolysis by various purified human lysosomal glycosidases.
Materials:
-
This compound (5-(Pentafluorobenzoylamino) Fluorescein di-β-D-galactopyranoside)
-
Purified human lysosomal enzymes (e.g., β-galactosidase, β-glucosidase, α-glucosidase, β-glucuronidase, α-mannosidase, β-hexosaminidase, α-L-fucosidase)
-
Assay Buffer: 50 mM citrate-phosphate buffer, pH 4.5 (optimal for most lysosomal enzymes)
-
Stop Solution: 0.5 M sodium carbonate, pH 10.5
-
96-well black, clear-bottom microplates
-
Fluorometric microplate reader (Excitation: ~485 nm, Emission: ~535 nm)
Procedure:
-
Enzyme Preparation:
-
Reconstitute purified enzymes in the assay buffer to a final concentration of 1 U/mL. Prepare serial dilutions to determine the optimal enzyme concentration for a linear reaction rate.
-
-
Substrate Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution in assay buffer to prepare a range of working concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the this compound working solution.
-
Include control wells:
-
No-enzyme control (50 µL of assay buffer instead of enzyme solution) to measure background fluorescence.
-
No-substrate control (50 µL of the highest concentration enzyme solution and 50 µL of assay buffer without substrate).
-
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 50 µL of the appropriate enzyme solution to each well. The final volume in each well will be 100 µL.
-
Incubate the plate at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 60 minutes) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Plot the fluorescence intensity against time for each enzyme and substrate concentration.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Calculate the percentage of cross-reactivity for each enzyme relative to β-galactosidase using the following formula: (V₀ of test enzyme / V₀ of β-galactosidase) x 100
-
Visualizations
Experimental Workflow for this compound Cross-Reactivity Assessment
Caption: Workflow for assessing this compound cross-reactivity with various glycosidases.
Cellular Processing of this compound
References
A Comparative Guide to PFB-FDG and its Alternatives for Measuring Enzymatic Activity
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fluorescent Probes for Quantifying β-Galactosidase and Glucocerebrosidase Activity.
In the realm of cellular and molecular research, the accurate quantification of enzymatic activity is paramount for understanding disease mechanisms and developing novel therapeutics. This guide provides a detailed comparison of 5-(pentafluorobenzoylamino)-fluorescein di-β-D-galactopyranoside (PFB-FDG), a widely used fluorogenic substrate, with its alternatives for measuring the activity of two critical lysosomal enzymes: β-galactosidase (β-gal) and glucocerebrosidase (GCase). This comparison is supported by experimental data to aid researchers in selecting the most appropriate tool for their specific needs.
Quantitative Performance Comparison
The selection of a fluorescent probe for measuring enzymatic activity is often dictated by its performance characteristics. The following tables summarize the key quantitative parameters for this compound and its alternatives for both β-galactosidase and GCase.
β-Galactosidase Activity Probes
| Feature | This compound | FDG (Fluorescein di-β-D-galactopyranoside) | C12-FDG (5-Dodecanoylaminofluorescein di-β-D-galactopyranoside) |
| Reported Km | Not explicitly found in searches | 30 µM[1] | Not explicitly found in searches |
| Reported kcat | Not explicitly found in searches | 12.1 s⁻¹[1] | Not explicitly found in searches |
| Limit of Detection | Not explicitly found in searches | Detects as few as 5 copies of β-galactosidase per cell[2] | Not explicitly found in searches |
| Signal-to-Background Ratio | High (qualitative descriptions) | Lower than this compound (inferred) | Generally high, but can have background in some cell types |
| Cell Permeability | Good | Insufficient for live cell imaging in some cases[3] | More lipophilic and generally more permeable than FDG in animal cells[4] |
| Species Selectivity | Selective for human over bacterial β-galactosidase | Broadly reactive across species | Not specified |
| Key Advantages | Good cell retention; species selectivity. | Well-established probe. | Higher sensitivity than FDG in animal cells. |
| Key Disadvantages | Potential for complex kinetics due to two-step hydrolysis. | Poor retention in live cells; lower sensitivity in some contexts. | Can exhibit poor penetration in some cell types (e.g., bacteria and yeast) |
Glucocerebrosidase (GCase) Activity Probes
| Feature | PFB-FDGlu (this compound analogue for GCase) | LysoFQ-GBA |
| Reported Km | Not explicitly found in searches | 45 ± 5 µM |
| Reported kcat | Not explicitly found in searches | 0.00585 ± 0.0003 s⁻¹ |
| kcat/Km | Not explicitly found in searches | 130 ± 20 M⁻¹s⁻¹ |
| Signal Intensity | Lower compared to LysoFQ-GBA | 35-fold improvement in signal intensity compared to a similar fluorescence-quenched substrate. |
| Cellular Retention | Rapid loss of fluorescent product (t1/2 = 20 min) | Excellent retention within lysosomes. |
| Selectivity | Not selective for GCase, with potential for off-target hydrolysis. | Highly selective for GCase over other β-glucosidases. |
| pH Dependence | Fluorescence of the product (fluorescein) is highly pH-dependent. | Not explicitly stated, but the fluorophore may have different pH sensitivity. |
| Key Advantages | Commercially available and has been used in numerous studies. | Superior lysosomal retention, higher signal intensity, and greater selectivity for GCase. |
| Key Disadvantages | Poor cellular retention, pH-dependent fluorescence, and lack of selectivity for GCase. | Newer probe, may have less extensive validation in all model systems. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the key fluorescent probes discussed.
This compound Assay for β-Galactosidase Activity
This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.
-
Cell Preparation:
-
Plate cells in a suitable format (e.g., 96-well plate) and culture overnight to allow for adherence.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed serum-free culture medium to the desired final concentration (e.g., 50 µg/mL).
-
-
Cell Staining:
-
Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Add the this compound working solution to the cells and incubate for a specified time (e.g., 1-2 hours) at 37°C in a CO₂ incubator.
-
-
Signal Detection:
-
After incubation, wash the cells with ice-cold PBS to remove excess probe.
-
Analyze the fluorescence signal using a fluorescence microscope, plate reader, or flow cytometer. For fluorescein, the excitation maximum is approximately 485 nm and the emission maximum is around 535 nm.
-
C12-FDG Assay for Senescence-Associated β-Galactosidase Activity
This protocol is adapted for detecting senescence-associated β-galactosidase, which is active at a lower pH.
-
Cell Preparation:
-
Culture cells to the desired confluency.
-
-
pH Adjustment (for SA-β-gal):
-
To detect senescence-associated β-galactosidase, the lysosomal pH needs to be raised to approximately 6.0. This can be achieved by incubating the cells with a lysosomotropic agent like Bafilomycin A1 or by incubating in a CO₂-free environment.
-
-
Reagent Preparation:
-
Prepare a 20 mM stock solution of C12-FDG in DMSO.
-
Prepare a working solution by diluting the C12-FDG stock in pre-warmed fresh culture medium to a final concentration of 2 mM.
-
-
Cell Staining:
-
Add the C12-FDG working solution to the cells to a final concentration of approximately 33 µM and incubate for 1-2 hours at 37°C.
-
-
Signal Detection:
-
Wash the cells twice with PBS.
-
Harvest the cells (if required for flow cytometry) and resuspend in cold PBS.
-
Analyze the green fluorescence using a flow cytometer or fluorescence microscope (Ex/Em ≈ 488/523 nm).
-
LysoFQ-GBA Assay for Glucocerebrosidase Activity
This protocol outlines the use of a more recent and improved probe for GCase activity.
-
Cell Preparation:
-
Plate cells and culture to the desired density.
-
-
Reagent Preparation:
-
Prepare a stock solution of LysoFQ-GBA in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in an appropriate buffer or medium to the final working concentration.
-
-
Cell Staining:
-
Incubate the cells with the LysoFQ-GBA working solution. The optimal concentration and incubation time should be determined empirically but can start in the low micromolar range.
-
-
Signal Detection:
-
Wash the cells to remove the unbound probe.
-
Image the cells using fluorescence microscopy or analyze by flow cytometry. The excitation and emission wavelengths will depend on the specific fluorophore used in the LysoFQ-GBA probe.
-
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the enzymatic activation of this compound and a general experimental workflow.
Caption: Enzymatic activation of this compound within a cell.
Caption: General workflow for a cell-based fluorescent enzyme assay.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vivo GCase Activity Assay [protocols.io]
- 3. β-galactosidase Detection - Amerigo Scientific [amerigoscientific.com]
- 4. Use of fluorescein-di-beta-D-galactopyranoside (FDG) and C12-FDG as substrates for beta-galactosidase detection by flow cytometry in animal, bacterial, and yeast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Pfb-fdg Versus Antibody-Based Detection Methods
In the dynamic landscape of cellular and molecular analysis, researchers have a diverse toolkit at their disposal for identifying and quantifying specific biological markers. Among these, enzymatic activity assays using fluorogenic substrates and immunoassays employing specific antibodies are fundamental techniques. This guide provides a detailed comparison between 5-(pentafluorobenzoylamino)fluorescein di-β-D-galactopyranoside (Pfb-fdg) and antibody-based detection methods, offering insights into their respective principles, applications, and methodologies to aid researchers in selecting the most appropriate technique for their experimental needs.
Principle of Detection
This compound: A Fluorogenic Substrate for Enzyme Activity
This compound is a non-fluorescent compound that serves as a substrate for the enzyme β-galactosidase.[1][2][3][4] The core of its mechanism lies in the enzymatic hydrolysis of the glycosidic linkage by β-galactosidase.[1] Upon cleavage by the enzyme, this compound releases a green fluorescent product, 5-(pentafluorobenzoylamino)fluorescein (Pfb-f), which can be detected and quantified. This method, therefore, directly measures the enzymatic activity of β-galactosidase within cells or cell lysates.
Antibody-Based Detection: Specific Antigen Recognition
Antibody-based detection methods rely on the highly specific binding affinity of an antibody to its corresponding antigen. These techniques can be used to detect a wide array of molecules, primarily proteins, in various formats. The detection itself can be direct, where the primary antibody is labeled, or indirect, where a labeled secondary antibody that recognizes the primary antibody is used. Visualization is typically achieved through enzymes conjugated to the antibody that produce a colored precipitate (chromogenic), a light signal (chemiluminescence), or through directly conjugated fluorophores (fluorescence).
Comparative Analysis
The choice between this compound and antibody-based detection hinges on the specific research question. This compound is ideal for assessing the functional activity of β-galactosidase, which is often used as a reporter gene in studies of gene expression and cellular senescence. In contrast, antibody-based methods are versatile for detecting the presence, localization, and quantity of a specific protein, irrespective of its enzymatic activity.
| Feature | This compound Detection | Antibody-Based Detection |
| Target | β-galactosidase enzyme activity | Specific antigens (primarily proteins) |
| Principle | Enzymatic cleavage of a substrate | Specific antibody-antigen binding |
| Output Signal | Fluorescence | Fluorescence, colorimetric, or chemiluminescence |
| Quantification | Relative quantification of enzyme activity | Relative or absolute quantification of antigen levels |
| Applications | Reporter gene assays, cell sorting based on enzyme activity, senescence studies | Protein expression analysis, localization, diagnostics |
| Common Techniques | Flow cytometry, fluorescence microscopy | ELISA, Western Blot, Immunohistochemistry (IHC), Immunocytochemistry (ICC) |
| Specificity | Specific to β-galactosidase activity | High specificity for the target antigen |
| Multiplexing | Limited | Readily achievable with different fluorophores or antibodies from different species |
Experimental Protocols
This compound Staining for Flow Cytometry
This protocol provides a general guideline for measuring β-galactosidase activity in cells using this compound followed by flow cytometry analysis.
Materials:
-
Cells of interest
-
This compound (CAS: 209540-64-7)
-
Serum-free cell culture medium (e.g., DMEM)
-
HEPES buffer (25 mM, pH 7.4)
-
Phosphate-buffered saline (PBS), ice-cold
-
Flow cytometer with 488 nm excitation and appropriate emission filters for green fluorescence
Procedure:
-
Cell Preparation: Harvest and count the cells. Resuspend the cells to a concentration of 2 x 10^5 cells/mL in serum-free DMEM containing 25 mM HEPES (pH 7.4).
-
Incubation with this compound: Add this compound to the cell suspension to a final concentration of 50 µg/mL.
-
Incubate the cells for 2 hours at 37°C.
-
Washing: After incubation, wash the cells once with ice-cold PBS to remove excess this compound.
-
Flow Cytometry Analysis: Resuspend the cells in an appropriate buffer for flow cytometry. Analyze the cells using a flow cytometer with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
Immunocytochemistry (ICC) for Protein Detection
This protocol outlines a general procedure for detecting a target protein in cultured cells using an indirect immunofluorescence approach.
Materials:
-
Cells cultured on coverslips or in chamber slides
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody specific to the target protein
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Fixation: Wash the cultured cells with PBS, then fix them with fixation buffer for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize them with permeabilization buffer for 10-15 minutes. This step is necessary for intracellular targets.
-
Blocking: Wash the cells with PBS and then block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to the recommended concentration. Incubate the cells with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash the cells three times with PBS. If desired, incubate with a nuclear counterstain like DAPI for 5-10 minutes.
-
Mounting and Imaging: Wash the cells a final time with PBS. Mount the coverslips onto microscope slides using mounting medium. Image the cells using a fluorescence microscope with the appropriate filters for the chosen fluorophore and counterstain.
Visualizing the Methodologies
To further elucidate the mechanisms and workflows, the following diagrams are provided.
Caption: Mechanism of this compound detection.
Caption: Indirect antibody-based detection mechanism.
Caption: Experimental workflow for this compound analysis.
Caption: Experimental workflow for Immunocytochemistry.
References
Pfb-fdg: A Tale of Two β-galactosidases - A Comparative Guide for Researchers
For researchers in cellular biology, oncology, and microbiology, the ability to selectively identify enzymatic activity in human versus bacterial cells is paramount. This guide provides a detailed comparison of the fluorogenic substrate, 5-(Pentafluorobenzoylamino) Fluorescein di-β-D-galactopyranoside (Pfb-fdg), and its remarkable specificity for human β-galactosidase over its bacterial counterpart.
This document outlines the substrate's mechanism of action, presents a comparative analysis of its activity, details experimental protocols for its use, and provides visual diagrams to elucidate key processes. The information herein is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool for precise biological detection.
At a Glance: this compound's Specificity
The core advantage of this compound lies in its differential processing by human and bacterial β-galactosidase enzymes. This selectivity is not merely a matter of degree; it is a near-binary distinction in enzymatic activity.
| Feature | Human β-galactosidase | Bacterial β-galactosidase (e.g., E. coli) |
| This compound Hydrolysis | High | Negligible to None[1] |
| Fluorescence Signal | Strong green fluorescence | No significant fluorescence |
| Mechanism of Selectivity | Larger active site accommodates the bulky this compound molecule | Smaller, sterically hindered active site prevents substrate binding and cleavage[1] |
The Science Behind the Specificity: A Molecular Perspective
This compound is a non-fluorescent molecule that, upon enzymatic cleavage of its two galactose moieties by β-galactosidase, releases the green fluorescent compound 5-(pentafluorobenzoylamino)fluorescein (PFB-F)[2][3]. The key to its species-specific action lies in the structural differences between the active sites of human and bacterial β-galactosidase.
Molecular docking studies have revealed that the binding pocket of the E. coli β-galactosidase is significantly smaller than that of the human enzyme[1]. The bulky pentafluorobenzoyl group on the this compound molecule creates steric hindrance, effectively preventing it from fitting into the compact active site of the bacterial enzyme. Conversely, the more spacious active site of human β-galactosidase can readily accommodate this compound, allowing for efficient hydrolysis and subsequent fluorescence.
This selective activation makes this compound an invaluable tool for applications requiring the specific detection of human or mammalian β-galactosidase activity, even in the presence of bacterial cells.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the enzymatic activation of this compound and a typical experimental workflow for its use in flow cytometry.
Caption: Mechanism of this compound's selective activation by human β-galactosidase.
Caption: A generalized workflow for assessing β-galactosidase activity using this compound and flow cytometry.
Experimental Protocols
The following are generalized protocols for utilizing this compound to detect β-galactosidase activity in cell culture. These should be adapted based on specific cell types and experimental conditions.
Protocol 1: Detection of β-galactosidase Activity in Human Cells via Flow Cytometry
Materials:
-
Human cells of interest
-
This compound (5-(Pentafluorobenzoylamino) Fluorescein di-β-D-galactopyranoside)
-
Serum-free cell culture medium (e.g., DMEM)
-
HEPES buffer (25 mM, pH 7.4)
-
Phosphate-buffered saline (PBS), ice-cold
-
Flow cytometer with 488 nm excitation laser and appropriate emission filters (e.g., 530/30 nm)
Procedure:
-
Cell Preparation: Harvest and wash cells, resuspending them in serum-free medium containing 25 mM HEPES (pH 7.4). Adjust the cell concentration to approximately 2 x 10^5 cells/mL.
-
Incubation: Add this compound to the cell suspension to a final concentration of 50 µg/mL.
-
Incubate the cells for 2 hours at 37°C, protected from light.
-
Washing: After incubation, wash the cells once with ice-cold PBS to remove any extracellular this compound.
-
Analysis: Resuspend the cells in an appropriate volume of ice-cold PBS and analyze immediately by flow cytometry. Excite the cells at 488 nm and collect the emission signal around 520-535 nm.
Protocol 2: Comparative Analysis of this compound Activity in Human vs. Bacterial Cells
Materials:
-
Human cell line (e.g., U251)
-
E. coli strain capable of expressing β-galactosidase (e.g., containing the lacZ gene)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction of lacZ expression in E. coli
-
Fluorescein di-β-D-galactopyranoside (FDG) as a positive control for bacterial β-galactosidase activity
-
This compound
-
Appropriate culture media for both human and bacterial cells
-
Instrumentation for fluorescence detection (flow cytometer or fluorescence microscope)
Procedure:
-
Culture and Induction: Culture the human cells and E. coli under their respective optimal conditions. For E. coli, induce β-galactosidase expression by adding IPTG to the culture medium.
-
Parallel Incubation: Prepare four sets of samples:
-
Human cells + this compound
-
Human cells + FDG (as a control)
-
Induced E. coli + this compound
-
Induced E. coli + FDG (as a positive control)
-
-
Follow the incubation and washing steps as outlined in Protocol 1 for all samples.
-
Analysis: Analyze all samples by flow cytometry or fluorescence microscopy.
Expected Results:
-
Strong green fluorescence will be observed in human cells incubated with either this compound or FDG.
-
Strong green fluorescence will be observed in induced E. coli incubated with FDG.
-
No significant fluorescence will be detected in induced E. coli incubated with this compound, demonstrating the substrate's specificity.
Conclusion
This compound stands out as a highly specific fluorogenic substrate for the detection of human and mammalian β-galactosidase activity. Its inability to be processed by bacterial β-galactosidase, due to steric hindrance in the enzyme's active site, provides researchers with a powerful tool to dissect cellular processes in mixed populations of human and bacterial cells. The protocols and conceptual diagrams provided in this guide offer a starting point for the successful application of this compound in a variety of research contexts, from tracking senescence in human cells to studying host-pathogen interactions.
References
A Quantitative Comparison of Fluorogenic Substrates for β-Galactosidase Detection
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is critical for the sensitive and accurate quantification of β-galactosidase (β-gal) activity. This guide provides a quantitative comparison of 5-(pentafluorobenzoylamino)-fluorescein di-β-D-galactopyranoside (Pfb-fdg) and other commonly used fluorogenic substrates: fluorescein di-β-D-galactopyranoside (FDG), 4-methylumbelliferyl-β-D-galactopyranoside (MUG), and chlorophenol red-β-D-galactopyranoside (CPRG).
Executive Summary
Data Presentation
The following tables summarize the available quantitative data for this compound and other fluorogenic substrates. It is important to note that the data has been compiled from various sources, and direct comparisons should be made with caution due to differing experimental conditions.
Table 1: General and Spectroscopic Properties
| Substrate | Fluorophore | Excitation (nm) | Emission (nm) | Notes |
| This compound | 5-(Pentafluorobenzoylamino)-Fluorescein | 485 | 535 | Produces a green fluorescent product.[1][2] |
| FDG | Fluorescein | 490 | 520-525 | Widely used, with sensitivity reported to be 100 to 1000-fold higher than radioisotope-based ELISAs.[3][4] |
| MUG | 4-Methylumbelliferone | 365 | 460 | Produces a blue fluorescent product.[5] |
| CPRG | Chlorophenol Red | ~570 | ~585 | Can be used in both colorimetric (absorbance at 570-595 nm) and fluorometric assays. |
Table 2: Kinetic and Performance Parameters
| Substrate | Km | Vmax or kcat | Limit of Detection (LOD) | Signal-to-Background Ratio | Enzyme Source |
| This compound | Data not available | Data not available | Data not available | Data not available | Selective for human β-galactosidase; not activated by E. coli β-galactosidase. |
| FDG | 18.0 µM (for hydrolysis to FMG) | 1.9 µmol/(min·mg) (k2) | 10 pg of β-galactosidase | Data not available | E. coli β-galactosidase |
| 80 µM | 240 s-1 (kcat) | ||||
| MUG | Data not available | Data not available | Data not available | Data not available | Various |
| CPRG | Data not available | Data not available | 0.06 mU/mL | Up to 70-fold increase in emission intensity upon complexation. | E. coli β-galactosidase |
Disclaimer: The kinetic and performance parameters are sourced from different studies and may not be directly comparable due to variations in assay conditions (e.g., pH, temperature, buffer composition, and enzyme purity).
Mandatory Visualization
Signaling Pathway of β-Galactosidase with a Fluorogenic Substrate
The following diagram illustrates the general mechanism of action for a fluorogenic β-galactosidase substrate.
Experimental Workflow for Substrate Comparison
This diagram outlines a typical workflow for the quantitative comparison of different fluorogenic substrates for β-galactosidase.
Experimental Protocols
The following is a generalized protocol for a β-galactosidase assay using a fluorogenic substrate in a 96-well plate format. This protocol should be optimized for specific experimental conditions and the substrate being used.
1. Reagent Preparation:
-
Lysis Buffer: Prepare a suitable lysis buffer (e.g., 100 mM sodium phosphate pH 7.5, 10 mM KCl, 1 mM MgSO₄, 0.1% Triton X-100).
-
Substrate Stock Solution: Dissolve the fluorogenic substrate (this compound, FDG, or MUG) in an appropriate solvent (e.g., DMSO or water) to a stock concentration of 10-100 mM. Store protected from light at -20°C.
-
Enzyme Solution: Prepare serial dilutions of purified β-galactosidase or cell lysates containing the enzyme in lysis buffer.
-
Stop Solution (Optional): A high pH buffer (e.g., 1 M sodium carbonate) can be used to stop the enzymatic reaction.
2. Assay Procedure:
-
Sample Preparation: If using cell culture, wash the cells with PBS and then lyse them with the lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.
-
Reaction Setup: In a black, flat-bottom 96-well plate, add a specific volume of enzyme solution or cell lysate to each well.
-
Substrate Addition: Prepare a working solution of the fluorogenic substrate by diluting the stock solution in the assay buffer to the desired final concentration. Add the substrate working solution to each well to initiate the reaction.
-
Incubation: Incubate the plate at a constant temperature (e.g., 37°C). The incubation time will vary depending on the enzyme concentration and substrate, and should be determined empirically.
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths for the chosen substrate using a microplate reader. For kinetic assays, take readings at regular intervals. For endpoint assays, stop the reaction with a stop solution before reading.
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no enzyme) from all readings.
-
For kinetic assays, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Plot V₀ against substrate concentration and use non-linear regression (e.g., Michaelis-Menten equation) to determine Km and Vmax.
-
The Limit of Detection (LOD) can be determined by serially diluting the enzyme and identifying the lowest concentration that gives a signal significantly above the background.
-
The Signal-to-Background (S/B) ratio is calculated by dividing the mean signal of a sample with enzyme by the mean signal of a no-enzyme control.
-
References
- 1. Kinetic fluorescence measurement of fluorescein di-beta-D-galactoside hydrolysis by beta-galactosidase: intermediate channeling in stepwise catalysis by a free single enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PFB-FDGlu - Immunomart [immunomart.com]
- 3. anaspec.com [anaspec.com]
- 4. canvaxbiotech.com [canvaxbiotech.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
Safety Operating Guide
Navigating the Disposal of PFB-FDG: A Guide for Laboratory Professionals
The proper disposal of laboratory reagents is a critical component of ensuring a safe and compliant research environment. This guide provides detailed procedures for the disposal of PFB-FDG, addressing the important distinction between its non-radioactive and radiolabeled forms. Understanding the specific nature of the this compound being used is the first and most crucial step in determining the correct disposal pathway.
This compound can refer to two distinct compounds:
-
Perfluorobenzoyl-Fluorodeoxyglucose (this compound): A non-radioactive, fluorescent substrate used in assays to determine β-galactosidase activity.[1][2][3][4]
-
[18F]FDG (Fludeoxyglucose F 18): A radioactive analog of glucose used as a tracer in Positron Emission Tomography (PET) imaging.[5] The "PFB" prefix is not standard for this radiopharmaceutical, but procedural confusion can occur.
The disposal protocols for these two substances are fundamentally different.
Section 1: Disposal of Non-Radioactive this compound
This compound, in its non-radioactive form, is a chemical reagent. While specific disposal instructions were not found in the provided safety data sheets, general principles of chemical waste management should be strictly followed.
General Safety and Handling Precautions
Before disposal, ensure that appropriate personal protective equipment (PPE) is worn, including gloves, safety glasses, and a lab coat. All handling of the material should occur in a well-ventilated area.
Disposal of Solid this compound Waste
Solid waste contaminated with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated chemical waste container. This container must be clearly labeled with its contents.
Disposal of Liquid this compound Waste
Solutions containing this compound should not be poured down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Collect all liquid waste in a sealed, properly labeled, and leak-proof container.
Decontamination
Any surfaces or equipment that come into contact with this compound should be decontaminated. The appropriate decontamination procedure will depend on the solvent used to dissolve the this compound.
The logical workflow for the disposal of non-radioactive this compound is as follows:
Section 2: Disposal of Radioactive [18F]FDG
The disposal of [18F]FDG is governed by regulations for radioactive waste management. The primary principle for managing waste containing short-lived radionuclides like Fluorine-18 is "delay and decay." This involves storing the waste securely until the radioactivity has decayed to a level that is safe for disposal as regular waste.
Key Isotope Information
-
Radionuclide: Fluorine-18 (18F)
-
Half-life: Approximately 110 minutes (just under two hours).
This short half-life means that the radioactivity of the waste will decrease significantly over a 24-hour period.
[18F]FDG Waste Disposal Protocol
The following table outlines the key steps and considerations for the disposal of [18F]FDG waste.
| Step | Procedure | Key Considerations |
| 1. Segregation | At the point of generation, segregate radioactive waste from non-radioactive waste. [18F]FDG waste includes contaminated vials, syringes, tubing, and any absorbent materials used during handling. | Use clearly labeled, shielded containers for radioactive waste collection. |
| 2. Shielding | All containers used for the collection and storage of [18F]FDG waste must be appropriately shielded to minimize radiation exposure to personnel. Lead-lined bins are commonly used. | The thickness of the shielding should be appropriate for the amount of radioactivity present. |
| 3. Secure Storage | Store the shielded waste containers in a designated, secure area. This area should be marked with appropriate radiation warning signs and access should be restricted. | The storage location should prevent unauthorized access and be away from high-traffic areas. |
| 4. Decay in Storage | Hold the waste in storage to allow for radioactive decay. A storage period of at least 24 hours is recommended to ensure that the radioactivity has decayed to background levels. | After 10 half-lives (approximately 18.3 hours), the activity is reduced by a factor of over 1000. 24 hours provides a conservative decay period. |
| 5. Monitoring | Before disposal as non-radioactive waste, monitor the waste containers with a suitable radiation detection instrument (e.g., a Geiger-Müller counter) to confirm that the radioactivity has decayed to background levels. | This step is a critical safety verification to prevent the release of radioactive material into the general waste stream. |
| 6. Final Disposal | Once the waste is confirmed to be at background radiation levels, it can be disposed of as regular biohazardous or chemical waste, depending on its nature. Any radiation labels must be defaced or removed before final disposal. | Follow your institution's specific procedures for the disposal of decontaminated laboratory waste. |
The workflow for the disposal of radioactive [18F]FDG can be visualized as follows:
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of both non-radioactive and radioactive forms of FDG, fostering a secure laboratory environment. Always consult your institution's specific safety protocols and Environmental Health and Safety department for guidance.
References
Essential Safety and Handling Guide for ¹⁸F-FDG
Disclaimer: The request specifies "Pfb-fdg." Our research indicates this is likely a typographical error and the intended substance is ¹⁸F-FDG (Fludeoxyglucose F 18) , a commonly used radiopharmaceutical for Positron Emission Tomography (PET) scans. The following information pertains to ¹⁸F-FDG due to the hazardous nature of this substance and the detailed safety information requested. If "this compound" refers to a different substance, please provide clarification.
This guide provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling ¹⁸F-FDG.
Immediate Safety and Hazard Information
¹⁸F-FDG is a radioactive substance. The primary hazard is exposure to ionizing radiation, which can be external from the radioactive source or internal from inhalation or ingestion. The principal emissions of Fluorine-18 are positrons, which result in the production of two 511 keV gamma rays upon annihilation. These gamma rays are highly penetrating and are the main source of external radiation exposure.
Core Principles of Radiation Safety (ALARA): All procedures should adhere to the principle of keeping radiation exposure A s L ow A s R easonably A chievable. This is accomplished through minimizing the Time of exposure, maximizing the Distance from the source, and using appropriate Shielding .
Personal Protective Equipment (PPE)
The minimum required PPE for handling ¹⁸F-FDG includes a lab coat, disposable gloves, and safety glasses.[1] Depending on the activity of ¹⁸F-FDG being handled and the specific procedures, additional PPE may be necessary.
| PPE Component | Specification | Purpose |
| Body Protection | Lab Coat or Gown | Prevents contamination of personal clothing. |
| Hand Protection | Disposable Nitrile Gloves | Provides a barrier against skin contamination. Double gloving is recommended for higher-risk procedures.[2] |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Protects eyes from splashes of radioactive material. |
| Dosimetry | Body and Ring Badges | Monitors whole-body and extremity radiation dose. |
| Shielding | Lead Apron (optional) | Provides some shielding from gamma radiation, though its effectiveness against 511 keV photons is limited. |
| Syringe Shields | Tungsten Syringe Shields | Reduces hand and finger exposure during injection. |
| Vial Shields | Lead or Tungsten Vial Shields | Shields the vial containing the ¹⁸F-FDG solution. |
Quantitative Data for ¹⁸F-FDG
The following tables summarize key quantitative data for ¹⁸F-FDG.
Table 1: Physical and Radiological Properties of ¹⁸F-FDG
| Property | Value |
| Half-Life | 109.8 minutes (1.83 hours) |
| Primary Emissions | Positron (β+) |
| Max Positron Energy | 634 keV |
| Gamma Ray Energy | 511 keV (from positron annihilation) |
| Biological Half-Life | Varies depending on the compound and organ |
| Effective Half-Life | Approximately 1.4 hours |
Table 2: Shielding Requirements for ¹⁸F-FDG
| Shielding Material | Half-Value Layer (HVL) | Tenth-Value Layer (TVL) |
| Lead (Pb) | 6 mm | 17 mm |
| Steel | 26 mm | 64 mm |
| Plastic (for Beta) | 1.8 mm | N/A |
HVL is the thickness of material required to reduce the radiation intensity by half. TVL is the thickness required to reduce it to one-tenth.
Table 3: Radiation Dose Estimates
| Exposure Scenario | Estimated Dose |
| Effective Dose from PET Scan (370 MBq) | 7.4 mSv (males), 9.25 mSv (females)[3] |
| Whole-body Radiation Dose Rate at 1m from Patient | 0.30 - 0.36 µSv/min[4] |
Operational and Disposal Plans
Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage.
-
Perform a wipe test on the exterior of the package to check for removable contamination.
-
Store the ¹⁸F-FDG container in a lead-shielded area.
-
Clearly label the storage area with radiation warning signs.
Handling and Preparation:
-
Work in a designated and properly shielded area, such as a hot cell or a fume hood with appropriate shielding.
-
Use tools and tongs to handle unshielded sources to maximize distance.
-
Always wear appropriate PPE, including body and ring dosimeters.
-
Have a calibrated survey meter present and turned on during all procedures.
Spill and Decontamination Protocol:
-
Minor Spills:
-
Notify all personnel in the area.
-
Contain the spill with absorbent paper.
-
Clean the area from the outside in with a suitable decontamination solution.
-
Place all contaminated materials in a designated radioactive waste container.
-
Survey the area and personnel to ensure decontamination is complete.
-
-
Major Spills:
-
Evacuate the immediate area.
-
Notify the Radiation Safety Officer (RSO) immediately.
-
Prevent entry into the affected area.
-
Follow the instructions of the RSO for decontamination.
-
Waste Disposal Plan: Due to its short half-life, the primary method for ¹⁸F-FDG waste disposal is decay-in-storage .
-
Collect all solid and liquid waste contaminated with ¹⁸F-FDG in designated, shielded, and clearly labeled radioactive waste containers.
-
Store the waste in a secure, designated radioactive waste storage area.
-
Hold the waste for a minimum of 10 half-lives (approximately 18-24 hours).
-
After the decay period, monitor the waste with a survey meter to ensure it has decayed to background levels.
-
Once at background levels, the waste can be disposed of as regular medical or laboratory waste, with all radiation labels removed or defaced.[5]
Experimental Workflow: Preclinical ¹⁸F-FDG PET Imaging
The following diagram illustrates a typical workflow for a preclinical ¹⁸F-FDG PET imaging experiment.
Caption: Workflow for a preclinical ¹⁸F-FDG PET imaging study.
References
- 1. Dynamic PET imaging with ultra-low-activity of 18F-FDG: unleashing the potential of total-body PET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Estimation of radiation dose to patients from 18FDG whole body PET/CT investigations using dynamic PET scan protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. droracle.ai [droracle.ai]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
